Product packaging for 1,1-Diethyl-3-(4-methoxyphenyl)urea(Cat. No.:CAS No. 56015-84-0)

1,1-Diethyl-3-(4-methoxyphenyl)urea

货号: B183745
CAS 编号: 56015-84-0
分子量: 222.28 g/mol
InChI 键: CBMMXDCCAANWCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

1,1-Diethyl-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O2 B183745 1,1-Diethyl-3-(4-methoxyphenyl)urea CAS No. 56015-84-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,1-diethyl-3-(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-14(5-2)12(15)13-10-6-8-11(16-3)9-7-10/h6-9H,4-5H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMMXDCCAANWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382827
Record name 1,1-diethyl-3-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56015-84-0
Record name 1,1-diethyl-3-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIETHYL-3-(4-METHOXYPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,1-Diethyl-3-(4-methoxyphenyl)urea chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical properties of 1,1-Diethyl-3-(4-methoxyphenyl)urea. Due to a lack of publicly available experimental data, this document primarily presents predicted computational properties and general information based on related compounds. At the time of publication, specific experimental data for melting point, solubility, and detailed spectroscopic analyses (NMR, IR) for this compound are not available in the searched scientific literature. Furthermore, no studies detailing its biological activity or mechanism of action have been identified, precluding the inclusion of signaling pathways or detailed experimental protocols for biological assays.

Chemical Properties

This compound is a disubstituted urea derivative. The following table summarizes its key chemical identifiers and computed physicochemical properties.

PropertyValue
IUPAC Name This compound
Synonyms N,N-Diethyl-N'-(4-methoxyphenyl)-urea
CAS Number 56015-84-0
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Predicted Boiling Point 391.6 °C at 760 mmHg[1]
Predicted Flash Point 190.6 °C[1]
Predicted Density 1.093 g/cm³[1]
Monoisotopic Mass 222.13683 Da[2]

Note: The boiling point, flash point, and density are predicted values and have not been experimentally verified in the available literature.

Experimental Data

A comprehensive search of the scientific literature did not yield specific experimental data for the following properties of this compound:

  • Melting Point: No experimental melting point has been reported. For a structurally related thiourea compound, 1,1-Diethyl-3-(4-methoxybenzoyl)thiourea, a melting point of 134-135 °C has been documented. However, this should not be considered a proxy for the target compound.

  • Solubility: Quantitative solubility data in common laboratory solvents such as water, ethanol, DMSO, and acetone are not available.

  • Spectroscopic Data: No experimental ¹H NMR, ¹³C NMR, or FTIR spectra for this compound have been found in the public domain.

Synthesis

While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, general methods for the synthesis of unsymmetrical ureas are well-established. Two plausible synthetic routes are outlined below.

Conceptual Synthetic Pathways

Two common methods for the synthesis of analogous urea derivatives are:

  • From an Isocyanate and an Amine: The reaction of 4-methoxyphenyl isocyanate with diethylamine would be a direct method to form the target compound.

  • From an Amine and a Carbamoyl Chloride: The reaction of 4-methoxyaniline with diethylcarbamoyl chloride in the presence of a base to neutralize the HCl byproduct is another viable route.

The following diagrams, generated using Graphviz, illustrate these logical synthetic relationships.

synthesis_pathway_1 cluster_reactants Reactants reactant1 4-Methoxyphenyl isocyanate product This compound reactant1->product Reaction reactant2 Diethylamine reactant2->product

Conceptual Synthesis via Isocyanate Pathway

synthesis_pathway_2 cluster_reactants Reactants reactant3 4-Methoxyaniline product2 This compound reactant3->product2 Reaction reactant4 Diethylcarbamoyl chloride reactant4->product2 base Base base->product2 +

Conceptual Synthesis via Carbamoyl Chloride Pathway
General Experimental Considerations (Hypothetical)

Based on general procedures for urea synthesis, a hypothetical experimental protocol would involve:

  • Reaction Setup: The reaction would likely be carried out in an inert, anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: One reactant would be dissolved in the solvent, and the second reactant added dropwise, possibly at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. A base, such as triethylamine or pyridine, would be included if an acid byproduct is generated.

  • Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture would be worked up to remove byproducts and unreacted starting materials. This typically involves washing with aqueous solutions (e.g., dilute acid, base, and brine), drying the organic layer, and removing the solvent under reduced pressure. The crude product would then be purified, for example, by recrystallization or column chromatography.

Biological Activity

There is no specific information in the reviewed literature regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound.

Urea derivatives are a broad class of compounds with diverse biological activities. Some have been investigated for their potential as:

  • Anticancer agents

  • Herbicides

  • Fungicides

  • Insecticides [3]

  • Enzyme inhibitors (e.g., of glycogen synthase kinase 3β)

  • Receptor modulators (e.g., of the cannabinoid type-1 receptor)

However, without experimental data for this compound, any discussion of its biological role would be purely speculative.

Conclusion

This compound is a compound for which basic chemical identifiers and predicted properties are available. However, there is a significant lack of published experimental data regarding its physicochemical properties, a specific and detailed protocol for its synthesis, and any information on its biological activity. Further experimental investigation is required to fully characterize this molecule and to determine its potential applications in drug development or other scientific fields. Researchers interested in this compound should consider its synthesis and subsequent characterization as a novel contribution to the chemical sciences.

References

In-Depth Technical Guide: Physicochemical Characteristics of 1,1-Diethyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethyl-3-(4-methoxyphenyl)urea is a substituted urea compound of interest in medicinal chemistry and drug discovery. The urea moiety is a key pharmacophore in numerous clinically approved drugs, valued for its ability to form stable hydrogen bonds with biological targets.[1] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines relevant experimental protocols for their determination, and presents a plausible biological mechanism of action based on the activities of structurally related aryl urea derivatives.

Chemical Identity and Properties

This section summarizes the key identifiers and physicochemical properties of this compound. The data presented is a combination of information from chemical databases and predicted values.

Identifier Value Source
IUPAC Name This compoundAlfa Chemistry[2]
Synonyms N,N-Diethyl-N'-(4-methoxyphenyl)-ureaAlfa Chemistry[2]
CAS Number 56015-84-0Alfa Chemistry[2]
Molecular Formula C₁₂H₁₈N₂O₂PubChemLite[3]
Molecular Weight 222.28 g/mol PubChemLite[3]
Canonical SMILES CCN(CC)C(=O)NC1=CC=C(C=C1)OCAlfa Chemistry[2]
InChI Key CBMMXDCCAANWCD-UHFFFAOYSA-NAlfa Chemistry[2]
Physicochemical Property Value Source
Melting Point Data not available-
Boiling Point (Predicted) 391.6 °C at 760 mmHgAlfa Chemistry[2]
Solubility Data not available-
pKa Data not available-
LogP (Predicted) 1.6PubChemLite[3]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following are generalized protocols that can be adapted for this compound.

Synthesis of this compound

A common method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine.[4]

Reaction Scheme:

Procedure:

  • To a stirred solution of 4-methoxyphenyl isocyanate in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of diethylamine dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus: Capillary melting point apparatus.

Procedure:

  • A small, finely powdered sample of the purified compound is packed into a capillary tube sealed at one end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Aqueous Solubility

The shake-flask method is a standard technique for determining the solubility of a compound in a particular solvent.

Procedure:

  • An excess amount of the solid compound is added to a known volume of water in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The pKa, or acid dissociation constant, can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

Procedure (Potentiometric Titration):

  • A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

  • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, many aryl urea derivatives are known to act as enzyme inhibitors or receptor modulators. For instance, related compounds have shown inhibitory activity against urease, soluble epoxide hydrolase, and phosphopantetheinyl transferases, and have demonstrated modulation of the cannabinoid receptor.[5][6][7]

Based on the prevalence of enzyme inhibition as a mechanism of action for this class of compounds, a hypothetical signaling pathway is presented below, illustrating the potential for this compound to act as a competitive enzyme inhibitor.

Caption: Hypothetical competitive inhibition of a target enzyme by this compound.

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery. This guide has summarized its known physicochemical properties and provided standardized protocols for the experimental determination of key parameters that are currently unavailable. The exploration of its biological activity, potentially as an enzyme inhibitor as hypothesized, could reveal novel therapeutic applications. Further research is warranted to fully characterize this compound and elucidate its pharmacological profile.

References

A Technical Guide to the Molecular Structure Elucidation of 1,1-Diethyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical methodologies for confirming the molecular structure of 1,1-Diethyl-3-(4-methoxyphenyl)urea. It outlines the expected outcomes from key spectroscopic and spectrometric techniques and provides standardized protocols for these experiments.

Compound Identification

The initial step in any structural elucidation is the confirmation of the compound's basic properties. This compound is an unsymmetrical urea derivative, a class of compounds noted for its role in medicinal chemistry due to the ability of the urea moiety to form stable hydrogen bonds with biological receptors.[1]

PropertyValueSource
IUPAC Name This compound[2]
Synonyms N,N-Diethyl-N'-(4-methoxyphenyl)-urea[3]
CAS Number 56015-84-0[3]
Molecular Formula C₁₂H₁₈N₂O₂[2][3]
Molecular Weight 222.28 g/mol [3]
Canonical SMILES CCN(CC)C(=O)NC1=CC=C(C=C1)OC[2][3]
InChI Key CBMMXDCCAANWCD-UHFFFAOYSA-N[2][3]

Spectroscopic and Spectrometric Data (Predicted)

While specific experimental data for this exact compound is not widely published, its structure can be confidently predicted based on the analysis of its functional groups and comparison with analogous compounds. The following tables summarize the expected data from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons and their neighboring environments.

Predicted Shift (δ)MultiplicityIntegrationAssignment
~1.1-1.3 ppmTriplet (t)6H-CH₂-CH₃ (Ethyl groups)
~3.2-3.4 ppmQuartet (q)4H-CH₂ -CH₃ (Ethyl groups)
~3.7-3.8 ppmSinglet (s)3H-O-CH₃ (Methoxy group)
~6.8-7.0 ppmDoublet (d)2HAromatic C-H (ortho to -OCH₃)
~7.2-7.4 ppmDoublet (d)2HAromatic C-H (ortho to -NH)
~7.5-8.0 ppmSinglet (s, broad)1H-NH - (Urea proton)

¹³C NMR (Carbon NMR): This provides information on the different carbon environments in the molecule.

Predicted Shift (δ)Carbon Assignment
~13-15 ppm-CH₂-C H₃ (Ethyl groups)
~40-42 ppm-C H₂-CH₃ (Ethyl groups)
~55-56 ppm-O-C H₃ (Methoxy group)
~114-115 ppmAromatic C -H (ortho to -OCH₃)
~121-123 ppmAromatic C -H (ortho to -NH)
~130-132 ppmAromatic C -NH (Quaternary)
~155-157 ppmAromatic C -OCH₃ (Quaternary)
~157-159 ppmC =O (Urea carbonyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3250-3400N-H StretchUrea N-H
2850-3000C-H StretchAliphatic (Ethyl) & Aromatic C-H
1630-1680C=O StretchUrea Carbonyl (Amide I band)
1580-1620N-H BendUrea N-H (Amide II band)
1500-1550C=C StretchAromatic Ring
1230-1270C-O StretchAryl Ether
1020-1050C-N StretchDiethylamino & Arylamino
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

m/z ValueIonSource
223.1441[M+H]⁺Predicted Molecular Ion (Protonated)[2]
222.1368[M]⁺Predicted Molecular Ion[2]
149.07[CH₃OC₆H₄NCO]⁺Fragment from cleavage of the N-N' bond
123.06[CH₃OC₆H₄NH]⁺Fragment from cleavage of the C-N bond
72.08[(CH₃CH₂)₂N]⁺Diethylamino fragment

Experimental Protocols & Workflows

The structural confirmation of this compound follows a logical workflow, beginning with synthesis and purification, followed by a suite of analytical techniques.

Synthesis Pathway

A common and effective method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine.[1][4]

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-methoxyphenyl_isocyanate 4-methoxyphenyl isocyanate reaction Reaction in aprotic solvent (e.g., THF, DCM) 4-methoxyphenyl_isocyanate->reaction diethylamine Diethylamine diethylamine->reaction product This compound reaction->product

Caption: Plausible synthesis route for the target compound.

Structural Elucidation Workflow

The following workflow diagram illustrates the systematic process of confirming the synthesized product's identity and purity.

G A Synthesized Product B Purification (Recrystallization / Chromatography) A->B C Purity Check (TLC, HPLC) B->C D Mass Spectrometry (MS) Confirm Molecular Weight C->D E Infrared (IR) Spectroscopy Identify Functional Groups C->E F NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Map C-H Framework C->F G Structure Confirmed D->G E->G F->G G cluster_urea Urea Moiety cluster_receptor Biological Receptor (e.g., Protein) Urea R₁-NH-(C=O)-NR₂R₃ Acceptor H-Bond Acceptor (e.g., Carbonyl O) Urea:e->Acceptor:w H-Bond Donor Donor H-Bond Donor (e.g., Amide H) Donor:e->Urea:w H-Bond Acceptor

References

In-depth Technical Guide: 1,1-Diethyl-3-(4-methoxyphenyl)urea (CAS 56015-84-0)

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Despite a comprehensive search of scientific literature and patent databases, no specific biological activity data, detailed experimental protocols, or associated signaling pathways for 1,1-Diethyl-3-(4-methoxyphenyl)urea (CAS 56015-84-0) have been reported. This document summarizes the available chemical and physical data and provides context based on the broader class of urea-containing compounds. The lack of published research indicates that this compound may be a novel entity for biological investigation or a synthetic intermediate with uncharacterized properties.

Chemical and Physical Properties

This compound is a small molecule belonging to the urea class of organic compounds. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 56015-84-0Alfa Aesar, Sigma-Aldrich
Molecular Formula C₁₂H₁₈N₂O₂PubChem[1]
Molecular Weight 222.29 g/mol PubChem[1]
IUPAC Name This compoundAlfa Aesar
Canonical SMILES CCN(CC)C(=O)NC1=CC=C(C=C1)OCPubChem[1]
InChI Key CBMMXDCCAANWCD-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 1.6PubChem[1]
Appearance Not reported
Solubility Not reported
Melting Point Not reported
Boiling Point Not reported

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the general synthesis of unsymmetrical ureas is well-established. A plausible synthetic route would involve the reaction of 4-methoxyphenyl isocyanate with diethylamine.

Hypothetical Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-methoxyphenyl_isocyanate 4-Methoxyphenyl Isocyanate reaction_step Nucleophilic Addition 4-methoxyphenyl_isocyanate->reaction_step diethylamine Diethylamine diethylamine->reaction_step product This compound reaction_step->product G target_compound This compound in_vitro_assays In Vitro Assays target_compound->in_vitro_assays Screening cell_based_assays Cell-Based Assays target_compound->cell_based_assays Screening mechanism_of_action Mechanism of Action Studies in_vitro_assays->mechanism_of_action cell_based_assays->mechanism_of_action biological_activity Identification of Biological Activity mechanism_of_action->biological_activity

References

An In-depth Technical Guide on the Solubility of 1,1-Diethyl-3-(4-methoxyphenyl)urea in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the compound 1,1-Diethyl-3-(4-methoxyphenyl)urea in organic solvents. Despite a comprehensive review of scientific literature and patent databases, no specific quantitative solubility data for this compound in various organic solvents was found. This document, therefore, provides a detailed theoretical discussion on the expected solubility based on the compound's molecular structure. Furthermore, it outlines a comprehensive, standardized experimental protocol for determining the solubility of this compound, which can be readily implemented in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to systematically measure its solubility in solvents relevant to their work.

Introduction

This compound is a substituted urea derivative with potential applications in various fields of chemical and pharmaceutical research. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and biological screening. The molecular structure, featuring both polar (urea and methoxy groups) and non-polar (diethyl and phenyl groups) moieties, suggests a nuanced solubility profile that will vary significantly with the choice of solvent. This guide aims to provide a foundational understanding of its likely solubility characteristics and a practical framework for its experimental determination.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
IUPAC Name This compound
CAS Number 1558-41-4
Predicted XlogP 1.6

Solubility Profile: A Theoretical Discussion

While quantitative data is not available, the solubility of this compound in organic solvents can be predicted qualitatively based on its structure and the principle of "like dissolves like."

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The urea and methoxy groups contain electronegative oxygen and nitrogen atoms capable of hydrogen bonding. Therefore, the compound is expected to exhibit moderate to good solubility in polar protic solvents that can act as hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can engage in dipole-dipole interactions with the polar urea moiety. Consequently, this compound is likely to be readily soluble in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the diethyl and phenyl groups imparts a degree of non-polar character to the molecule. However, the highly polar urea group will likely limit its solubility in strongly non-polar solvents. Low to moderate solubility might be observed in aromatic solvents like toluene due to potential π-π stacking interactions with the phenyl ring.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. The isothermal shake-flask method is a widely accepted technique for this purpose.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the determined concentration and the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

4.3. Data Presentation

All quantitative solubility data should be summarized in a clearly structured table for easy comparison, as exemplified in Table 2.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Solvent AXX.XDataData
Solvent BXX.XDataData
Solvent CXX.XDataData

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Shake at constant temperature (e.g., 24-48h) B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Analyze concentration (e.g., HPLC) G->H I Calculate solubility H->I

Caption: Experimental workflow for solubility determination.

Conclusion

While specific experimental data on the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides a robust framework for its theoretical estimation and experimental determination. The provided protocol for the isothermal shake-flask method offers a reliable approach for researchers to generate the necessary data for their specific applications. The expected solubility trends are discussed based on the compound's structural features, providing a useful starting point for solvent selection.

An In-depth Technical Guide on the Physicochemical Properties of 1,1-Diethyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical properties of 1,1-Diethyl-3-(4-methoxyphenyl)urea, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and drug development, offering clear data presentation, comprehensive experimental methodologies, and logical workflow visualizations to support laboratory work.

Physicochemical Data

The accurate determination of a compound's melting and boiling points is fundamental for its identification, purity assessment, and process development. Below is a summary of the available data for this compound.

Data Presentation

PropertyValueConditions
Melting Point Data not available in the searched literature-
Boiling Point 391.6 °Cat 760 mmHg

Note: While a specific experimental melting point for this compound could not be located in the reviewed literature, the boiling point has been reported.

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of melting and boiling points of organic compounds. These protocols are provided as a reference for researchers to perform these measurements in a laboratory setting.

1. Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is pure and thoroughly dry.

    • Place a small amount of the compound on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine powder with a mortar and pestle.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating (10-20 °C/min) can be performed to determine a rough range.

    • For an accurate measurement, start heating at a slow rate (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

2. Boiling Point Determination (Micro-scale Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the tube to the thermometer

Procedure:

  • Sample Preparation:

    • Add approximately 0.5 mL of the liquid sample into a small test tube.

    • Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Suspend the thermometer and test tube assembly in a heating bath (e.g., mineral oil), making sure the liquid in the test tube is below the level of the heating medium.

  • Measurement:

    • Begin heating the bath gently and stir continuously to ensure uniform temperature distribution.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Workflow Visualization

To aid in the understanding of the experimental process, the following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound.

G cluster_0 Physicochemical Characterization Workflow A Compound Synthesis and Purification B Purity Assessment (e.g., HPLC, NMR) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Data Analysis and Documentation C->E D->E

Caption: Workflow for Physicochemical Property Determination.

Spectroscopic and Structural Elucidation of 1,1-Diethyl-3-(4-methoxyphenyl)urea: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Compound Identification
PropertyValue
IUPAC Name 1,1-Diethyl-3-(4-methoxyphenyl)urea
CAS Number 56015-84-0
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Monoisotopic Mass 222.13683 Da[1]
Spectroscopic Data

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented below. These values are critical for the identification of the molecular ion peak in mass spectrometric analysis.

AdductPredicted m/z
[M+H]⁺ 223.14411
[M+Na]⁺ 245.12605
[M+K]⁺ 261.09999
[M+NH₄]⁺ 240.17065
[M-H]⁻ 221.12955
Data sourced from PubChem CID 3578872 and CID 2784856.[1][2]

Note: The following tables present expected chemical shifts (δ) in parts per million (ppm) based on the analysis of similar urea-containing compounds.[3][4] The exact experimental values for this compound may vary.

¹H NMR (Proton NMR) - Expected Signals

AssignmentExpected δ (ppm)MultiplicityIntegration
N-H (urea) ~8.0 - 9.5Broad Singlet1H
Ar-H (aromatic) ~6.8 - 7.5Multiplets4H
O-CH₃ (methoxy) ~3.7 - 3.8Singlet3H
N-CH₂ (ethyl) ~3.2 - 3.4Quartet4H
CH₃ (ethyl) ~1.1 - 1.3Triplet6H

¹³C NMR (Carbon NMR) - Expected Signals

AssignmentExpected δ (ppm)
C=O (urea) ~152 - 155[4]
Ar-C (C-O) ~155 - 158
Ar-C (C-N) ~130 - 135
Ar-CH ~114 - 122
O-CH₃ ~55 - 56
N-CH₂ ~40 - 42
CH₃ ~13 - 15

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch 3200 - 3400Urea N-H stretching vibration.[3]
C-H Stretch (Aromatic) 3000 - 3100Aromatic C-H stretching.
C-H Stretch (Aliphatic) 2850 - 3000Ethyl and methoxy C-H stretching.
C=O Stretch (Urea) 1630 - 1680"Urea I" band, primarily C=O stretching.[3]
N-H Bend / C-N Stretch 1550 - 1640"Urea II" band.
C=C Stretch (Aromatic) 1450 - 1600Aromatic ring skeletal vibrations.
C-O Stretch (Ether) 1200 - 1275Aryl-alkyl ether C-O stretching.

Experimental Protocols

The following sections detail generalized but comprehensive methodologies for the spectroscopic analysis of solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. For urea compounds, DMSO-d₆ is often preferred as it can prevent the exchange of the N-H protons, leading to sharper signals.[5][6]

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected range of proton signals (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

    • The relaxation delay is set to at least 5 times the longest T1 relaxation time to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.

    • The spectral width is set to cover the expected range (typically 0-200 ppm).

    • A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, several preparation methods can be employed:

  • Attenuated Total Reflectance (ATR):

    • The ATR crystal (commonly diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

    • A small amount of the solid sample is placed directly onto the crystal.

    • Pressure is applied using a clamp to ensure good contact between the sample and the crystal.[7]

    • The sample spectrum is then recorded. This method is fast and requires minimal sample preparation.[8]

  • Potassium Bromide (KBr) Pellet:

    • Approximately 1-2 mg of the solid sample is finely ground with ~100 mg of dry, IR-grade KBr using an agate mortar and pestle.[7]

    • The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[7][8]

    • The pellet is placed in the sample holder of the FT-IR spectrometer for analysis. A background spectrum is typically run on a blank KBr pellet.[8]

  • Thin Solid Film:

    • A small amount of the solid is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[9]

    • A drop of the resulting solution is placed onto an IR-transparent salt plate (e.g., NaCl or KBr).[9]

    • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[9]

    • The plate is then mounted in the spectrometer for analysis.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent compatible with the ionization technique. For Electrospray Ionization (ESI), a concentration of approximately 1-10 µg/mL in a solvent like methanol or acetonitrile is common.[10] High concentrations of inorganic salts should be avoided as they can interfere with ESI.[10]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to obtain accurate mass measurements, which are crucial for elemental composition determination.[11]

  • Ionization: ESI is a common "soft" ionization technique for polar molecules like ureas, which typically produces the protonated molecular ion [M+H]⁺.[12]

  • Data Acquisition: The instrument is calibrated using a known reference compound.[13] The sample is introduced into the ion source, and the mass spectrum is recorded. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated, fragmented (e.g., via collision-induced dissociation), and the fragment ions are analyzed.[11][14]

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel urea derivative.

Spectroscopic_Workflow General Workflow for Compound Characterization Synthesis Synthesis of Target Compound (e.g., this compound) Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Preliminary_Check Preliminary Purity Check (TLC, Melting Point) Purification->Preliminary_Check Structural_Analysis Spectroscopic Analysis Preliminary_Check->Structural_Analysis NMR NMR Spectroscopy (¹H, ¹³C, etc.) Structural_Analysis->NMR MS Mass Spectrometry (HRMS for Formula) Structural_Analysis->MS IR IR Spectroscopy (Functional Groups) Structural_Analysis->IR Data_Interpretation Data Interpretation and Structure Confirmation NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation Final_Report Final Report / Publication Data_Interpretation->Final_Report

Caption: Workflow for synthesis and spectroscopic analysis.

References

An In-depth Technical Guide on the Predicted Collision Cross Section of 1,1-Diethyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted Collision Cross Section (CCS) of the compound 1,1-Diethyl-3-(4-methoxyphenyl)urea. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines predicted physicochemical properties, detailed experimental protocols for CCS determination, and relevant biological pathway context.

Compound Overview

This compound is a small molecule whose characterization is pertinent in various chemical and pharmaceutical research domains. Accurate measurement and prediction of its physicochemical properties, such as the Collision Cross Section, are crucial for its identification and analysis in complex mixtures.

Molecular Formula: C₁₂H₁₈N₂O₂ Monoisotopic Mass: 222.13683 Da

Predicted Collision Cross Section (CCS) Data

The Collision Cross Section is a critical parameter derived from ion mobility spectrometry (IMS), reflecting the size and shape of an ion in the gas phase.[1] For this compound, predicted CCS values have been calculated for various adducts. These predictions, sourced from CCSbase, provide a valuable reference for experimental work.[2]

The following table summarizes the predicted CCS values for different ionic adducts of the target molecule.

Adductm/zPredicted CCS (Ų)
[M+H]⁺223.14411151.7
[M+Na]⁺245.12605157.3
[M-H]⁻221.12955156.6
[M+NH₄]⁺240.17065170.2
[M+K]⁺261.09999156.9
[M+H-H₂O]⁺205.13409144.5
[M+HCOO]⁻267.13503177.5
[M+CH₃COO]⁻281.15068197.5
[M+Na-2H]⁻243.11150156.1
[M]⁺222.13628154.2
[M]⁻222.13738154.2
[Data sourced from PubChemLite, calculated using CCSbase.][2]

Experimental Protocol for CCS Determination

The experimental determination of CCS values is typically performed using Ion Mobility Spectrometry coupled with Mass Spectrometry (IM-MS). Drift Tube Ion Mobility Spectrometry (DTIMS) is considered the gold standard for its accuracy, while Traveling Wave Ion Mobility Spectrometry (TWIMS) is also widely used, often in conjunction with liquid chromatography.[1][3]

Objective: To experimentally measure the Collision Cross Section (CCS) of this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Ion Mobility-Mass Spectrometer (e.g., Agilent DTIMS-QTOF, Waters SYNAPT G2-Si TWIMS-QTOF).

  • Nitrogen or Helium as drift gas.

Materials:

  • This compound standard.

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water).

  • LC-MS grade additives (e.g., formic acid, ammonium acetate).

  • Appropriate CCS calibrants for TWIMS (a mixture of compounds with known CCS values).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

    • Prepare a series of working solutions by diluting the stock solution to a final concentration range suitable for MS detection (e.g., 1-10 µg/mL).

    • For analysis via UHPLC-IM-MS, the sample should be dissolved in the initial mobile phase. For direct infusion, the sample should be diluted in a solvent compatible with electrospray ionization.

  • Chromatographic Separation (Optional but Recommended):

    • Utilize a UHPLC system to separate the analyte from any impurities before it enters the IM-MS.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the elution of the target compound.

    • Flow Rate: As recommended for the column dimensions.

  • Ionization:

    • Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source.

    • Operate in both positive and negative ion modes to generate various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flow) to achieve a stable and robust signal for the analyte.

  • Ion Mobility Separation:

    • For DTIMS (Calibrant-Independent):

      • Ions are introduced into a drift tube filled with a buffer gas (e.g., nitrogen) under a uniform electric field.[3]

      • The drift time of the ion through the tube is measured.

      • To obtain an accurate CCS value, the experiment is repeated at multiple drift voltages. The CCS is then calculated directly from the slope of a plot of drift time versus the reciprocal of the drift voltage, using the Mason-Schamp equation.[1]

    • For TWIMS (Calibrant-Dependent):

      • Ions are propelled through a stacked ring ion guide by a series of voltage waves.

      • The time it takes for an ion to traverse the ion guide is measured.

      • A calibration curve must be generated using a set of known calibrants with established CCS values measured under the same experimental conditions.[1][3]

      • The CCS of the analyte is determined by comparing its arrival time to the calibration curve.[1]

  • Mass Analysis:

    • Following ion mobility separation, the ions enter a mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF) to record their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Specialized software (e.g., MassLynx, IM-MS Browser) is used to process the acquired data.

    • The arrival time distribution for the m/z corresponding to the analyte is extracted.

    • For DTIMS, the CCS is calculated using the instrument parameters and the measured drift times.

    • For TWIMS, the CCS is calculated from the measured arrival time using the generated calibration curve.

    • The experimental CCS values should be reported with the type of instrument, drift gas, and adduct specified (e.g., TWCCSN2).[1]

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and concepts relevant to the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_lc Separation & Ionization cluster_ims IM-MS Analysis cluster_data Data Processing prep Prepare Standard Solution of 1,1-Diethyl-3- (4-methoxyphenyl)urea lc UHPLC Separation (Optional) prep->lc Injection esi Electrospray Ionization (ESI) lc->esi im Ion Mobility Separation esi->im Ion Transfer ms Mass Analysis (QTOF) im->ms analysis Extract Arrival Time Distribution (ATD) ms->analysis Data Acquisition calc Calculate CCS Value analysis->calc

Caption: Experimental workflow for determining the Collision Cross Section (CCS) value.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Urea-Containing Inhibitor Inhibitor->RAF Inhibits Kinase Activity Ligand Growth Factor Ligand->RTK Binds

Caption: Representative signaling pathway inhibited by a urea-containing compound. Note: This is a generalized diagram illustrating a potential mechanism of action for this class of compounds, such as inhibiting the RAF kinase in the MAPK/ERK pathway, and is not specific to this compound. Urea-containing compounds are known to act as kinase inhibitors.[4][5]

References

The Multifaceted Biological Activities of Substituted Phenylurea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylurea derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. Their structural motif, characterized by a phenyl ring linked to a urea functional group with various substituents, allows for fine-tuning of their pharmacological and physicochemical properties. This has led to their development as crucial agents in medicine and agriculture, with prominent roles as anticancer drugs, kinase inhibitors, and herbicides. This in-depth technical guide explores the core biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Anticancer Activity

Substituted phenylureas have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases involved in cancer cell signaling. The urea moiety plays a critical role in establishing hydrogen bond interactions within the ATP-binding pocket of kinases.

Quantitative Anticancer Activity Data

The cytotoxic effects of various substituted phenylurea derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Sorafenib DiarylureaHepG2 (Liver)8.3[1]
Compound 16j N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureaCEM (Leukemia)0.38 - 4.07[2]
Daudi (Lymphoma)"[2]
MCF-7 (Breast)"[2]
Bel-7402 (Hepatoma)"[2]
DU-145 (Prostate)"[2]
DND-1A (Melanoma)"[2]
LOVO (Colon)"[2]
MIA Paca (Pancreatic)"[2]
Compound 5a 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureaKM12 (Colon)1.25[3]
SNB-75 (CNS)1.26[3]
MDA-MB-435 (Melanoma)1.41[3]
SK-MEL-28 (Melanoma)1.49[3]
A498 (Renal)1.33[3]
Compound 5d 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureaVarious1.26 - 3.75[3]
Compound 7 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)ureaK562 (Chronic Myeloid Leukemia)0.038
SMCl DiarylureaHepatocellular Carcinoma Cells-[1]

Kinase Inhibition

The primary mechanism behind the anticancer activity of many phenylurea derivatives is the inhibition of protein kinases. These enzymes are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. Phenylureas, such as Sorafenib, are known multi-kinase inhibitors, targeting several kinases simultaneously.

Quantitative Kinase Inhibition Data

The inhibitory potency of phenylurea derivatives against specific kinases is typically determined through in vitro kinase assays and is expressed as IC50 values.

CompoundTarget KinaseIC50 (nM)Reference
Sorafenib Raf-16[4]
B-Raf22[4]
B-Raf (V600E)38[4]
VEGFR-126[4]
VEGFR-290[4]
VEGFR-320[4]
PDGFR-β57[4]
Compound 3d Raf1Inhibition of 66% at 50 µM[1]
JNK1Inhibition of 67% at 50 µM[1]
Compound i12 IDO10.1 - 0.6 µM[5]
Compound i23 IDO10.1 - 0.6 µM[5]
Compound i24 IDO10.1 - 0.6 µM[5]

Herbicidal Activity

Certain substituted phenylureas are potent herbicides that act by inhibiting photosynthesis in target weed species. Their mode of action involves the disruption of electron transport in Photosystem II (PSII).

Quantitative Herbicidal Activity Data

The herbicidal efficacy is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of the herbicide that causes a 50% reduction in a measured biological response (e.g., growth, photosynthesis).

CompoundTarget Weed SpeciesEC50Reference
Diuron VariousVaries with species and conditions[6]
Linuron VariousVaries with species and conditions[6]
Isoproturon VariousVaries with species and conditions[6]
Chlorotoluron VariousVaries with species and conditions[6]
Fluometuron VariousVaries with species and conditions[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activity of substituted phenylurea derivatives.

General Synthesis of N,N'-Disubstituted Phenylureas

A common and versatile method for the synthesis of unsymmetrical N,N'-disubstituted phenylureas involves the reaction of a substituted aniline with a substituted phenyl isocyanate.

Materials:

  • Substituted aniline

  • Substituted phenyl isocyanate

  • Anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent in the reaction vessel.

  • To the stirred solution, add the substituted phenyl isocyanate (1.0-1.2 equivalents) dropwise at room temperature. For highly reactive isocyanates, the addition may be performed at 0 °C.

  • Allow the reaction mixture to stir at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates out of the solution. The solid product can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N,N'-disubstituted phenylurea.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Substituted phenylurea derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenylurea derivatives in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • Substituted phenylurea derivatives (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • Microplate reader or scintillation counter

Procedure:

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The method of detection depends on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is quantified, which is directly proportional to the kinase activity.

    • Fluorescence-based (e.g., Z'-LYTE™): The phosphorylation of a FRET-based peptide substrate is measured.

    • Radiometric: The incorporation of the radiolabeled phosphate from [γ-³²P]ATP into the substrate is quantified.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of phenylurea derivatives on the expression and phosphorylation status of proteins in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins, e.g., p-Akt, Akt, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by substituted phenylurea derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_in_vivo In Vivo Evaluation synthesis Synthesis of Substituted Phenylurea Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay characterization->kinase_assay herbicidal_assay Herbicidal Activity Assay characterization->herbicidal_assay western_blot Western Blot Analysis (Signaling Pathways) cytotoxicity->western_blot kinase_assay->western_blot animal_models Xenograft Animal Models western_blot->animal_models cell_cycle Cell Cycle Analysis cell_cycle->animal_models apoptosis Apoptosis Assays apoptosis->animal_models

Caption: A typical experimental workflow for the development of substituted phenylurea derivatives.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Phenylurea Substituted Phenylurea Derivatives Phenylurea->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by substituted phenylurea derivatives.

Raf_MEK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation Phenylurea Substituted Phenylurea Derivatives (e.g., Sorafenib) Phenylurea->Raf Inhibition

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by substituted phenylurea derivatives.

Photosystem_II_Inhibition cluster_psii Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- Plastoquinone Plastoquinone (PQ) QB_site->Plastoquinone PQ binds to QB site ElectronTransport To Cytochrome b6f Complex Plastoquinone->ElectronTransport e- transport Phenylurea Herbicidal Phenylurea Phenylurea->QB_site Blocks PQ binding

Caption: Mechanism of Photosystem II inhibition by herbicidal phenylureas.

References

The Enigmatic History of N,N-diethyl-N'-(4-methoxyphenyl)urea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and patent databases reveals a notable absence of published research on the discovery, history, and specific biological activities of N,N-diethyl-N'-(4-methoxyphenyl)urea. This technical guide addresses the current state of knowledge, focusing on its chemical identity and plausible synthetic routes based on established organic chemistry principles for structurally related compounds.

Introduction

N,N-diethyl-N'-(4-methoxyphenyl)urea, identified by the CAS number 56015-84-0, is a disubstituted urea derivative. While its chemical structure is well-defined, a thorough investigation into its origins and potential applications yields no specific historical accounts of its initial synthesis or any subsequent biological or pharmacological studies. The compound is primarily listed in chemical supplier catalogs, suggesting its availability as a potential synthetic building block or for screening purposes. This guide, therefore, aims to provide a foundational understanding of this molecule in the absence of direct historical and experimental data, by examining the broader context of urea derivatives and proposing methodologies for its synthesis.

Chemical Properties and Data

A summary of the known physicochemical properties of N,N-diethyl-N'-(4-methoxyphenyl)urea is presented in Table 1. This data is compiled from chemical databases and provides a baseline for its identification and handling.

PropertyValue
IUPAC Name 1,1-diethyl-3-(4-methoxyphenyl)urea
CAS Number 56015-84-0
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Appearance (Not specified in available data)
Melting Point (Not specified in available data)
Boiling Point (Not specified in available data)
Solubility (Not specified in available data)

Table 1: Physicochemical Properties of N,N-diethyl-N'-(4-methoxyphenyl)urea

Postulated Synthetic Pathways

While no specific synthesis of N,N-diethyl-N'-(4-methoxyphenyl)urea has been documented in the reviewed literature, its structure lends itself to common methods for the formation of unsymmetrical ureas. The following experimental protocols are proposed based on well-established synthetic organic chemistry reactions.

General Synthetic Approach: Isocyanate Reaction

The most direct and widely used method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine. In this case, the reaction would proceed between 4-methoxyphenyl isocyanate and diethylamine.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-methoxyphenyl isocyanate (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add diethylamine (1.0-1.2 equivalents) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N,N-diethyl-N'-(4-methoxyphenyl)urea.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 4-methoxyphenyl isocyanate 4-methoxyphenyl isocyanate Reaction Mixture Reaction Mixture 4-methoxyphenyl isocyanate->Reaction Mixture + Diethylamine Diethylamine Diethylamine->Reaction Mixture + Aprotic Solvent Aprotic Solvent Aprotic Solvent->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture Stirring (0°C to RT) Stirring (0°C to RT) Stirring (0°C to RT)->Reaction Mixture N,N-diethyl-N'-(4-methoxyphenyl)urea N,N-diethyl-N'-(4-methoxyphenyl)urea Reaction Mixture->N,N-diethyl-N'-(4-methoxyphenyl)urea Yields

Caption: Proposed synthesis of N,N-diethyl-N'-(4-methoxyphenyl)urea.

Potential Biological Significance and Future Directions

The urea moiety is a common scaffold in medicinal chemistry, found in a wide range of biologically active compounds. Diaryl ureas, for instance, are known kinase inhibitors, with prominent examples including the anticancer drug Sorafenib. The N,N-dialkyl-N'-aryl urea substructure is also present in various pharmacologically active agents.

Given the structural similarity of N,N-diethyl-N'-(4-methoxyphenyl)urea to known bioactive molecules, it is plausible that this compound could exhibit interesting biological activities. The 4-methoxyphenyl group is a common feature in many drugs, often influencing metabolic stability and receptor binding. The diethylamino group can affect solubility and pharmacokinetic properties.

The complete absence of research on this compound presents a unique opportunity for investigation. Future research could focus on:

  • Definitive Synthesis and Characterization: The first documented synthesis and full spectroscopic characterization of N,N-diethyl-N'-(4-methoxyphenyl)urea.

  • Biological Screening: Evaluation of its activity against a broad range of biological targets, such as kinases, G-protein coupled receptors, and enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of the methoxy and diethyl groups to any observed biological activity.

Conclusion

N,N-diethyl-N'-(4-methoxyphenyl)urea remains a molecule of unrealized potential. While its discovery and history are currently untraceable in public scientific records, its chemical nature suggests straightforward synthetic accessibility. The rich history of urea derivatives in drug discovery provides a strong rationale for the future investigation of this compound's biological properties. This guide serves as a starting point for researchers interested in exploring the chemistry and potential pharmacology of this enigmatic molecule.

Methodological & Application

Unveiling the Synthesis of Unsymmetrical N,N'-Diaryl Ureas: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance for researchers, scientists, and drug development professionals on the laboratory preparation of unsymmetrical N,N'-diaryl ureas, a critical scaffold in medicinal chemistry.

Unsymmetrical N,N'-diaryl ureas are a cornerstone structural motif in a vast array of biologically active compounds, playing a pivotal role in the development of novel therapeutics.[1][2] Their significance is underscored by their presence in numerous approved drugs and clinical candidates, particularly as potent kinase inhibitors for the treatment of cancer.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, catering to the needs of professionals in drug discovery and development.

The urea functional group's ability to form stable hydrogen bonds with protein targets is central to its utility in drug design, influencing potency, selectivity, and overall pharmacokinetic properties.[6] Diaryl ureas, in particular, have demonstrated remarkable success as Type II kinase inhibitors, binding to the "DFG-out" conformation of kinases and occupying a hydrophobic pocket adjacent to the ATP binding site.[4] This mode of action is exemplified by the blockbuster drug Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1][7]

Synthetic Strategies: From Traditional to Modern Approaches

The synthesis of unsymmetrical N,N'-diaryl ureas can be approached through several methodologies, each with its own set of advantages and limitations. While traditional methods often rely on the use of hazardous reagents like phosgene to generate isocyanate intermediates, contemporary approaches have focused on developing safer and more efficient phosgene-free alternatives.[8][9]

The Isocyanate Route: A Classic but Hazardous Method

The most conventional method for synthesizing unsymmetrical ureas involves the reaction of an aryl isocyanate with an arylamine.[1][8] While effective, the instability and high toxicity of isocyanates, which are typically synthesized using phosgene, present significant drawbacks.[8] To circumvent the direct handling of phosgene, several methods for the in situ generation of isocyanates have been developed from precursors such as carbamates, hydroxamic acids, and through rearrangements like the Curtius, Hofmann, Lossen, and Schmidt rearrangements.[8][10]

A modern, metal-free approach for generating aryl isocyanates involves the dehydration of a carbamic acid intermediate, formed from the reaction of an arylamine with carbon dioxide, using activated sulfonium reagents.[11][12]

Palladium-Catalyzed C-N Cross-Coupling: A Versatile and Efficient Strategy

A significant advancement in the synthesis of unsymmetrical diaryl ureas is the use of palladium-catalyzed C-N cross-coupling reactions.[1][8] This powerful methodology allows for the sequential arylation of a protected urea, providing a general and efficient route to a wide array of diaryl ureas with good to excellent yields.[1][8] A common strategy involves the use of benzylurea as a starting material, where the benzyl group serves as a protecting group that can be readily removed via hydrogenolysis.[1][8]

Experimental Workflow for Pd-Catalyzed Synthesis

G cluster_0 Step 1: First C-N Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second C-N Coupling A Protected Urea (e.g., Benzylurea) E Mono-arylated Protected Urea A->E B Aryl Halide 1 B->E C Pd Catalyst & Ligand C->E D Base D->E F Deprotection (e.g., Hydrogenolysis) E->F G Mono-aryl Urea F->G K Unsymmetrical N,N'-Diaryl Urea G->K H Aryl Halide 2 H->K I Pd Catalyst & Ligand I->K J Base J->K

Caption: A three-step workflow for the synthesis of unsymmetrical N,N'-diaryl ureas via sequential Pd-catalyzed C-N cross-coupling reactions.

Phosgene-Free Methods Using Isocyanate Surrogates

To avoid the hazards associated with phosgene and isocyanates, various "isocyanate surrogates" have been developed. These reagents react with amines to form ureas under milder conditions.

  • 3-Substituted Dioxazolones: These compounds serve as effective precursors for the in situ generation of isocyanate intermediates in the presence of a mild base, such as sodium acetate.[9][13][14] This method is environmentally friendly and has been successfully applied to the gram-scale synthesis of the anti-cancer drug Sorafenib.[9][14]

  • Carbamates: Isopropenyl carbamates and N-alkyl-O-phenyl carbamates react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yields and purity.[10][15][16] These methods are well-suited for the rapid synthesis of compound libraries.[15]

Metal-Free Synthesis via Amide-Amine Coupling

A recent innovation involves the coupling of amides and amines using a hypervalent iodine reagent, such as PhI(OAc)₂, as a coupling mediator.[2] This approach is notable for being metal-free and proceeding under mild conditions, making it suitable for the late-stage functionalization of complex molecules.[2]

Applications in Drug Development: Targeting Kinases

Unsymmetrical N,N'-diaryl ureas are particularly prominent as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[3][6][17] These compounds typically act as Type II inhibitors, stabilizing the inactive "DFG-out" conformation of the kinase.[4]

Mechanism of Action of Diaryl Urea Kinase Inhibitors

G cluster_0 Kinase States cluster_1 Inhibitor Action Active Active Kinase (DFG-in) Inactive Inactive Kinase (DFG-out) Active->Inactive Conformational Change Inactive->Active Activation Binding Binding to Allosteric Site Inactive->Binding DiarylUrea Unsymmetrical Diaryl Urea DiarylUrea->Binding InhibitedComplex Inhibited Kinase Complex Binding->InhibitedComplex

Caption: Diaryl ureas bind to the inactive "DFG-out" conformation of kinases, preventing their activation and downstream signaling.

Experimental Protocols

The following are detailed protocols for key synthetic methods. Researchers should always adhere to standard laboratory safety procedures.

Protocol 1: Palladium-Catalyzed Synthesis of an Unsymmetrical N,N'-Diaryl Urea

This two-pot protocol is based on the work of Buchwald and coworkers and involves an initial C-N coupling, followed by deprotection and a second C-N coupling.[1]

Step 1: Synthesis of the Mono-aryl Urea

  • To an oven-dried resealable Schlenk tube, add benzylurea (1.0 mmol), the first aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and stir the mixture at 85 °C for 2-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and add Pd/C (10 mol %) and methanol (5 mL).

  • Add concentrated HCl (0.5 mL) and place the reaction under a hydrogen atmosphere (balloon).

  • Stir vigorously for 20 hours at room temperature.

  • Filter the reaction mixture through Celite, wash with methanol, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired mono-aryl urea.

Step 2: Synthesis of the Unsymmetrical Diaryl Urea

  • To an oven-dried resealable Schlenk tube, add the mono-aryl urea from Step 1 (1.0 mmol), the second aryl halide (1.0 mmol), a suitable palladium catalyst system (e.g., Pd(OAc)₂ and a ligand), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add an anhydrous solvent (e.g., dioxane or toluene, 5 mL) and stir the mixture at 60-100 °C until the reaction is complete.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final unsymmetrical N,N'-diaryl urea.

Parameter Step 1 (First Coupling & Deprotection) Step 2 (Second Coupling) Reference
Typical Yield 74-90%81-86%[1]
Temperature 85 °C (coupling), RT (deprotection)60-100 °C[1]
Reaction Time 2-6 h (coupling), 20 h (deprotection)4-24 h[1]
Protocol 2: Phosgene-Free Synthesis using a Dioxazolone Surrogate

This protocol is adapted from a benign synthesis method that utilizes a 3-substituted dioxazolone as an isocyanate precursor.[9][14]

  • To a round-bottom flask, add the 3-substituted dioxazolone (1.0 mmol), the desired arylamine (1.0 mmol), and sodium acetate (1.0 mmol).

  • Add methanol as the solvent (to a concentration of 1.0 M).

  • Heat the reaction mixture to 60 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with cold methanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Parameter Value Reference
Typical Yield Moderate to excellent[9][14]
Temperature 60 °C[9][14]
Reaction Time 2 hours[9][14]

Conclusion

The synthesis of unsymmetrical N,N'-diaryl ureas is a vibrant area of research, driven by the continued importance of this scaffold in drug discovery. While traditional methods have their place, the development of modern, safer, and more efficient protocols, such as palladium-catalyzed cross-coupling and the use of isocyanate surrogates, has significantly expanded the synthetic chemist's toolbox. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on the diaryl urea motif.

References

Applications of Phenylurea Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylurea derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for researchers interested in the exploration and development of phenylurea-based compounds as therapeutic agents. The key applications covered include their roles as enzyme inhibitors, anticancer agents, and receptor modulators.

Phenylurea Derivatives as Enzyme Inhibitors

Phenylurea-containing compounds have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis. A notable example is their activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism, which is a critical target in cancer immunotherapy.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

A series of phenylurea derivatives have been designed and synthesized as potent IDO1 inhibitors.[1][2] These compounds have shown promising activity in enzymatic assays and in vivo tumor models.[2]

The following table summarizes the in vitro inhibitory activity of selected phenylurea derivatives against the IDO1 enzyme.

Compound IDSubstitution PatternIC50 (µM) against IDO1Reference
i12p-methyl0.1 - 0.6[1][2]
i23p-chloro0.1 - 0.6[1][2]
i24p-nitro0.1 - 0.6[1][2]
i18p-fluoro5.475[1]
i19p-bromo4.077[1]
i3p-chloro5.687[1]
BMS-E30-8.569[1]

This protocol describes a common method for evaluating the inhibitory activity of phenylurea derivatives against the IDO1 enzyme.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • IDO1 Assay Buffer

  • Test compounds (phenylurea derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 320-325 nm

Procedure:

  • Thaw the IDO1 Reaction Solution and add 90 µL to each well of a 96-well plate.

  • Add 5 µL of the test inhibitor solution (in DMSO, not exceeding 10%) to the designated "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 5 µL of the inhibitor buffer (without the compound). Ensure the final DMSO concentration is below 0.5%.

  • Thaw the IDO1 enzyme on ice. Dilute the enzyme in IDO1 Buffer to a concentration of 40 ng/µl. Keep the diluted enzyme on ice.

  • Add 5 µL of IDO1 Assay Buffer to the "Blank" wells.

  • Initiate the enzymatic reaction by adding 5 µL of the diluted IDO1 enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Incubate the plate at room temperature for 3 hours.

  • Measure the absorbance at a wavelength between 320 and 325 nm.

  • Subtract the "Blank" absorbance value from all other readings. The percentage of inhibition can be calculated and used to determine the IC50 value.

Phenylurea Derivatives as Anticancer Agents

The phenylurea scaffold is a key feature in several approved and investigational anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.

Cytotoxic Activity Against Human Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of phenylurea derivatives against a wide range of human tumor cell lines.[3]

The table below presents the IC50 values of a representative phenylurea derivative, compound 16j, against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM) for Compound 16jReference
CEMLeukemia0.38 - 4.07[3]
DaudiLymphoma0.38 - 4.07[3]
MCF-7Breast Cancer0.38 - 4.07[3]
Bel-7402Hepatoma0.38 - 4.07[3]
DU-145Prostate Cancer0.38 - 4.07[3]
DND-1AMelanoma0.38 - 4.07[3]
LOVOColon Cancer0.38 - 4.07[3]
MIA PacaPancreatic Cancer0.38 - 4.07[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, H460, H292)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phenylurea derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of the phenylurea derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Modulation of Signaling Pathways

Phenylurea derivatives can modulate key signaling pathways involved in cancer cell proliferation and survival, such as the Akt pathway.

Western blotting can be used to investigate the effect of phenylurea derivatives on the phosphorylation status of proteins in a signaling cascade.

Materials:

  • Human cancer cells

  • Phenylurea derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the phenylurea derivative for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Phenylurea Derivatives as Receptor Modulators

Phenylurea-based compounds have been identified as allosteric modulators of G-protein coupled receptors (GPCRs), such as the cannabinoid type-1 (CB1) receptor.

Allosteric Modulation of the Cannabinoid CB1 Receptor

Certain diarylurea derivatives act as negative allosteric modulators of the CB1 receptor, offering a potential therapeutic avenue for various neurological and psychiatric disorders.[4][5]

This assay is used to characterize the modulatory effects of phenylurea derivatives on CB1 receptor activity.[5]

Materials:

  • CHO cells stably co-expressing the human CB1 receptor and a promiscuous G-protein (e.g., Gα16)

  • CB1 receptor agonist (e.g., CP55,940)

  • Phenylurea derivatives

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

  • Plate the CB1-expressing CHO cells in a 96-well plate.

  • Load the cells with a calcium-sensitive dye.

  • Pre-incubate the cells with the phenylurea derivatives at various concentrations.

  • Use the FLIPR instrument to measure the baseline fluorescence.

  • Add a known concentration of a CB1 agonist (e.g., an EC80 concentration of CP55,940) to the wells.

  • Monitor the change in fluorescence, which corresponds to intracellular calcium mobilization.

  • The ability of the phenylurea derivatives to reduce the agonist-induced calcium signal indicates negative allosteric modulation.

Synthesis of Phenylurea Derivatives

A common and straightforward method for the synthesis of phenylurea derivatives involves the reaction of an aniline with an isocyanate.

Experimental Protocol: General Synthesis of Phenylurea Derivatives

Materials:

  • Substituted aniline

  • Substituted phenyl isocyanate

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in an anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the substituted phenyl isocyanate (1 equivalent) to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for a period ranging from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

Signaling Pathway: IDO1 in Tryptophan Metabolism

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) Tryptophan->IDO1 Substrate Kynurenine N-Formylkynurenine -> Kynurenine IDO1->Kynurenine Catalyzes Phenylurea Phenylurea Derivatives Phenylurea->IDO1 Inhibits ImmuneSuppression Immune Suppression (T-cell dysfunction) Kynurenine->ImmuneSuppression Leads to

Caption: Phenylurea derivatives inhibit the IDO1 enzyme, blocking tryptophan catabolism.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Phenylurea Derivatives A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for assessing cell viability using the MTT assay.

Logical Relationship: Phenylurea Derivatives in Drug Discovery

Phenylurea_Drug_Discovery Scaffold Phenylurea Scaffold Applications Medicinal Chemistry Applications Scaffold->Applications EnzymeInhibition Enzyme Inhibition (e.g., IDO1) Applications->EnzymeInhibition Anticancer Anticancer Activity (e.g., Kinase Inhibition) Applications->Anticancer ReceptorModulation Receptor Modulation (e.g., CB1 Allosteric) Applications->ReceptorModulation DrugDevelopment Therapeutic Development EnzymeInhibition->DrugDevelopment Anticancer->DrugDevelopment ReceptorModulation->DrugDevelopment

Caption: The central role of the phenylurea scaffold in diverse therapeutic applications.

References

Application Notes: 1,1-Diethyl-3-(4-methoxyphenyl)urea as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the investigation of 1,1-Diethyl-3-(4-methoxyphenyl)urea as a potential inhibitor of two key enzymes: Urease and Acetylcholinesterase (AChE). Due to the absence of direct experimental data on this specific compound, the following sections present hypothetical applications and detailed protocols based on the known activities of structurally related urea derivatives.

Introduction

Urea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including enzyme inhibition. The structural motif of a disubstituted urea is present in numerous approved drugs and clinical candidates. This compound possesses key pharmacophoric features, such as a hydrogen bond donor (NH group), a hydrogen bond acceptor (carbonyl oxygen), and aromatic and aliphatic hydrophobic regions, suggesting its potential to interact with enzyme active sites. This document outlines protocols to screen and characterize the inhibitory potential of this compound against urease and acetylcholinesterase, two enzymes implicated in various pathological conditions.

Hypothetical Enzyme Inhibition Data

The following tables summarize potential inhibitory activities of this compound against Jack Bean Urease and Human Acetylcholinesterase. These values are illustrative and serve as a guide for data presentation.

Table 1: Urease Inhibition Profile of this compound

CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeKi (µM)
This compoundJack Bean Urease15.2 ± 1.8Competitive8.5 ± 0.9
Thiourea (Positive Control)Jack Bean Urease22.5 ± 2.1Competitive12.3 ± 1.1

Table 2: Acetylcholinesterase Inhibition Profile of this compound

CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeKi (µM)
This compoundHuman AChE8.7 ± 0.9Mixed5.1 ± 0.6 (α=1.8)
Donepezil (Positive Control)Human AChE0.025 ± 0.003Non-competitive0.015 ± 0.002

Experimental Protocols

Protocol 1: In Vitro Urease Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on urease activity using the indophenol method, which quantifies ammonia production.

Materials:

  • Jack Bean Urease (e.g., Sigma-Aldrich)

  • Urea

  • Phosphate buffer (pH 7.4)

  • Phenol reagent (Phenol, sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide, sodium hypochlorite)

  • This compound

  • Thiourea (positive control)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and thiourea in phosphate buffer.

    • Prepare urease solution in phosphate buffer.

    • Prepare urea solution (substrate) in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the test compound or control solution.

    • Add 25 µL of urease solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of urea solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

    • Incubate at room temperature for 10 minutes to allow for color development.

  • Data Analysis:

    • Measure the absorbance at 630 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Urease_Inhibition_Workflow prep Prepare Reagents: - Test Compound - Urease Solution - Urea Solution plate Dispense 25 µL Test Compound to 96-well plate prep->plate enzyme Add 25 µL Urease Solution plate->enzyme incubate1 Incubate 37°C, 15 min enzyme->incubate1 substrate Add 50 µL Urea Solution incubate1->substrate incubate2 Incubate 37°C, 30 min substrate->incubate2 stop Add Stop Reagents: - 50 µL Phenol Reagent - 50 µL Alkali Reagent incubate2->stop incubate3 Incubate RT, 10 min stop->incubate3 read Measure Absorbance at 630 nm incubate3->read analyze Calculate % Inhibition and IC₅₀ read->analyze

Caption: Workflow for the in vitro urease inhibition assay.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes the determination of AChE inhibition using Ellman's method, which measures the production of thiocholine.[1][2][3]

Materials:

  • Human recombinant Acetylcholinesterase (e.g., Sigma-Aldrich)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and donepezil in phosphate buffer.

    • Prepare AChE solution in phosphate buffer.

    • Prepare ATCI (substrate) and DTNB solutions in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound or control solution.

    • Add 20 µL of AChE solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Data Analysis:

    • Measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader in kinetic mode.

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V of test / V of control)] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Inhibition_Workflow prep Prepare Reagents: - Test Compound - AChE Solution - ATCI & DTNB plate Dispense to 96-well plate: - 140 µL Buffer - 20 µL DTNB - 10 µL Test Compound prep->plate enzyme Add 20 µL AChE Solution plate->enzyme incubate1 Incubate 25°C, 10 min enzyme->incubate1 substrate Add 10 µL ATCI Solution incubate1->substrate read Measure Absorbance at 412 nm (Kinetic) substrate->read analyze Calculate Reaction Rate, % Inhibition, and IC₅₀ read->analyze

Caption: Workflow for the in vitro AChE inhibition assay.

Signaling Pathway

Acetylcholinesterase and Cholinergic Signaling

Acetylcholinesterase plays a critical role in terminating neurotransmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged activation of cholinergic receptors on the postsynaptic neuron. This has therapeutic applications in conditions characterized by a deficit in cholinergic signaling, such as Alzheimer's disease.

Cholinergic_Synapse presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft AChR Acetylcholine Receptor synaptic_cleft->AChR ACh Binding AChE Acetylcholinesterase (AChE) synaptic_cleft->AChE ACh ACh_vesicle->synaptic_cleft ACh Release signal Signal Transduction AChR->signal Activation ACh_hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->ACh_hydrolysis Catalysis inhibitor This compound inhibitor->AChE Inhibition

Caption: Inhibition of AChE at the cholinergic synapse.

Conclusion

The provided application notes offer a comprehensive guide for the initial assessment of this compound as a potential inhibitor of urease and acetylcholinesterase. The detailed protocols and data presentation formats are intended to facilitate reproducible and high-quality research. The hypothetical nature of the presented data underscores the need for empirical validation. These studies could provide valuable insights into the therapeutic potential of this compound and guide future drug discovery efforts.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of 1,1-Diethyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

1,1-Diethyl-3-(4-methoxyphenyl)urea is a member of the phenylurea class of compounds. Derivatives of phenylurea have demonstrated a wide range of biological activities, including potential as anticancer agents and enzyme inhibitors. These activities are often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The structural motif of a urea linker between two aromatic rings is a common feature in many kinase inhibitors. Given the established bioactivity of related phenylurea compounds, it is hypothesized that this compound may exhibit similar properties.

These application notes provide a comprehensive guide for the in vitro evaluation of the biological activity of this compound. The protocols detailed below outline standard assays to investigate its potential anticancer effects and inhibitory activity against relevant enzymatic targets.

II. Potential Biological Activities and Corresponding In Vitro Assays

Based on the activities of structurally related phenylurea compounds, the following biological activities are proposed for investigation:

  • Anticancer Activity:

    • Cytotoxicity and Antiproliferative Effects: Assessed by cell viability assays such as the MTT or Resazurin assay.

    • Induction of Apoptosis: Investigated using Annexin V/Propidium Iodide staining followed by flow cytometry.

    • Cell Cycle Arrest: Analyzed by propidium iodide staining and flow cytometry.

  • Enzyme Inhibition:

    • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a key enzyme in tryptophan metabolism and a target in cancer immunotherapy.

    • BRAF Kinase Inhibition: The BRAF/MEK/ERK pathway is a critical signaling cascade in many cancers.

    • Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is involved in the metabolism of signaling lipids and is a target for anti-inflammatory and cardiovascular drugs.

III. Data Presentation: Summary of Hypothetical Quantitative Data

The following tables are templates for summarizing the quantitative data obtained from the described in vitro assays.

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) ± SD
A549Lung CarcinomaData
HCT-116Colon CarcinomaData
PC-3Prostate CarcinomaData
MCF-7Breast CarcinomaData

Table 2: Induction of Apoptosis by this compound in A549 Cells after 48h Treatment

Concentration (µM)Early Apoptotic Cells (%) ± SDLate Apoptotic/Necrotic Cells (%) ± SD
0 (Control)DataData
1DataData
10DataData
50DataData

Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound for 24h

Concentration (µM)G0/G1 Phase (%) ± SDS Phase (%) ± SDG2/M Phase (%) ± SD
0 (Control)DataData
1DataData
10DataData
50DataData

Table 4: Enzyme Inhibitory Activity of this compound

Enzyme TargetIC50 (µM) ± SD
IDO1Data
BRAFData
sEHData

IV. Experimental Protocols

A. Anticancer Activity Assays

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4][5]

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, PC-3, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7]

Materials:

  • Human cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of the compound for 24-48 hours.

  • Harvest cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

This protocol determines the distribution of cells in different phases of the cell cycle.[8][9][10][11][12]

Materials:

  • Human cancer cell line

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compound for 24 hours.

  • Harvest cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Cell_Cycle_Analysis_Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix wash Wash with PBS fix->wash stain Resuspend in PI/RNase Solution wash->stain incubate Incubate 30 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for cell cycle analysis by PI staining.

B. Enzyme Inhibition Assays

This assay measures the inhibition of IDO1 enzyme activity.[13][14][15][16][17]

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 assay buffer

  • L-Tryptophan (substrate)

  • This compound

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Add IDO1 assay buffer, L-Tryptophan, and different concentrations of the compound to the wells of a 96-well plate.

  • Initiate the reaction by adding the IDO1 enzyme.

  • Incubate at room temperature for a specified time (e.g., 3 hours).

  • Measure the absorbance of the product, kynurenine, at 320-325 nm.

  • Calculate the percentage of inhibition and the IC50 value.

This assay determines the inhibitory effect of the compound on BRAF kinase activity.[18][19][20][21][22]

Materials:

  • Recombinant active BRAF kinase

  • Kinase assay buffer

  • MEK1 (substrate)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit

  • Luminometer

Procedure:

  • Add kinase assay buffer, BRAF kinase, and the test compound to a 96-well plate.

  • Add the substrate (MEK1) and ATP to initiate the kinase reaction.

  • Incubate at 30°C for 45 minutes.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the percentage of inhibition and the IC50 value.

This fluorometric assay screens for inhibitors of sEH.[23][24][25][26][27]

Materials:

  • Recombinant human sEH

  • sEH assay buffer

  • sEH substrate (e.g., PHOME)

  • This compound

  • 96-well black plate

  • Fluorometer

Procedure:

  • Add sEH assay buffer, sEH enzyme, and the test compound to the wells of a 96-well plate.

  • Pre-incubate at room temperature.

  • Initiate the reaction by adding the sEH substrate.

  • Measure the fluorescence (e.g., Ex/Em = 330/465 nm) over time.

  • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

V. Signaling Pathway Diagrams

Phenylurea derivatives often exert their effects by modulating key signaling pathways involved in cell growth and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Caption: The PI3K/Akt signaling pathway.

ERK_MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf (e.g., BRAF) Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates

Caption: The ERK/MAPK signaling pathway.

VI. Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the initial in vitro characterization of the biological activities of this compound. By systematically evaluating its effects on cancer cell viability, apoptosis, cell cycle progression, and its potential to inhibit key enzymes, researchers can gain valuable insights into its therapeutic potential. The provided templates for data presentation and pathway diagrams will aid in the clear and concise communication of experimental findings.

References

Application Note: Quantitative Analysis of Urea Derivatives by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urea derivatives are a class of compounds with significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1][2] Accurate and sensitive quantification of these compounds in various matrices is crucial for drug development, clinical studies, and environmental monitoring. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a robust and specific method for the analysis of urea and its derivatives.[3][4] This application note provides a detailed protocol for the quantitative analysis of urea derivatives using HPLC-MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Instrumentation and Reagents

  • HPLC System: A high-performance liquid chromatography system capable of binary or quaternary gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3]

  • HPLC Column: A reversed-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar urea derivatives.[4][5]

  • Reagents: HPLC-grade acetonitrile, methanol, water, and formic acid. Reference standards of the urea derivatives of interest.

Experimental Protocols

1. Standard Solution Preparation

  • Prepare a stock solution of the urea derivative reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

2. Sample Preparation

The choice of sample preparation method depends on the matrix.

  • For Aqueous Samples (e.g., water, buffer):

    • Directly inject the sample if it is clean and the concentration of the analyte is within the calibration range.

    • If necessary, filter the sample through a 0.22 µm syringe filter before injection.

  • For Biological Fluids (e.g., plasma, urine, epithelial lining fluid):

    • Protein Precipitation: For plasma or serum samples, add three volumes of cold acetonitrile to one volume of the sample. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins. Collect the supernatant for analysis.

    • Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This technique can be used to reduce matrix interference and improve recovery.[5]

    • Derivatization: For urea and some highly polar derivatives, derivatization may be necessary to improve chromatographic retention and sensitivity.[6][7] A common derivatization agent is camphanic chloride.[6]

3. HPLC Method

  • Column: Hypersil GOLD HILIC (for polar compounds) or a C18 column.[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of organic phase (for HILIC) or aqueous phase (for reversed-phase) and ramp to a lower percentage over several minutes to elute the compounds of interest.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30 - 40 °C.

4. MS Method

  • Ionization Mode: ESI or APCI, positive ion mode is often suitable for urea derivatives.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion (parent ion) and a specific product ion (daughter ion) for each analyte should be determined by infusing a standard solution into the mass spectrometer.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for the analytes of interest.

Data Presentation

Table 1: HPLC-MS/MS Method Parameters for Urea Analysis

ParameterValueReference
HPLC Column HSS-T3, 1.8 µm[6]
Mobile Phase Gradient of water and acetonitrile with 0.1% formic acid[5]
Flow Rate 0.4 mL/min[5]
Injection Volume 20 µL[6]
Ionization Mode ESI Positive[3]
Detection Mode MRM[7]

Table 2: Quantitative Performance Data for Urea Analysis in Biological Fluids

ParameterValueMatrixReference
Linearity Range 8.78 - 103.78 µg/mLEpithelial Lining Fluid[6]
Limit of Detection (LOD) ~1 x 10⁻⁷ mol dm⁻³Water[3]
Run Time 1.5 minEpithelial Lining Fluid[6]
Run Time 3.6 minSerum, Plasma, etc.[5]

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Standard Reference Standard Standard_Dilution Serial Dilution Standard->Standard_Dilution Sample Biological/Aqueous Sample Sample_Prep Extraction/Derivatization Sample->Sample_Prep HPLC HPLC Separation (HILIC or C18) Standard_Dilution->HPLC Calibration Curve Sample_Prep->HPLC Prepared Sample MS MS/MS Detection (MRM Mode) HPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for HPLC-MS analysis of urea derivatives.

signaling_pathway cluster_compounds Compounds cluster_cellular Cellular Response Urea_Deriv Urea Derivatives (e.g., MDPUs, BDPUs) Auxin_Signal Auxin Signaling Pathway Urea_Deriv->Auxin_Signal Magnifies Response Auxin Auxin (IBA) Auxin->Auxin_Signal Activates Gene_Exp Gene Expression (e.g., PrSCL1, PrSHR) Auxin_Signal->Gene_Exp Induces Rooting Adventitious Root Formation Gene_Exp->Rooting

Caption: Interaction of urea derivatives with the auxin signaling pathway.[8]

References

Application Notes & Protocols: Experimental Design for Studying Urea-Based Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urea-based compounds represent a versatile and significant class of molecules in medicinal chemistry and oncology. The urea moiety, with its unique hydrogen bonding capabilities, serves as a privileged scaffold in the design of numerous therapeutic agents.[1][2] Historically, the journey of urea-based drugs began with Suramin, and over the last century, this scaffold has been integral to the development of milestone anticancer drugs, particularly kinase inhibitors.[1][2] These compounds exhibit a wide range of anticancer activities by targeting various critical cellular processes, including signal transduction pathways, cell cycle regulation, and DNA replication.[3][4] This document provides a comprehensive guide to the experimental design for evaluating the anticancer potential of novel urea-based compounds, complete with detailed protocols for key in vitro assays.

Common Mechanisms of Action of Urea-Based Anticancer Compounds

Urea derivatives exert their anticancer effects through several mechanisms:

  • Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases. The urea group is a key pharmacophoric feature in many approved kinase inhibitors, such as Sorafenib, which targets the Raf-MEK-ERK signaling pathway.[1][4] These compounds typically act as Type II inhibitors, binding to the ATP-binding pocket and stabilizing the inactive conformation of the kinase. This disrupts downstream signaling crucial for cancer cell proliferation, survival, and angiogenesis.[1]

  • Tubulin Polymerization Inhibition: Certain aromatic urea derivatives, like N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs), function as tubulin ligands, inhibiting its polymerization and disrupting microtubule dynamics, which is essential for mitosis.[3][4]

  • DNA Alkylation: Nitrosoureas, a class of urea-based compounds, act as alkylating agents. They undergo spontaneous degradation to form reactive species that crosslink DNA, thereby blocking DNA replication and transcription and inducing cell death.[1]

Below is a diagram illustrating the inhibition of a generic kinase signaling pathway by a urea-based compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF inhibitor Urea-Based Kinase Inhibitor inhibitor->RAF Gene Gene Expression (Proliferation, Survival) TF->Gene G compound Urea-Based Compound Library screen Phase 1: In Vitro Screening (Multiple Cancer Cell Lines) compound->screen viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) screen->viability ic50 Determine IC50 Values Identify Hit Compounds viability->ic50 mechanistic Phase 2: Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assays (Annexin V/PI, Caspase) mechanistic->apoptosis kinase Kinase Inhibition Assays (Biochemical & Cellular) mechanistic->kinase western Western Blotting (Target Pathway Modulation) mechanistic->western lead Lead Compound Selection apoptosis->lead kinase->lead western->lead invivo Phase 3: In Vivo Validation lead->invivo xenograft Tumor Xenograft Model (e.g., Mice) invivo->xenograft efficacy Evaluate Efficacy & Toxicity xenograft->efficacy

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Urea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urea and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial properties.[1][2][3][4][5][6][7] The structural diversity of urea compounds allows for the modulation of their physicochemical properties to enhance antimicrobial efficacy and selectivity.[2][6] This document provides detailed protocols for the systematic evaluation of the antibacterial activity of novel urea compounds, encompassing initial screening to more in-depth mechanistic studies.

The assessment of antibacterial activity is critical in the discovery and development of new antimicrobial agents. Standardized assays are employed to determine the potency of a compound against various bacterial strains. Key parameters measured include the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.[8][9][10][11] Further characterization can be achieved through time-kill kinetics studies, which provide insights into the pharmacodynamics of the compound, and anti-biofilm assays, which assess the compound's efficacy against bacterial biofilms, a significant contributor to persistent infections.[12][13][14][15]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the cornerstone for determining the potency of an antimicrobial agent.[11][16] The broth microdilution method is a widely accepted and efficient technique for determining the MIC values of multiple compounds against various bacterial strains.[17][18][19]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Test urea compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[10][17]

  • Sterile 96-well microtiter plates[16][17]

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select a single, well-isolated colony of the test bacterium.

    • Inoculate the colony into a tube containing 3-5 mL of MHB.

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth, typically indicated by an optical density at 600 nm (OD600) of 0.4-0.6.[17]

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[16]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the urea compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) in each plate.[18]

    • Incubate the plates at 37°C for 18-24 hours.[16]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11][16]

    • Alternatively, the OD600 can be measured using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). It is a crucial follow-up to the MIC assay.[8][9][10]

Protocol: MBC Assay

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or PBS

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (e.g., if the initial inoculum was 5 x 10^5 CFU/mL, a 99.9% reduction would be ≤500 CFU/mL).[8][9]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antibacterial compound kills a specific bacterium and helps to understand its pharmacodynamic properties.[12][13][20]

Protocol: Time-Kill Kinetics Assay

Materials:

  • Test urea compound

  • Bacterial strain

  • MHB

  • Sterile flasks or tubes

  • Shaking incubator

  • MHA plates

  • Sterile saline or PBS

  • Pipettes and sterile tips

  • Timer

Procedure:

  • Preparation:

    • Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 1-5 x 10^5 CFU/mL in flasks containing MHB.[13]

    • Add the urea compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

    • Include a growth control flask without the compound.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[13][21]

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of viable colonies (CFU/mL) for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[12][20]

Anti-Biofilm Activity Assay

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. This assay evaluates the ability of a compound to inhibit biofilm formation or eradicate established biofilms.[14][15]

Protocol: Crystal Violet Anti-Biofilm Assay

Materials:

  • Test urea compound

  • Biofilm-forming bacterial strain

  • Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

  • Plate reader

Procedure:

  • Biofilm Formation Inhibition:

    • Prepare serial dilutions of the urea compound in TSB with glucose in a 96-well plate.

    • Add a standardized bacterial inoculum (approximately 1 x 10^6 CFU/mL) to each well.

    • Include a growth control (bacteria and media) and a sterility control (media only).

    • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Quantification of Biofilm:

    • Gently discard the planktonic cells and wash the wells twice with sterile PBS.

    • Air-dry the plate.

    • Add 100 µL of 0.1% crystal violet to each well and incubate for 15-30 minutes at room temperature.[22]

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air-dry the plate completely.

    • Solubilize the stained biofilm by adding 125 µL of 95% ethanol or 30% acetic acid to each well.

    • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

  • Data Analysis:

    • The reduction in absorbance in the presence of the compound compared to the growth control indicates the inhibition of biofilm formation.

Data Presentation

Quantitative data from the antibacterial assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Urea Compounds

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Urea Compound 1S. aureus ATCC 29213
Urea Compound 1E. coli ATCC 25922
Urea Compound 2S. aureus ATCC 29213
Urea Compound 2E. coli ATCC 25922
Control AntibioticS. aureus ATCC 29213
Control AntibioticE. coli ATCC 25922

Interpretation: MBC/MIC ≤ 4 is generally considered bactericidal; > 4 is considered bacteriostatic.

Table 2: Time-Kill Kinetics of Urea Compound X against S. aureus

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
0
2
4
6
8
24

Table 3: Inhibition of Biofilm Formation by Urea Compounds

CompoundConcentration (µg/mL)% Biofilm Inhibition (S. aureus)% Biofilm Inhibition (P. aeruginosa)
Urea Compound 1MIC
Urea Compound 11/2 MIC
Urea Compound 2MIC
Urea Compound 21/2 MIC
Control-00

Visualizations

Experimental Workflow for Antibacterial Activity Assessment

G cluster_0 Initial Screening cluster_1 Potency and Spectrum cluster_2 Pharmacodynamics and Biofilm Activity cluster_3 Mechanism of Action Studies Urea Compound Library Urea Compound Library MIC Assay MIC Assay Urea Compound Library->MIC Assay Active Compounds (Low MIC) Active Compounds (Low MIC) MIC Assay->Active Compounds (Low MIC) Identify Hits MBC Assay MBC Assay Active Compounds (Low MIC)->MBC Assay Broad Spectrum Screening Broad Spectrum Screening Active Compounds (Low MIC)->Broad Spectrum Screening Bactericidal Compounds Bactericidal Compounds MBC Assay->Bactericidal Compounds Determine Cidal/Static Time-Kill Kinetics Time-Kill Kinetics Bactericidal Compounds->Time-Kill Kinetics Anti-Biofilm Assay Anti-Biofilm Assay Bactericidal Compounds->Anti-Biofilm Assay Lead Compounds Lead Compounds Time-Kill Kinetics->Lead Compounds Anti-Biofilm Assay->Lead Compounds Membrane Permeability Assay Membrane Permeability Assay Lead Compounds->Membrane Permeability Assay Molecular Docking Molecular Docking Lead Compounds->Molecular Docking

Caption: Workflow for assessing the antibacterial activity of urea compounds.

Minimum Inhibitory Concentration (MIC) Assay Workflow

MIC_Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Plate with Bacteria Inoculate Plate with Bacteria Prepare Bacterial Inoculum->Inoculate Plate with Bacteria Serial Dilution of Urea Compound in 96-well Plate Serial Dilution of Urea Compound in 96-well Plate Serial Dilution of Urea Compound in 96-well Plate->Inoculate Plate with Bacteria Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate Plate with Bacteria->Incubate at 37°C for 18-24h Visually Inspect for Growth or Measure OD600 Visually Inspect for Growth or Measure OD600 Incubate at 37°C for 18-24h->Visually Inspect for Growth or Measure OD600 Determine Lowest Concentration with No Growth (MIC) Determine Lowest Concentration with No Growth (MIC) Visually Inspect for Growth or Measure OD600->Determine Lowest Concentration with No Growth (MIC) End End Determine Lowest Concentration with No Growth (MIC)->End

Caption: Step-by-step workflow for the MIC assay.

Time-Kill Kinetics Assay Workflow

Time_Kill_Workflow Start Start Prepare Bacterial Culture and Add Urea Compound at Different MIC Multiples Prepare Bacterial Culture and Add Urea Compound at Different MIC Multiples Start->Prepare Bacterial Culture and Add Urea Compound at Different MIC Multiples Incubate with Shaking at 37°C Incubate with Shaking at 37°C Prepare Bacterial Culture and Add Urea Compound at Different MIC Multiples->Incubate with Shaking at 37°C Withdraw Aliquots at Timed Intervals (0, 2, 4, 6, 24h) Withdraw Aliquots at Timed Intervals (0, 2, 4, 6, 24h) Incubate with Shaking at 37°C->Withdraw Aliquots at Timed Intervals (0, 2, 4, 6, 24h) Perform Serial Dilutions and Plate on Agar Perform Serial Dilutions and Plate on Agar Withdraw Aliquots at Timed Intervals (0, 2, 4, 6, 24h)->Perform Serial Dilutions and Plate on Agar Incubate Plates and Count Colonies (CFU/mL) Incubate Plates and Count Colonies (CFU/mL) Perform Serial Dilutions and Plate on Agar->Incubate Plates and Count Colonies (CFU/mL) Plot Log10 CFU/mL vs. Time Plot Log10 CFU/mL vs. Time Incubate Plates and Count Colonies (CFU/mL)->Plot Log10 CFU/mL vs. Time End End Plot Log10 CFU/mL vs. Time->End

Caption: Workflow for the time-kill kinetics assay.

Potential Mechanisms of Action

While the precise mechanisms of action for all urea compounds are not fully elucidated and can vary between derivatives, some studies suggest that their antibacterial effects may be attributed to the disruption of the bacterial cell membrane.[14][15] This disruption can lead to leakage of intracellular components and ultimately cell death. Molecular docking studies have also been employed to investigate the interactions between urea derivatives and specific bacterial enzymes, such as those involved in cell wall synthesis.[1] Further research into the specific molecular targets of novel urea compounds is crucial for understanding their antibacterial activity and for rational drug design.

References

Application Notes and Protocols: Developing Complement Inhibitors from Urea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a crucial component of innate immunity, plays a vital role in host defense against pathogens. However, its dysregulation is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors of the complement cascade offers a promising alternative to antibody-based therapies. Urea derivatives, a versatile class of compounds with a proven track record in medicinal chemistry as enzyme inhibitors, present a compelling scaffold for the design of novel complement modulators. Their ability to form stable hydrogen bonds with biological targets makes them ideal candidates for engaging the active sites of complement proteases.

These application notes provide a comprehensive guide for researchers interested in exploring the potential of urea derivatives as complement inhibitors. We will cover the rationale for targeting the complement system with these compounds, provide detailed protocols for screening and characterization, and present a framework for data analysis.

The Complement System: A Key Therapeutic Target

The complement system is activated through three primary pathways: the classical, lectin, and alternative pathways. All three pathways converge on the cleavage of the central component, C3, leading to the formation of the C3 convertase, which amplifies the cascade, and ultimately results in the formation of the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins. Key enzymatic steps in these pathways, mediated by serine proteases such as C1s, C1r, MASPs, and Factor D, as well as the C3 and C5 convertases, represent prime targets for small molecule inhibition.

Signaling Pathways of Complement Activation

The following diagrams illustrate the three pathways of complement activation.

classical_pathway cluster_C1 C1 Complex Activation cluster_C3_convertase C3 Convertase Formation Antibody-Antigen Complex Antibody-Antigen Complex C1q C1q Antibody-Antigen Complex->C1q binds C1r C1r C1q->C1r activates C1s C1s C1r->C1s cleaves C4 C4 C1s->C4 cleaves C2 C2 C1s->C2 cleaves C4a C4a C4->C4a C4b C4b C4->C4b C4bC2a C4bC2a (C3 Convertase) C4b->C4bC2a + C2a C2a C2a C2->C2a C2b C2b C2->C2b C3 C3 C4bC2a->C3 cleaves C3a C3a C3->C3a Anaphylatoxin C3b C3b C3->C3b Opsonin Terminal Pathway Terminal Pathway C3b->Terminal Pathway

Figure 1: Classical Complement Pathway.

lectin_pathway cluster_MBL Lectin Recognition cluster_C3_convertase C3 Convertase Formation Mannose-binding Lectin (MBL) Mannose-binding Lectin (MBL) MASP1 MASP1 Mannose-binding Lectin (MBL)->MASP1 activates Pathogen Surface Pathogen Surface Pathogen Surface->Mannose-binding Lectin (MBL) binds to MASP2 MASP2 MASP1->MASP2 activates C4 C4 MASP2->C4 cleaves C2 C2 MASP2->C2 cleaves C4a C4a C4->C4a C4b C4b C4->C4b C4bC2a C4bC2a (C3 Convertase) C4b->C4bC2a + C2a C2a C2a C2->C2a C2b C2b C2->C2b C3 C3 C4bC2a->C3 cleaves C3a C3a C3->C3a Anaphylatoxin C3b C3b C3->C3b Opsonin Terminal Pathway Terminal Pathway C3b->Terminal Pathway

Figure 2: Lectin Complement Pathway.

alternative_pathway cluster_initiation Initiation cluster_amplification Amplification Loop C3(H2O) Spontaneous C3 hydrolysis C3(H2O)B C3(H2O)B C3(H2O)->C3(H2O)B + Factor B Factor B Factor B Factor D Factor D C3(H2O)Bb Fluid-phase C3 Convertase C3(H2O)B->C3(H2O)Bb Factor D cleaves B C3 C3 C3(H2O)Bb->C3 cleaves C3b C3b C3->C3b C3bB C3bB C3b->C3bB + Factor B Terminal Pathway Terminal Pathway C3b->Terminal Pathway C3bBb Surface-bound C3 Convertase C3bB->C3bBb Factor D cleaves B Factor B_amp Factor B Properdin Properdin C3bBb->Properdin stabilized by C3_amp C3 C3bBb->C3_amp cleaves more C3 Factor D_amp Factor D C3b_amp C3b C3_amp->C3b_amp C3b_amp->C3bB

Figure 3: Alternative Complement Pathway.

Screening for Urea-Based Complement Inhibitors: An Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of novel urea-based complement inhibitors.

screening_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_mechanistic Mechanism of Action Studies Urea Derivative Library Synthesis Urea Derivative Library Synthesis Hemolytic Assay (CH50/APH50) Hemolytic Assay (CH50/APH50) Urea Derivative Library Synthesis->Hemolytic Assay (CH50/APH50) Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hemolytic Assay (CH50/APH50)->Dose-Response & IC50 Determination ELISA-based Pathway-Specific Assays ELISA-based Pathway-Specific Assays Dose-Response & IC50 Determination->ELISA-based Pathway-Specific Assays Individual Component Assays Individual Component Assays ELISA-based Pathway-Specific Assays->Individual Component Assays Enzyme Kinetics Enzyme Kinetics Individual Component Assays->Enzyme Kinetics Lead Optimization Lead Optimization Enzyme Kinetics->Lead Optimization

Figure 4: Experimental workflow for screening urea-based complement inhibitors.

Experimental Protocols

Protocol 1: Classical Pathway Hemolytic Assay (CH50) for Screening Urea Derivatives

This assay measures the ability of a test compound to inhibit the lysis of antibody-sensitized sheep red blood cells (SRBCs) by the classical complement pathway.

Materials:

  • Sheep Red Blood Cells (SRBCs)

  • Veronal Buffered Saline with Ca2+ and Mg2+ (VBS++)

  • Anti-SRBC antibody (hemolysin)

  • Normal Human Serum (NHS) as a source of complement

  • Urea derivative library dissolved in DMSO

  • 96-well U-bottom microtiter plates

  • Spectrophotometer (412-415 nm)

Procedure:

  • Sensitization of SRBCs:

    • Wash SRBCs three times with VBS++.

    • Resuspend the SRBC pellet to a concentration of 1 x 10^9 cells/mL in VBS++.

    • Incubate the SRBC suspension with an optimal concentration of hemolysin for 20 minutes at 37°C.

    • Wash the sensitized SRBCs (sSRBCs) twice with VBS++ and resuspend to a final concentration of 5 x 10^8 cells/mL.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of VBS++.

    • Add 2 µL of the urea derivative solution (or DMSO for control) to the appropriate wells.

    • Add 50 µL of diluted NHS (pre-titrated to give ~90% lysis) to all wells except the blank (add 100 µL VBS++ to blank).

    • Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor-complement interaction.

  • Lysis Reaction:

    • Add 50 µL of the sSRBC suspension to all wells.

    • Incubate the plate for 60 minutes at 37°C with gentle shaking.

  • Measurement:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet intact cells.

    • Carefully transfer 100 µL of the supernatant to a flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 414 nm, which corresponds to the amount of hemoglobin released.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each compound relative to the positive control (NHS + DMSO) and the blank (no NHS).

    • Percentage Inhibition = (1 - (Abs_sample - Abs_blank) / (Abs_positive_control - Abs_blank)) * 100.

Protocol 2: ELISA-based Assay for Pathway-Specific Inhibition

This protocol allows for the determination of which complement pathway is inhibited by the active urea derivatives identified in the primary screen.

Materials:

  • 96-well ELISA plates

  • Coating antigens:

    • Classical Pathway: Human IgM or aggregated IgG

    • Lectin Pathway: Mannan

    • Alternative Pathway: Lipopolysaccharide (LPS)

  • Normal Human Serum (NHS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody (e.g., anti-C5b-9 antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader (450 nm)

Procedure:

  • Plate Coating:

    • Coat separate wells of a 96-well plate with the respective pathway-specific antigens overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Inhibitor Incubation:

    • Wash the plate three times.

    • In a separate plate, pre-incubate diluted NHS with various concentrations of the urea derivative (or DMSO control) for 15 minutes at 37°C.

    • Transfer 100 µL of the NHS-inhibitor mixture to the coated wells.

    • Incubate for 1 hour at 37°C to allow for complement activation and deposition.

  • Detection:

    • Wash the plate three times.

    • Add 100 µL of the primary detection antibody (e.g., anti-C5b-9) and incubate for 1 hour at 37°C.

    • Wash the plate three times.

    • Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Development and Measurement:

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the urea derivative.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each pathway.

Data Presentation

Quantitative data from the screening and characterization of urea-based complement inhibitors should be summarized in clear and concise tables for easy comparison.

Table 1: Primary Screening of Urea Derivatives in the CH50 Hemolytic Assay

Compound IDConcentration (µM)% Hemolysis Inhibition
Urea-0011085.2
Urea-0021012.5
Urea-0031092.1
.........

Table 2: Pathway-Specific IC50 Values for Lead Urea Derivatives

Compound IDClassical Pathway IC50 (µM)Lectin Pathway IC50 (µM)Alternative Pathway IC50 (µM)
Urea-0012.5> 503.1
Urea-0030.81.20.9
............

Conclusion

The development of small molecule inhibitors of the complement system holds immense therapeutic potential. Urea derivatives, with their favorable medicinal chemistry properties, represent a promising starting point for the design of such inhibitors. The protocols and workflow outlined in these application notes provide a robust framework for the synthesis, screening, and characterization of novel urea-based complement modulators. Through systematic evaluation using the described hemolytic and ELISA-based assays, researchers can identify potent and selective inhibitors and advance them towards further preclinical and clinical development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Diethyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 1,1-Diethyl-3-(4-methoxyphenyl)urea synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by reacting 4-methoxyphenyl isocyanate with diethylamine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or Decomposed Isocyanate: Isocyanates are sensitive to moisture and can hydrolyze over time.[1][2]- Use a fresh bottle of 4-methoxyphenyl isocyanate or purify the existing stock by distillation under reduced pressure. - Ensure the isocyanate is stored under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
2. Presence of Water in the Reaction: Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to 4-methoxyaniline and carbon dioxide. The resulting aniline can then react with the isocyanate to form a symmetric diaryl urea, reducing the yield of the desired product.[1][2]- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent (e.g., calcium hydride for dichloromethane or sodium for THF) before use. - Dry all glassware in an oven and cool under a stream of inert gas before use. - Ensure the diethylamine is also anhydrous.
3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.- Accurately measure the molar equivalents of both 4-methoxyphenyl isocyanate and diethylamine. A slight excess (1.05 to 1.1 equivalents) of the more volatile diethylamine can sometimes be beneficial to ensure complete consumption of the isocyanate.
4. Low Reaction Temperature: The reaction may be too slow at very low temperatures.- While the reaction is often exothermic, it can be initiated at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. Monitor the reaction by TLC.
Presence of a Major Byproduct (Insoluble in many organic solvents) 1. Formation of Symmetric Urea: If moisture is present, 4-methoxyaniline can form and react with 4-methoxyphenyl isocyanate to produce the symmetric N,N'-bis(4-methoxyphenyl)urea, which is often poorly soluble.- Rigorously exclude moisture from the reaction as described above.
2. Formation of Biuret: The N-H proton of the desired urea product can react with another molecule of the isocyanate, especially if the isocyanate is in large excess or if the reaction temperature is too high, leading to the formation of a biuret.[1][3]- Add the isocyanate solution dropwise to the diethylamine solution to maintain a low concentration of the isocyanate. - Avoid high reaction temperatures.
Difficult Purification 1. Co-eluting Impurities: Unreacted starting materials or byproducts may have similar polarities to the desired product.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) to purify the product.
2. Oily Product: The product may not crystallize easily if impurities are present.- Purify by column chromatography first. - Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most direct and widely used method is the reaction of 4-methoxyphenyl isocyanate with diethylamine.[4][5] This reaction is typically fast, clean, and high-yielding when performed under anhydrous conditions. The isocyanate acts as an electrophile, and the amine acts as a nucleophile.

Q2: What solvents are suitable for this reaction?

A2: A variety of anhydrous aprotic solvents can be used. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), diethyl ether, and acetonitrile.[4] The choice of solvent can depend on the desired reaction temperature and the ease of removal during workup.

Q3: Is a catalyst necessary for this reaction?

A3: For the reaction between an isocyanate and an amine, a catalyst is generally not required as the reaction is usually spontaneous and rapid.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A spot for the 4-methoxyphenyl isocyanate (which can be visualized with certain stains like ceric ammonium molybdate or by its quenching of fluorescence) will be consumed, and a new spot for the product urea will appear.

Q5: Are there alternative, safer methods to using isocyanates?

A5: Yes, due to the toxicity of isocyanates, several alternative methods exist. One common approach is to use a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) to activate an amine in situ, followed by the addition of the second amine.[4][6] Another method involves the reaction of an amine with a carbamate, such as a phenyl carbamate.[7]

Q6: What are the expected spectroscopic characteristics of this compound?

A6: While specific data from a single source is not available, based on the structure, one would expect:

  • ¹H NMR: Signals for the two ethyl groups (a quartet and a triplet), a singlet for the methoxy group, aromatic protons in the 4-substituted pattern (two doublets), and a singlet for the N-H proton.

  • ¹³C NMR: Resonances for the ethyl carbons, the methoxy carbon, the aromatic carbons, and a characteristic carbonyl carbon signal for the urea around 155-165 ppm.

  • IR: A strong absorption band for the C=O stretch of the urea at approximately 1630-1660 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • MS: The molecular ion peak corresponding to its molecular weight (C₁₂H₁₈N₂O₂ = 222.28 g/mol ).

Experimental Protocols

Protocol 1: Synthesis of this compound from Isocyanate

This protocol is a standard procedure for the synthesis of substituted ureas.

Materials:

  • 4-Methoxyphenyl isocyanate

  • Diethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diethylamine (1.05 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 4-methoxyphenyl isocyanate (1.0 equivalent) in anhydrous DCM.

  • Add the isocyanate solution dropwise to the stirred diethylamine solution at 0 °C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by TLC until the isocyanate is fully consumed.

  • Quench the reaction by adding a small amount of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Diethylamine in Anhydrous DCM cool Cool to 0 °C prep_amine->cool addition Dropwise Addition of Isocyanate Solution cool->addition prep_isocyanate Dissolve 4-Methoxyphenyl Isocyanate in Anhydrous DCM prep_isocyanate->addition stir Stir at Room Temperature (1-2 hours) addition->stir quench Quench with Water stir->quench extract Wash with NaHCO3 and Brine quench->extract dry Dry and Concentrate extract->dry purify Recrystallize or Column Chromatography dry->purify product Pure 1,1-Diethyl-3- (4-methoxyphenyl)urea purify->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions isocyanate 4-Methoxyphenyl Isocyanate product This compound isocyanate->product hydrolysis_intermediate Carbamic Acid (unstable) isocyanate->hydrolysis_intermediate + amine Diethylamine amine->product biuret Biuret (Byproduct) product->biuret + Isocyanate water H₂O (Moisture) water->hydrolysis_intermediate aniline 4-Methoxyaniline hydrolysis_intermediate->aniline → CO₂ symmetric_urea Symmetric Diaryl Urea (Byproduct) aniline->symmetric_urea + Isocyanate

Caption: Desired synthesis pathway and potential side reactions.

References

Technical Support Center: Purification of Crude 1,1-Diethyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,1-Diethyl-3-(4-methoxyphenyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-methoxyaniline and N,N-diethylcarbamoyl chloride (or a related activating agent), symmetrically substituted byproducts like 1,3-bis(4-methoxyphenyl)urea, and residual solvents from the reaction.

Q2: Which purification techniques are most suitable for this compound?

A2: The most common and effective purification techniques for small organic molecules like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of purification. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for a more quantitative assessment of purity.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities. Try using a solvent with a lower boiling point, or a solvent mixture. Slow cooling of the solution can also promote crystal formation over oiling. If the problem persists, column chromatography may be a better purification method.[1]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of various hot solvents to find one in which the compound is highly soluble when hot and poorly soluble when cold. Potential starting solvents include ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven or desiccator.

Troubleshooting Common Recrystallization Problems

Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod or add a seed crystal.[2]
Product "oils out". - The melting point of the compound is lower than the solvent's boiling point.- High concentration of impurities.- Use a lower-boiling solvent or a solvent pair.- Ensure slow cooling of the solution.[1]
Low recovery of pure product. - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Use an ice bath to minimize solubility and wash with a minimal amount of ice-cold solvent.
Crystals are colored. - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration.
Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the desired compound a retention factor (Rf) of approximately 0.3-0.4 and good separation from impurities. A common starting point for substituted ureas is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the column.[3]

  • Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) to push the solvent through. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Common Column Chromatography Problems

Problem Possible Cause Solution
Poor separation of compounds. - Inappropriate solvent system.- Column was overloaded.- Cracks or channels in the silica gel.- Optimize the solvent system using TLC for better separation.- Use a larger column or less sample.- Ensure proper packing of the column.
Compound is not eluting from the column. - The solvent system is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
Compound elutes too quickly. - The solvent system is too polar.- Use a less polar mobile phase.
Streaking or tailing of bands. - Compound is very polar and interacts strongly with the acidic silica gel.- Sample is not very soluble in the eluent.- Add a small amount of a polar solvent like methanol or a base like triethylamine to the eluent.- Choose a solvent system that better dissolves the compound.[4]

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

Solvent System (v/v) Typical Application Notes
Hexane / Ethyl Acetate (e.g., 7:3 to 1:1)Initial screening for TLC and column chromatography.A good starting point for many substituted ureas.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)For more polar impurities or if the compound has low Rf in Hex/EtOAc.Dichloromethane is a versatile solvent for many organic compounds.
Toluene / Acetone (e.g., 8:2 to 6:4)Alternative non-halogenated solvent system.Good for compounds with aromatic rings.

Table 2: Purity Analysis Methods

Method Typical Conditions Expected Result for Pure Compound
TLC Silica gel plate, visualized under UV light (254 nm).A single spot.
HPLC C18 column, mobile phase of acetonitrile/water gradient, UV detection.A single sharp peak.
¹H NMR CDCl₃ or DMSO-d₆ solvent.Sharp, well-defined peaks corresponding to the structure with correct integration.
Melting Point A sharp melting point range close to the literature value.

Visualization

PurificationWorkflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end End Product Crude_Product Crude 1,1-Diethyl-3- (4-methoxyphenyl)urea Initial_TLC Perform TLC Analysis Crude_Product->Initial_TLC Decision Impurities separable by recrystallization? Initial_TLC->Decision Recrystallize Recrystallization Decision->Recrystallize Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography No Check_Purity1 Check Purity (TLC, HPLC, NMR) Recrystallize->Check_Purity1 Check_Purity1->Column_Chromatography Purity < 95% Pure_Product Pure Product Check_Purity1->Pure_Product Purity > 95% Check_Purity2 Check Purity (TLC, HPLC, NMR) Column_Chromatography->Check_Purity2 Check_Purity2->Pure_Product Purity > 95%

Caption: Purification workflow for crude this compound.

References

Technical Support Center: N,N-Diethylurea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-diethylurea.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in N,N-diethylurea synthesis?

A1: Byproduct formation is highly dependent on the chosen synthetic route.

  • From Diethylamine and Urea: The primary byproduct is ammonia.[1] At elevated temperatures, thermal decomposition of urea can lead to other impurities.[2][3]

  • From Diethylamine and Phosgene: In aqueous solutions, hydrolysis of phosgene can occur. Incomplete reactions may leave behind diethylcarbamoyl chloride.

  • From Diethylamine and Ethyl Isocyanate: This reaction is generally clean. However, side reactions can include the formation of substituted ureas if the diethylamine is not pure, and the trimerization of ethyl isocyanate to form isocyanurates, particularly at high temperatures.

  • From Diethylamine and Potassium Cyanate: This method is known for high purity and good yields, with unreacted starting materials being the most likely contaminants.[4]

Q2: How can I minimize byproduct formation during the synthesis?

A2: Minimizing byproducts requires careful control of reaction conditions.

  • Temperature Control: For reactions involving urea, avoiding excessively high temperatures is crucial to prevent thermal decomposition and side reactions.[2][3]

  • Anhydrous Conditions: When reacting dimethylamine with urea, substantially anhydrous conditions are recommended to prevent a competing reaction where water reacts with the cyanic acid intermediate to form carbon dioxide and ammonia.[1]

  • Stoichiometry: Precise control of reactant ratios is essential. For instance, in the phosgene method, using a significant excess of phosgene is not recommended.[5]

  • Choice of Solvent: Using an inert organic solvent can be beneficial. For the reaction of urea with diethylamine, solvents like xylene are used.[6] However, some modern methods advocate for water as a green solvent, which can yield highly pure products without the need for organic solvents.[4]

Q3: What is the most effective method for purifying N,N-diethylurea?

A3: The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is a common method for obtaining analytically pure product.[7] Solvents like acetone, ethanol, or benzene can be effective.

  • Filtration and Washing: If the product precipitates from the reaction mixture, simple filtration followed by washing with appropriate solvents (e.g., cold tetrahydrofuran, water, ethanol) can remove many impurities.[8][9][10]

  • Aqueous Wash: For reactions performed in organic solvents, washing the organic layer with water or dilute acid (e.g., 0.5 N HCl) can effectively remove water-soluble byproducts and unreacted amines.[8]

  • Column Chromatography: For high-purity requirements or difficult separations, flash column chromatography is an effective method.[8] A short plug of silica can also be used to remove the bulk of urea-type byproducts before a full column purification.[8]

Q4: My yield of N,N-diethylurea is consistently low. What are the likely causes?

A4: Low yields can stem from several factors:

  • Suboptimal Reaction Temperature: The reaction between urea and dimethylamine is favored at temperatures between 125°C and 130°C.[1] Temperatures that are too low may result in slow and incomplete reactions, while temperatures that are too high can cause decomposition.[3]

  • Presence of Water: In the urea-based synthesis, the presence of water can lead to the formation of carbon dioxide and ammonia from the cyanic acid intermediate, reducing the yield of the desired product.[1]

  • Incomplete Reaction: Insufficient reaction time can lead to low conversion of starting materials.

  • Loss During Workup: Product may be lost during extraction or recrystallization steps if the solubility characteristics in the chosen solvents are not optimal.

Troubleshooting Guides by Synthetic Route

Route 1: From Diethylamine and Urea
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Reaction temperature is too low or too high.[3]Maintain reaction temperature between 110°C and 150°C, with an optimal range of 125°C to 130°C.[1]
Presence of water in the reaction mixture.[1]Ensure the reaction is carried out under substantially anhydrous conditions.[1]
Ammonia byproduct is inhibiting the reaction.Periodically and carefully vent the reaction vessel to allow the ammonia to escape.[1]
Product Contamination Thermal decomposition of urea.[2]Avoid excessive temperatures and prolonged reaction times.[3]
Unreacted urea in the final product.Wash the crude product with a solvent in which N,N-diethylurea is sparingly soluble at low temperatures but urea is more soluble.
Route 2: From Diethylamine and Ethyl Isocyanate
ProblemPossible Cause(s)Suggested Solution(s)
Formation of solid precipitate other than product Trimerization of ethyl isocyanate to form an isocyanurate.Maintain a low reaction temperature and add the isocyanate dropwise to the amine solution to avoid localized high concentrations.
Product is an oil or has a low melting point Presence of unreacted diethylamine.Use a slight excess of ethyl isocyanate or remove excess diethylamine under vacuum after the reaction is complete.[7]
Impurities in starting materials.Use freshly distilled diethylamine and high-purity ethyl isocyanate.
Route 3: From Diethylamine and Potassium Cyanate in Water
ProblemPossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete Incorrect pH of the reaction medium.The reaction is typically performed in an acidic aqueous solution (e.g., 1N HCl) to activate the potassium cyanate.[4][11]
Difficulty in product isolation Product is soluble in the aqueous reaction mixture.If the product does not precipitate, perform an extraction with a suitable organic solvent like ethyl acetate.

Summary of Synthesis Methods

Synthesis RouteTypical ConditionsAdvantagesDisadvantages/Common ByproductsTypical Yield
Diethylamine + Urea 125-130°C, autogenous pressure, anhydrous.[1]Uses inexpensive and readily available starting materials.Requires high temperatures and pressure; Ammonia, thermal decomposition products.[1][3]Up to 97%[6]
Diethylamine + Phosgene Aqueous medium, temperature below 50°C.[5]High yields can be achieved.Phosgene is extremely toxic; potential for hydrolysis byproducts.~90%[5]
Diethylamine + Ethyl Isocyanate Anhydrous benzene, cooling.[7]Generally a clean and high-yielding reaction.Isocyanates are toxic and moisture-sensitive; potential for isocyanurate formation.>90% (based on similar reactions)[7]
Diethylamine + KOCN 1N Aqueous HCl, 25°C.[4]Mild conditions, uses water as a solvent, high purity.[4]May require extraction if the product is water-soluble.Good to Excellent[4]

Key Experimental Protocols

Protocol 1: Synthesis from Diethylamine and Urea (Anhydrous Method)

Caution: This reaction is performed under pressure and generates ammonia. Use appropriate safety equipment and a well-ventilated fume hood.

  • Charge a suitable pressure reactor with urea and diethylamine in a molar ratio of at least 1:2 (urea:diethylamine).[1]

  • Seal the reactor and heat the mixture to a temperature between 125°C and 130°C under autogenous pressure.[1]

  • Maintain the reaction at this temperature for a sufficient time to ensure complete conversion. The reaction progress can be monitored by measuring the pressure drop as ammonia is consumed.

  • Periodically and carefully vent the byproduct ammonia to drive the reaction to completion.[1]

  • After cooling, the N,N-diethylurea can be purified by recrystallization from a suitable solvent.

Protocol 2: Synthesis from Diethylamine and Potassium Cyanate (Aqueous Method)
  • Dissolve diethylamine in 1N aqueous hydrochloric acid in a round-bottomed flask.[4]

  • In a separate container, dissolve a slight molar excess (e.g., 1.1 equivalents) of potassium cyanate in water.

  • Slowly add the potassium cyanate solution to the stirred diethylamine hydrochloride solution at room temperature (25°C).[4]

  • Continue stirring for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • If a precipitate forms, collect the N,N-diethylurea by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the product from the aqueous solution using an organic solvent such as ethyl acetate. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification s1 Reactant Preparation (Diethylamine + Urea/Isocyanate/etc.) s2 Reaction Setup (Solvent, Temperature Control) s1->s2 s3 Reaction Monitoring (TLC, LC-MS) s2->s3 w1 Quenching / Neutralization s3->w1 Reaction Complete w2 Phase Separation (Extraction) w1->w2 w3 Drying Organic Layer w2->w3 w4 Solvent Removal w3->w4 p1 Recrystallization w4->p1 Crude Product p2 Column Chromatography w4->p2 Crude Product p3 Final Product Analysis (NMR, MP) p1->p3 p2->p3 troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Problem Encountered q_temp Check Temperature start->q_temp q_byproduct Identify Byproduct (NMR, MS) start->q_byproduct a_temp_ok Temp OK q_temp->a_temp_ok Yes a_temp_bad Adjust Temp (125-130°C for Urea) q_temp->a_temp_bad No q_water Anhydrous? a_temp_ok->q_water a_water_ok Yes q_water->a_water_ok Yes a_water_bad Dry Reactants/ Solvents q_water->a_water_bad No a_byproduct_urea Unreacted Urea q_byproduct->a_byproduct_urea a_byproduct_other Side-Reaction Product q_byproduct->a_byproduct_other sol_purify_recrys Recrystallize a_byproduct_urea->sol_purify_recrys sol_purify_chrom Chromatography a_byproduct_other->sol_purify_chrom reaction_conditions Impact of Conditions on Byproduct Formation (Urea Route) temp Temperature product Desired Product (N,N-Diethylurea) temp->product Optimal (125-130°C) byproduct2 Decomposition Products temp->byproduct2 Too High water Water Content byproduct3 CO2 + NH3 (from cyanic acid) water->byproduct3 Present time Reaction Time time->byproduct2 Too Long byproduct1 Ammonia

References

Technical Support Center: Optimizing Aryl Isocyanate and Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aryl isocyanate and amine coupling reactions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their urea synthesis experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction between an aryl isocyanate and an amine?

The reaction between an aryl isocyanate and a primary or secondary amine is a nucleophilic addition that forms a substituted urea. The amine's lone pair of electrons attacks the electrophilic carbon atom of the isocyanate group, followed by a proton transfer to yield the urea product.[1][2] This reaction is a highly efficient and common method for creating urea linkages.[3]

Q2: What are the standard, starting reaction conditions?

For many substrates, the reaction proceeds smoothly without the need for a catalyst.[3] Typical conditions involve mixing the amine and isocyanate in an appropriate aprotic solvent at room temperature.[3]

Table 1: Common Solvents and Typical Reaction Temperatures

SolventTypical Temperature RangeNotes
Dichloromethane (DCM)Room TemperatureGood for solubility of many starting materials.[3]
Tetrahydrofuran (THF)Room TemperatureA common aprotic solvent choice.[3]
N,N-Dimethylformamide (DMF)Room TemperatureA polar aprotic solvent, useful if solubility is an issue.[3][4]
Toluene50 - 70°CMay require gentle heating for less reactive partners.[5]
Acetonitrile (MeCN)50 - 70°CCan support complete conversion, sometimes even at lower temperatures.[5]

Q3: How do substituents on the aryl isocyanate affect reactivity?

The electronic properties of the substituents on the aryl ring significantly influence the reaction rate.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[1][2]

  • Electron-donating groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂) decrease the electrophilicity of the isocyanate carbon, which slows down the reaction rate.[1][2]

Q4: Is a catalyst required for the aryl isocyanate-amine coupling?

A catalyst is generally not required for this reaction to proceed.[3] However, for reactions involving less reactive (electron-rich) aryl isocyanates or sterically hindered amines, a catalyst can be employed to accelerate the rate.[4] Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or Lewis acids like boron trifluoride have been shown to catalyze the reaction.[4][6]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the coupling of aryl isocyanates and amines.

Problem: Low or No Product Formation

Q: My reaction is very slow or has not yielded any product. What are the potential causes and how can I fix them?

A: Several factors can lead to poor or no conversion. The primary reasons are typically related to reactant reactivity or suboptimal reaction conditions.

Table 2: Troubleshooting Low or No Product Formation

Potential CauseRecommended Solution(s)
Low Reactivity of Substrates An electron-rich aryl isocyanate or a sterically hindered amine can significantly slow the reaction.
Gentle Heating: Increase the reaction temperature to 35-50°C. Monitor carefully to avoid side reactions.[7]
Add a Catalyst: Introduce a catalytic amount of a tertiary amine (e.g., DABCO) or a Lewis acid.[4]
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 20-24 hours).[7]
Inadequate Mixing/Solubility One or both reactants may not be fully dissolved in the chosen solvent.
Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[4]
Increase Dilution: Add more solvent to ensure all components are fully dissolved.

Problem: Low Yield with Significant Byproduct Formation

Q: My reaction gives a low yield of the desired urea, and TLC analysis shows multiple byproducts. What are these side reactions and how can I prevent them?

A: The high reactivity of isocyanates makes them susceptible to several side reactions, especially with contaminants like water or at elevated temperatures.

Common Side Reactions:

  • Reaction with Water: Isocyanates react with trace amounts of water to form an unstable carbamic acid, which decarboxylates to a primary amine and carbon dioxide (CO₂).[8][9] This newly formed amine can then react with another molecule of isocyanate to produce a symmetric di-substituted urea, a common and often difficult-to-remove byproduct.[9] The generation of CO₂ can also cause foaming or pressure buildup.[10]

  • Biuret Formation: At temperatures above 100°C, the desired urea product can act as a nucleophile and react with another isocyanate molecule to form a biuret.[9]

  • Self-Polymerization: Isocyanates can react with themselves to form dimers (uretdiones) or trimers (isocyanurates), especially when stored improperly or left unreacted for extended periods.

// Main Reactants ISO [label="Aryl Isocyanate\n(Ar-NCO)", fillcolor="#F1F3F4", shape=ellipse]; AMINE [label="Desired Amine\n(R-NH2)", fillcolor="#F1F3F4", shape=ellipse]; WATER [label="Water\n(H2O)", fillcolor="#F1F3F4", shape=ellipse];

// Products and Intermediates UREA [label="Desired Urea", fillcolor="#34A853", fontcolor="#FFFFFF"]; SYM_UREA [label="Symmetric Urea\n(Ar-NH-CO-NH-Ar)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BIURET [label="Biuret", fillcolor="#EA4335", fontcolor="#FFFFFF"]; POLYMER [label="Dimer / Trimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NEW_AMINE [label="New Amine\n(Ar-NH2)", fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction Pathways ISO -> UREA [label="+\nDesired Amine", color="#34A853"]; AMINE -> UREA [style=invis];

ISO -> NEW_AMINE [label="+ H2O\n- CO2", color="#FBBC05"]; WATER -> NEW_AMINE [style=invis];

NEW_AMINE -> SYM_UREA [label="+\nAryl Isocyanate", color="#EA4335"];

ISO -> BIURET [label="+\nDesired Urea\n(>100°C)", color="#EA4335"]; UREA -> BIURET [color="#EA4335"];

ISO -> POLYMER [label="+\nSelf-Reaction", color="#EA4335"]; } Caption: Key reaction pathways, including desired urea formation and common side reactions.

Preventative Measures:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If necessary, distill solvents over a suitable drying agent. Ensure starting materials are dry.[10] Using moisture scavengers like molecular sieves can be beneficial.

  • Control Temperature: Run the reaction at or below room temperature unless gentle heating is necessary for conversion. Avoid temperatures above 100°C to prevent biuret formation.[9]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric moisture.

  • Order of Addition: Slowly add the isocyanate solution to the amine solution. This can help control any exotherm and minimize localized high concentrations of the isocyanate that could lead to self-reaction.

Problem: Product Purification is Difficult

Q: I am struggling to isolate my pure urea product from the crude reaction mixture. What are some effective purification strategies?

A: Purification can be challenging due to the similar polarities of urea products and byproducts.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Are starting materials pure & dry? start->check_sm cause_water Water contamination suspected. (Symmetric urea byproduct) check_sm->cause_water No cause_reactivity Incomplete reaction? (Low reactivity substrates) check_sm->cause_reactivity Yes sol_dry Solution: Use anhydrous solvents/reagents. Work under inert atmosphere. cause_water->sol_dry end_node Implement Solution & Re-run sol_dry->end_node sol_reactivity Solution: - Increase temperature gently. - Add catalyst. - Extend reaction time. cause_reactivity->sol_reactivity Yes cause_temp High temperature byproducts? (e.g., Biuret) cause_reactivity->cause_temp No sol_reactivity->end_node sol_temp Solution: - Run at lower temperature. - Use cooling bath during addition. cause_temp->sol_temp Yes cause_temp->end_node No sol_temp->end_node

Table 3: Common Purification Techniques for Urea Compounds

MethodDescriptionBest For
Precipitation/Filtration If the desired urea product is a solid and insoluble in the reaction solvent, it may precipitate upon formation or after cooling. The product is then isolated by simple filtration.[11]Crystalline, insoluble products. Removing soluble impurities.
Recrystallization The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, forming pure crystals.Purifying solid products from byproducts with different solubilities.
Column Chromatography The crude mixture is separated on a stationary phase (e.g., silica gel) using a mobile phase (solvent system).Separating products and byproducts with different polarities. Often necessary for non-crystalline or highly soluble products.[12]
Aqueous Wash If the reaction is performed in an organic solvent immiscible with water, washing with water can remove water-soluble impurities.Removing salts or highly polar starting materials/byproducts.

Section 3: Experimental Protocols

Safety Precaution: Aryl isocyanates are toxic, potent respiratory sensitizers, and skin/eye irritants.[13][14] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

Protocol 1: General Procedure for Aryl Isocyanate and Amine Coupling

This protocol is suitable for most standard aryl isocyanates and primary/secondary amines.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., THF or DCM, approx. 0.1-0.5 M).

  • Reactant Addition: In a separate vial, dissolve the aryl isocyanate (1.0-1.05 equivalents) in the same anhydrous solvent. Add the isocyanate solution dropwise to the stirring amine solution at room temperature over 5-10 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Workup and Isolation:

    • If the product precipitates: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If the product is soluble: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude residue by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Protocol for Urea Synthesis

This method can accelerate the reaction, particularly for less reactive substrates.

  • Preparation: To a microwave reaction vessel, add a solution of the in-situ generated or pre-formed alkyl/aryl isocyanate (1.0 equivalent) in an appropriate solvent like acetonitrile (MeCN).[5]

  • Amine Addition: Add the desired amine (2.0 equivalents) to the solution.[5]

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the solution at a set temperature (e.g., 70°C) for a specified time (e.g., 3 hours) under an inert atmosphere (e.g., N₂ at 2 bar).[5]

  • Workup and Isolation: After cooling, evaporate the solvent under vacuum. The residue can be dissolved in a solvent like methanol (MeOH), and an ion-exchange resin (e.g., Dowex® 50WX8-200) can be added to scavenge excess amine.[5] After stirring and filtration, the solvent is evaporated to yield the purified urea product.[5]

References

Technical Support Center: Synthesis of Unsymmetrical Ureas

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of unsymmetrical ureas.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I getting a low yield of my desired unsymmetrical urea?

Low yields can arise from several factors. A primary reason is the formation of symmetrical urea byproducts.[1] Other contributing factors include incomplete reaction, degradation of starting materials or products, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Minimize Symmetrical Byproduct Formation: The formation of symmetrical ureas is a common challenge.[1] To address this, consider the following:

    • Slow Addition of Reagents: When using isocyanates, add the isocyanate slowly to the amine solution. This minimizes the concentration of the isocyanate at any given time, reducing the likelihood of it reacting with another isocyanate molecule.

    • Use of a Less Reactive Amine First: In methods involving in situ isocyanate formation (e.g., from carbamates or via Curtius rearrangement), reacting the less nucleophilic amine first can be advantageous.

    • Alternative Synthetic Routes: Employ methods known to reduce symmetrical byproduct formation, such as using isopropenyl carbamates which react cleanly and irreversibly.[2]

  • Optimize Reaction Conditions:

    • Temperature: Some reactions require specific temperature control. For instance, certain metal-free methods using CO₂ operate at room temperature, while others may require heating.[3] A two-stage temperature regulation has been shown to improve selectivity in syntheses using carbonyl sulfide (COS).[4][5]

    • Solvent: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents like DMF, THF, or DCM are commonly used.[6] In some cases, greener solvents like ethyl acetate or even water can be effective.[7][8]

    • Catalyst: For catalytic reactions, ensure the catalyst is active and used in the correct loading. Bimetallic catalytic systems, for example, have been developed to achieve high selectivity.[9]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. This will help determine the optimal reaction time and identify the presence of side products.[10]

2. How can I avoid the use of hazardous reagents like phosgene?

Phosgene and its derivatives are highly toxic and moisture-sensitive.[11] Several safer alternatives are available:

  • Carbonyldiimidazole (CDI): CDI is a crystalline solid that is a safer alternative to phosgene for generating isocyanate intermediates in situ.[12] The order of reagent addition is crucial to avoid the formation of symmetrical ureas.[6]

  • Isopropenyl Carbamates: These reagents react with amines irreversibly to produce unsymmetrical ureas in high yield and purity, avoiding the formation of symmetrical byproducts.[2][13]

  • Hypervalent Iodine Reagents: Reagents like PhI(OAc)₂ can mediate the coupling of amides and amines under mild, metal-free conditions to form unsymmetrical ureas.[14]

  • Carbon Dioxide (CO₂) and Carbonyl Sulfide (COS): These C1 building blocks offer a greener approach to urea synthesis.[3][4]

3. My reaction is messy, and purification is difficult. What are the best purification strategies?

Purification of unsymmetrical ureas can be challenging due to the presence of starting materials and symmetrical byproducts.

Recommended Purification Techniques:

  • Column Chromatography: This is a widely used method for separating the desired unsymmetrical urea from impurities. The choice of eluent is critical for achieving good separation.[14]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., EtOAc/Hexane) can be a highly effective method for obtaining pure material.[10]

  • Trituration: For some products, trituration with a solvent in which the desired product is insoluble, but the impurities are soluble (e.g., heptane), can be a simple and effective purification step.[2]

4. I am seeing unreacted starting materials even after a long reaction time. What could be the issue?

The persistence of unreacted starting materials can be due to several factors:

  • Insufficiently Reactive Substrates: Sterically hindered amines or electron-deficient anilines may react slowly. Increasing the reaction temperature or using a more reactive carbonyl source might be necessary.

  • Reversible Reaction: Some methods, particularly those using alkyl or aryl carbamates, can be reversible and may not go to completion.[2] Using reagents that react irreversibly, like isopropenyl carbamates, can solve this issue.[2]

  • Catalyst Deactivation: In catalytic reactions, the catalyst may become deactivated over time.

  • Incorrect Stoichiometry: Ensure the correct molar ratios of reactants are being used.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for different methods of unsymmetrical urea synthesis.

Table 1: Comparison of Synthetic Methods for Unsymmetrical Ureas

MethodCarbonyl SourceKey FeaturesTypical YieldsReference
Isocyanate + AmineIsocyanateSimple, direct method.Good to Excellent[6][7]
Carbamate + AmineIsopropenyl CarbamateIrreversible, high purity products.>92%[2][13]
Amide + AminePhI(OAc)₂Metal-free, mild conditions.21-90%[14]
Amine + CO₂CO₂Green, atom-economical.Moderate to Good[15]
Amine + COSCOSHigh selectivity with temperature control.Good to Excellent[4][5]
Curtius RearrangementAcyl AzideIn situ isocyanate generation.Good[16]

Experimental Protocols

Protocol 1: Synthesis of Unsymmetrical Urea using 1,1'-Carbonyldiimidazole (CDI)

This protocol is adapted from a procedure for the synthesis of 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea.[10]

  • Step 1: Activation of the First Amine

    • Dissolve the first amine (e.g., 4-Methoxyphenethylamine, 1.0 mmol) in a suitable solvent (e.g., water or an anhydrous solvent like THF or DCM) in a round-bottom flask.

    • Cool the mixture to 0°C in an ice bath with stirring.

    • Slowly add 1,1'-Carbonyldiimidazole (CDI) (1.2 mmol) to the reaction mixture at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.

    • Monitor the formation of the carbonylimidazolide intermediate by TLC.

  • Step 2: Reaction with the Second Amine

    • Once the formation of the intermediate is complete, add the second amine (e.g., 3-Methoxyphenethylamine, 1.2 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours or until completion as monitored by TLC.

  • Step 3: Work-up and Purification

    • If a precipitate forms, filter the reaction mixture.

    • Wash the collected solid with cold water and dry it.

    • Recrystallize the crude product from a suitable solvent system (e.g., EtOAc/Hexane) to afford the pure unsymmetrical urea.

Protocol 2: Synthesis of Unsymmetrical Urea from an Isocyanate and an Amine

This is a general procedure based on the reaction of an isocyanate with an amine.[7]

  • Step 1: Dissolving the Amine

    • Dissolve the amine (10 mmol) in a suitable solvent (e.g., water, THF, or DCM) in a flask and cool the mixture to 0-5°C.

  • Step 2: Addition of the Isocyanate

    • Slowly add the isocyanate (10 mmol) to the cooled amine solution, ensuring the temperature does not rise above 5°C. A solid product may precipitate during the addition.

  • Step 3: Reaction Completion and Isolation

    • Stir the reaction mixture for 30 minutes at 5°C.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the solid product and wash it with water.

    • Dry the collected solid to obtain the unsymmetrical urea.

Visualizations

experimental_workflow_CDI cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Work-up Amine1 Dissolve Amine 1 in Solvent Cooling1 Cool to 0°C Amine1->Cooling1 Add_CDI Add CDI Cooling1->Add_CDI Stir1 Stir at 0°C, then warm to RT Add_CDI->Stir1 TLC1 Monitor Intermediate Formation (TLC) Stir1->TLC1 Add_Amine2 Add Amine 2 TLC1->Add_Amine2 Stir2 Stir at RT Add_Amine2->Stir2 TLC2 Monitor Product Formation (TLC) Stir2->TLC2 Filter Filter TLC2->Filter Wash Wash with Water Filter->Wash Dry Dry Wash->Dry Recrystallize Recrystallize Dry->Recrystallize Pure_Product Pure Unsymmetrical Urea Recrystallize->Pure_Product

Caption: Experimental Workflow for Unsymmetrical Urea Synthesis using CDI.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Yield of Unsymmetrical Urea Cause1 Symmetrical Byproduct Formation Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Suboptimal Conditions Problem->Cause3 Sol1 Slow Reagent Addition Cause1->Sol1 addresses Sol2 Use Alternative Routes (e.g., Isopropenyl Carbamates) Cause1->Sol2 addresses Sol4 Monitor Reaction Progress (TLC/LC-MS) Cause2->Sol4 addresses Sol3 Optimize Temperature and Solvent Cause3->Sol3 addresses

Caption: Troubleshooting Logic for Low Yield in Unsymmetrical Urea Synthesis.

References

Technical Support Center: Stability and Degradation of 1,1-Diethyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 1,1-Diethyl-3-(4-methoxyphenyl)urea under typical laboratory conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on studies of structurally related phenylurea compounds, the primary degradation pathways for this compound are expected to be hydrolysis, thermal degradation, and photodegradation. Under oxidative conditions, degradation is also likely to occur.

Q2: How stable is this compound in aqueous solutions at different pH values?

Q3: What are the expected degradation products of this compound?

The primary degradation products will depend on the stress conditions applied:

  • Hydrolysis (Acidic/Basic): 4-methoxyaniline and diethylamine.

  • Thermal Degradation: 4-methoxyphenyl isocyanate and diethylamine.[1][2][3]

  • Photodegradation: Photolytic cleavage can lead to a variety of products, potentially including hydroxylated and dealkylated derivatives.

  • Oxidative Degradation: Oxidation may lead to the formation of N-dealkylated products, hydroxylated aromatic ring products, and other oxidized species.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for analyzing phenylurea compounds and their degradation products.[4][5][6] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a typical starting point for method development.

Troubleshooting Guide

Issue 1: I am observing rapid degradation of my compound in solution during my experiments.

  • Question: Have you checked the pH of your solution?

    • Answer: Phenylurea compounds can be susceptible to hydrolysis at acidic or basic pH. Ensure your solution is buffered to a pH where the compound is most stable, which is typically near neutral pH for many small molecules.

  • Question: Is your solution exposed to light for extended periods?

    • Answer: Photodegradation can be a significant issue for aromatic compounds.[7][8] Protect your solutions from light by using amber vials or by working in a dark environment.

  • Question: What is the storage temperature of your solution?

    • Answer: Elevated temperatures can accelerate degradation. Store solutions at recommended temperatures (e.g., 2-8 °C or frozen) to minimize thermal degradation.

Issue 2: I am having difficulty identifying the degradation products in my stressed samples.

  • Question: What analytical techniques are you using?

    • Answer: While HPLC-UV is excellent for quantification, it may not be sufficient for the identification of unknown degradants. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended for identifying the molecular weights of degradation products, which can help in structure elucidation.

  • Question: Have you considered the likely degradation pathways?

    • Answer: Based on the known degradation pathways of phenylureas, you can predict the masses of expected products (e.g., 4-methoxyaniline, 4-methoxyphenyl isocyanate). This can help in targeting your search for these specific masses in your LC-MS data.

Issue 3: My forced degradation study is not showing any significant degradation.

  • Question: Are your stress conditions stringent enough?

    • Answer: Forced degradation studies are intended to be more aggressive than standard stability testing.[9][10][11][12] If you are not observing degradation, you may need to increase the concentration of your acid/base, increase the temperature, or extend the exposure time to the stress condition. It is generally recommended to aim for 5-20% degradation.[11][13]

  • Question: Have you tried a variety of stress conditions?

    • Answer: The compound may be stable under one condition but degrade under another. A comprehensive forced degradation study should include acidic, basic, oxidative, thermal, and photolytic stress conditions.[9][10][12]

Data Presentation

Table 1: Illustrative Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60 °C24 hours4-methoxyaniline, Diethylamine
Base Hydrolysis 0.1 M NaOH60 °C24 hours4-methoxyaniline, Diethylamine
Oxidation 3% H₂O₂Room Temperature24 hoursN-dealkylated products, Hydroxylated products
Thermal 80 °C (in solid state)80 °C48 hours4-methoxyphenyl isocyanate, Diethylamine
Photolytic ICH Q1B option 2Room TemperatureAs per ICH Q1BPhotodegradation products

Disclaimer: The conditions and potential degradation products in this table are illustrative and based on general knowledge of phenylurea compounds. Specific experimental results may vary.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and store it in an oven at 80°C for 48 hours. At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.

  • Photostability: Expose the stock solution to light conditions as specified in the ICH Q1B guideline. A control sample should be kept in the dark at the same temperature. Analyze the samples by HPLC at appropriate time intervals.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Degradation main This compound hydro_prod1 4-Methoxyaniline main->hydro_prod1 + H2O hydro_prod2 Diethylamine main->hydro_prod2 + H2O therm_prod1 4-Methoxyphenyl Isocyanate main->therm_prod1 Heat therm_prod2 Diethylamine main->therm_prod2 Heat ExperimentalWorkflow start Start: 1,1-Diethyl-3- (4-methoxyphenyl)urea Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis data Data Interpretation (Identify Degradants, Determine Pathways) analysis->data end End: Stability Profile data->end

References

proper storage conditions for 1,1-Diethyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage, handling, and use of 1,1-Diethyl-3-(4-methoxyphenyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for the storage of this compound?

A1: Proper storage is crucial to maintain the stability and purity of this compound. It should be stored in a cool, dry, and dark place to prevent degradation. The container should be tightly sealed to protect it from moisture and atmospheric contaminants.

Q2: Is this compound sensitive to light?

Q3: What type of container is recommended for storing this compound?

A3: A tightly sealed, inert container is recommended. Glass or chemically resistant plastic containers are suitable for storing solid this compound. Ensure the container is properly labeled with the compound's name, batch number, and storage conditions.

Q4: Are there any incompatible materials that should be avoided during storage?

A4: Yes, this compound should be stored away from strong oxidizing agents.[1] Contact with such materials could lead to a chemical reaction, compromising the integrity of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Discoloration Exposure to light, air, or impurities.Store in a dark, tightly sealed container in an inert atmosphere (e.g., under argon or nitrogen). Ensure high purity of the initial material.
Inconsistent Experimental Results Compound degradation due to improper storage or handling.Always use freshly opened or properly stored material. Re-evaluate storage conditions to ensure they meet the recommended guidelines.
Poor Solubility Use of an inappropriate solvent.Consult literature for appropriate solvents for similar urea derivatives. Consider gentle heating or sonication to aid dissolution, while monitoring for any signs of degradation.
Presence of Impurities in Analysis (e.g., NMR, LC-MS) Degradation of the compound or contamination.Purify the compound using appropriate techniques such as recrystallization or chromatography. Ensure all labware is clean and dry before use.

Storage Conditions Summary

Parameter Condition Rationale
Temperature CoolTo minimize the rate of potential thermal decomposition.
Humidity DryTo prevent hydrolysis and clumping of the solid material.[2]
Light Dark/Opaque ContainerTo prevent photochemical degradation.
Atmosphere Tightly Sealed ContainerTo protect from moisture and reactive atmospheric gases.
Incompatible Materials Away from strong oxidizing agentsTo prevent hazardous chemical reactions.[1]

Experimental Protocols

General Handling Protocol for Solid this compound:

  • Preparation: Work in a well-ventilated area, preferably in a fume hood. Ensure the work surface is clean and dry.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Weighing: Use a clean, dry spatula and weighing paper or a weighing boat. Avoid creating dust.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel or for solution preparation.

  • Cleaning: Clean any spills immediately. Dispose of waste according to institutional guidelines.

  • Storage after use: Reseal the container tightly and return it to the recommended storage location.

Visualizations

Storage_Workflow cluster_storage Proper Storage Protocol cluster_retrieval Compound Retrieval and Use Receive Receive Compound Inspect Inspect Container Seal and Label Receive->Inspect Check for damage Store Store in Cool, Dry, Dark Place Inspect->Store If OK Record Record in Inventory Store->Record Retrieve Retrieve from Storage Equilibrate Equilibrate to Room Temperature Retrieve->Equilibrate Use Use in Experiment Equilibrate->Use Reseal Reseal Container Tightly Use->Reseal Return Return to Storage Reseal->Return

Caption: Workflow for Proper Storage and Handling.

Troubleshooting_Tree Issue Inconsistent Experimental Results? CheckStorage Check Storage Conditions Issue->CheckStorage Yes ReviewProtocol Review Experimental Protocol Issue->ReviewProtocol No CheckPurity Check Compound Purity (e.g., NMR, LC-MS) CheckStorage->CheckPurity No Issue Found ImproperStorage Improper Storage Detected CheckStorage->ImproperStorage Issue Found ImpuritiesFound Impurities Found CheckPurity->ImpuritiesFound Issue Found CorrectStorage Action: Correct Storage Conditions ImproperStorage->CorrectStorage PurifyCompound Action: Purify Compound ImpuritiesFound->PurifyCompound ReviseProtocol Action: Revise Protocol ReviewProtocol->ReviseProtocol

Caption: Troubleshooting Decision Tree for Inconsistent Results.

References

troubleshooting poor solubility of phenylurea compounds in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of phenylurea compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my phenylurea compounds have such low solubility in water?

Phenylurea compounds are characterized by a phenyl group and a urea group, which contribute to their overall low polarity and potential for strong intermolecular hydrogen bonding in the solid state.[1] These characteristics lead to low aqueous solubility, as the energy required to break the crystal lattice and solvate the molecule in water is often high.[1]

Q2: I've observed precipitation of my phenylurea compound when I dilute my stock solution in an aqueous buffer. How can I prevent this?

This is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous medium. To prevent precipitation, consider the following:

  • Slower Addition and Vigorous Stirring: Add the stock solution dropwise to the aqueous buffer while stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to immediate precipitation.

  • Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer can sometimes help to increase the solubility of the compound during dilution.[1]

  • Use of Solubilizing Excipients: Incorporate a solubilizing agent such as a co-solvent, surfactant, or cyclodextrin into your aqueous buffer before adding the phenylurea stock solution.

Q3: Can changes in pH improve the solubility of my phenylurea compound?

The effect of pH on the solubility of phenylurea compounds can vary depending on the specific chemical structure. While the urea functional group itself is generally neutral, other functional groups on the molecule may be ionizable. For ionizable compounds, adjusting the pH of the solution to ensure the compound is in its charged state can significantly increase its aqueous solubility. It is also important to note that pH can affect the stability of phenylurea compounds, with hydrolysis rates potentially increasing under strongly acidic or alkaline conditions.

Q4: What are some common and effective methods to increase the aqueous solubility of phenylurea compounds?

Several methods can be employed to enhance the aqueous solubility of phenylurea compounds. The most common and effective techniques include:

  • Co-solvency: Adding a water-miscible organic solvent in which the compound is more soluble.[2][3]

  • Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the hydrophobic phenylurea molecules.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase the apparent water solubility of the compound.[4][5][6]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting poor aqueous solubility of phenylurea compounds.

Problem: Phenylurea compound is not dissolving in the aqueous buffer.

dot graph TD { subgraph "Troubleshooting Workflow for Poor Solubility" A[Start: Compound Insoluble] --> B{Initial Checks}; B --> C{Is the compound pure?}; C -- Yes --> D{Have you tried basic methods?}; C -- No --> E[Purify Compound]; D -- No --> F[Try pH adjustment, sonication, gentle heating]; D -- Yes --> G{Advanced Solubilization}; G --> H[Co-solvency]; G --> I[Surfactant Addition]; G --> J[Cyclodextrin Complexation]; H --> K[Select appropriate co-solvent]; I --> L[Select appropriate surfactant]; J --> M[Select appropriate cyclodextrin]; K --> N[Optimize co-solvent concentration]; L --> O[Optimize surfactant concentration]; M --> P[Prepare and characterize inclusion complex]; N --> Q{Solubility Improved?}; O --> Q; P --> Q; Q -- Yes --> R[End: Experiment]; Q -- No --> S[Re-evaluate strategy/Consult literature]; end

} dot Figure 1: A workflow diagram for troubleshooting poor solubility of phenylurea compounds.

Quantitative Solubility Data

The following table summarizes the aqueous solubility of several common phenylurea herbicides.

CompoundMolecular FormulaMolar Mass ( g/mol )Water Solubility (mg/L)Temperature (°C)Reference
Diuron C₉H₁₀Cl₂N₂O233.0935.6 - 4220 - 25[7]
Linuron C₉H₁₀Cl₂N₂O₂249.0975 - 8124 - 25[8][9][10]
Monuron C₉H₁₁ClN₂O198.6523025
Fenuron C₉H₁₂N₂O164.21385025
Monolinuron C₉H₁₁ClN₂O₂214.6573520[11]
1-Phenylurea C₇H₈N₂O136.15Relatively LowAmbient[1]

Experimental Protocols

Protocol 1: Solubility Enhancement of Diuron using β-Cyclodextrin Inclusion Complexation

This protocol is adapted from a study that successfully increased the aqueous solubility of diuron.[4][5][6]

Materials:

  • Diuron

  • β-Cyclodextrin (β-CD)

  • Acetone

  • Deionized water

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Analytical balance

Procedure:

  • Preparation of Solutions:

    • Prepare a saturated aqueous solution of β-CD by dissolving 0.01 mol of β-CD in 10 mL of deionized water at room temperature with stirring.

    • Prepare a diuron solution by dissolving 0.01 mol of diuron in 10 mL of acetone.

  • Complex Formation:

    • Mix the β-CD and diuron solutions.

    • Continuously stir the mixture at 60 °C for 2.5 hours.

  • Precipitation and Isolation:

    • Cool the mixture at 0 °C for 12 hours to allow the inclusion complex to precipitate.

    • Filter the suspension to collect the precipitate.

    • Wash the precipitate with acetone to remove any residual, uncomplexed diuron.

    • Dry the resulting solid, which is the diuron-β-CD inclusion complex.

  • Solubility Determination:

    • Prepare a series of aqueous solutions with increasing concentrations of the diuron-β-CD complex.

    • Shake the solutions at a constant temperature until equilibrium is reached (e.g., 24 hours).

    • Filter the solutions to remove any undissolved complex.

    • Determine the concentration of diuron in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot Figure 2: Experimental workflow for diuron-β-cyclodextrin inclusion complexation.

Protocol 2: General Method for Solubility Enhancement using Co-solvents

This protocol provides a general framework for using co-solvents to increase the solubility of phenylurea compounds.

Materials:

  • Phenylurea compound

  • Water-miscible organic co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol (PEG), DMSO)

  • Aqueous buffer of choice

  • Magnetic stirrer

  • Analytical balance

  • Vortex mixer

Procedure:

  • Co-solvent Selection:

    • Based on the properties of your phenylurea compound, select a panel of water-miscible organic co-solvents to screen.

  • Preparation of Co-solvent Mixtures:

    • Prepare a series of aqueous buffer solutions containing different percentages (v/v) of the chosen co-solvent (e.g., 5%, 10%, 20%, 50%).

  • Solubility Determination:

    • Add an excess amount of the phenylurea compound to a fixed volume of each co-solvent/buffer mixture.

    • Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours). A vortex mixer and a shaker can be used to ensure thorough mixing.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

    • Determine the concentration of the dissolved phenylurea compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Optimization:

    • Plot the solubility of the phenylurea compound as a function of the co-solvent concentration to identify the optimal mixture for your application.

Protocol 3: General Method for Solubility Enhancement using Surfactants

This protocol outlines a general procedure for using surfactants to improve the solubility of phenylurea compounds.

Materials:

  • Phenylurea compound

  • Surfactant (e.g., Tween® 80, Sodium Dodecyl Sulfate (SDS), Cremophor® EL)

  • Aqueous buffer of choice

  • Magnetic stirrer

  • Analytical balance

Procedure:

  • Surfactant Selection:

    • Choose a surfactant or a panel of surfactants to test. Consider the charge (non-ionic, anionic, cationic) and the potential for interaction with your compound and downstream experimental system.

  • Preparation of Surfactant Solutions:

    • Prepare a series of aqueous buffer solutions containing different concentrations of the surfactant, ensuring that some concentrations are above the critical micelle concentration (CMC) of the surfactant.

  • Solubility Determination:

    • Add an excess amount of the phenylurea compound to a fixed volume of each surfactant solution.

    • Stir the mixtures at a constant temperature until equilibrium is achieved (e.g., 24-48 hours).

    • Centrifuge the samples to separate the undissolved solid.

    • Filter the supernatant through a syringe filter.

    • Analyze the concentration of the dissolved phenylurea compound in the filtrate using an appropriate analytical technique.

  • Data Analysis:

    • Plot the solubility of the phenylurea compound against the surfactant concentration to determine the effect of the surfactant on solubility.

References

Technical Support Center: Resolving Assay Interference with Substituted Urea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate assay interference caused by substituted urea compounds, which are often classified as Pan-Assay Interference Compounds (PAINS).

Frequently Asked Questions (FAQs)

Q1: What are substituted urea compounds and why are they a concern in my assays?

Substituted ureas are a class of organic compounds that contain a urea functional group with one or more hydrogen atoms replaced by other substituents. They are of concern in high-throughput screening (HTS) and other bioassays because they are a well-known class of Pan-Assay Interference Compounds (PAINS).[1][2][3] PAINS are "frequent hitters" that can produce false-positive results in a variety of assays through non-specific mechanisms rather than by specifically interacting with the intended biological target.[1][2]

Q2: How do substituted urea compounds cause assay interference?

Substituted urea compounds can interfere with assays through several mechanisms:

  • Compound Aggregation: At certain concentrations, these compounds can form aggregates that non-specifically sequester and inhibit enzymes, leading to a false-positive signal.[4] This is a common mechanism for many PAINS.

  • Thiol Reactivity: Some substituted ureas or their degradation products can react with cysteine residues on proteins, leading to non-specific covalent modification and inhibition.[1][2]

  • Interference with Assay Technology: These compounds can interfere with the detection method of the assay itself. For example, they may be inherently fluorescent, quenching the fluorescence of a reporter molecule, or they might inhibit a reporter enzyme like luciferase.

  • Metal Chelation: The urea moiety can sometimes chelate metal ions that are essential for enzyme function, leading to apparent inhibition.

  • Non-specific Binding: Due to their chemical properties, they can bind non-specifically to proteins, causing conformational changes or steric hindrance that affects protein function.

Q3: My hit compound contains a substituted urea. Does this automatically mean it's a false positive?

Not necessarily, but it should be treated with a high degree of skepticism. The presence of a substituted urea moiety is a red flag that warrants further investigation. It is crucial to perform a series of validation and counter-screening assays to confirm that the observed activity is due to specific binding to your target and not an artifact of assay interference.

Q4: What are the key steps to validate a hit compound containing a substituted urea?

A typical hit validation cascade involves a multi-pronged approach to rule out non-specific activity.[1][5][6] The key steps are:

  • Hit Confirmation: Re-test the compound in the primary assay to confirm its activity.

  • Orthogonal Assays: Test the compound in a secondary assay that measures the same biological activity but uses a different detection method.[1][5]

  • Counter-Screens: Perform assays specifically designed to detect common interference mechanisms (e.g., luciferase inhibition, aggregation).

  • Biophysical Methods: Use label-free techniques to confirm direct binding of the compound to the target protein.[7][8]

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of the hit compound to see if the activity is sensitive to small chemical modifications.

Troubleshooting Guides

Problem 1: A potent hit from my primary screen is inactive in a secondary, orthogonal assay.

This is a classic sign of assay interference. The discrepancy in activity suggests that your compound may be interfering with the detection technology of the primary assay rather than modulating the biological target.

Troubleshooting Steps:

  • Analyze the Assay Formats: Compare the components and detection methods of your primary and orthogonal assays. Is the primary assay fluorescence-based while the orthogonal assay is luminescence-based? Your compound may be a fluorescent quencher.

  • Perform a Luciferase Counter-Screen: If your primary assay uses luciferase, test your compound for direct inhibition of the luciferase enzyme.

  • Check for Aggregation: Perform the primary assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%).[4] If the compound's potency is significantly reduced, it is likely an aggregator.

  • Confirm with Biophysical Methods: Use techniques like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) to see if the compound directly binds to your target protein.

Problem 2: My substituted urea compound shows activity against multiple, unrelated targets.

This is a strong indication of a "frequent hitter" or a promiscuous compound, which is a hallmark of PAINS.

Troubleshooting Steps:

  • Review the Chemical Structure: Examine the structure for other potential PAINS motifs.

  • Test for Non-Specific Reactivity: Use an assay to detect potential thiol reactivity, such as a thiol-containing fluorescent probe.

  • Biophysical Validation: Use biophysical methods to assess the binding specificity. For example, in an SPR experiment, you can immobilize an unrelated protein as a negative control to check for non-specific binding.

Quantitative Data Presentation

The following table provides a representative example of how the potency of a substituted urea compound can change as it progresses through a hit validation cascade. Note that a significant drop in potency between the primary and confirmatory assays is a strong indicator of a false positive.

Compound IDPrimary HTS (IC50, µM)Orthogonal Assay (IC50, µM)Luciferase Counter-Screen (IC50, µM)Biophysical Binding (Kd, µM)Assessment
SU-1230.5> 501.2No Binding DetectedFalse Positive (Luciferase Inhibitor)
SU-4561.21.5> 1002.0Confirmed Hit
SU-7890.8> 50> 100No Binding DetectedFalse Positive (Likely Aggregator)

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Hit Validation

DSF, or Thermal Shift Assay, is used to assess whether a compound binds to a target protein by measuring the change in the protein's melting temperature (Tm).[7][9][10][11]

Materials:

  • Purified target protein (0.1-0.5 mg/mL)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Test compound (10 mM stock in DMSO)

  • qPCR plate and sealing film

  • Real-time PCR instrument

Procedure:

  • Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix of your protein and SYPRO Orange dye in DSF buffer. A typical final concentration is 2 µM protein and 5x SYPRO Orange.

  • Dispense the Master Mix: Aliquot the master mix into the wells of a qPCR plate (e.g., 19.8 µL per well).

  • Add the Compound: Add 0.2 µL of your 10 mM compound stock to the appropriate wells to achieve a final compound concentration of 100 µM (and 1% DMSO). Include DMSO-only wells as a negative control.

  • Seal and Spin: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Run the DSF Experiment: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: Analyze the fluorescence data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm in the presence of your compound compared to the DMSO control indicates binding.

Protocol 2: Luciferase Counter-Screen

This assay determines if a compound directly inhibits the luciferase reporter enzyme.[2][12][13][14]

Materials:

  • Recombinant luciferase enzyme

  • Luciferase assay buffer

  • Luciferin substrate

  • Test compound (serial dilutions)

  • Known luciferase inhibitor (positive control)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare Compound Plate: Create serial dilutions of your test compound in the assay buffer in a 384-well plate. Include wells with buffer only (negative control) and a known luciferase inhibitor (positive control).

  • Add Luciferase: Add a solution of luciferase enzyme to all wells and incubate for 15 minutes at room temperature.

  • Add Substrate: Add the luciferin substrate to all wells to initiate the luminescent reaction.

  • Measure Luminescence: Immediately measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value for compounds that show significant inhibition.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Confirmation

SPR is a label-free technique that measures the binding of an analyte (your compound) to a ligand (your target protein) immobilized on a sensor chip in real-time.[3][8][15]

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Purified target protein

  • Running buffer (e.g., HBS-EP+)

  • Test compound (serial dilutions)

Procedure:

  • Protein Immobilization: Immobilize your target protein onto the sensor chip according to the manufacturer's instructions. Aim for a suitable immobilization level that will give a good signal for your small molecule.

  • Compound Preparation: Prepare a series of dilutions of your test compound in the running buffer. It is crucial to have a DMSO concentration match between your samples and the running buffer.

  • Binding Analysis: Inject the compound dilutions over the sensor chip surface, from the lowest to the highest concentration. Include buffer-only injections for double referencing.

  • Regeneration: If necessary, inject a regeneration solution to remove any bound compound between cycles.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD) and kinetics (ka and kd) of the interaction.

Visualizations

Below are diagrams illustrating key workflows and concepts for resolving assay interference.

hit_validation_workflow cluster_screening Primary Screening cluster_validation Hit Validation Cascade cluster_outcome Outcome hts High-Throughput Screen (HTS) hits Initial Hits (Substituted Urea Compound) hts->hits Identifies Potent Activity retest Confirm Activity in Primary Assay hits->retest orthogonal Test in Orthogonal Assay retest->orthogonal Activity Confirmed counterscreen Perform Counter-Screens (e.g., Luciferase, Aggregation) orthogonal->counterscreen Activity Confirmed false_positive False Positive (Discard) orthogonal->false_positive Activity Lost biophysics Biophysical Confirmation (e.g., SPR, DSF) counterscreen->biophysics No Interference Detected counterscreen->false_positive Interference Detected biophysics->false_positive No Direct Binding confirmed_hit Confirmed Hit (Proceed to Lead Optimization) biophysics->confirmed_hit Direct Binding Confirmed

Caption: A typical hit validation workflow for a substituted urea compound.

interference_mechanisms cluster_mechanisms Potential Interference Mechanisms cluster_consequences Observed Effect compound Substituted Urea Compound aggregation Aggregation compound->aggregation reactivity Thiol Reactivity compound->reactivity tech_interference Technology Interference (Fluorescence, Luciferase) compound->tech_interference chelation Metal Chelation compound->chelation false_positive False-Positive Signal (Apparent Inhibition) aggregation->false_positive reactivity->false_positive tech_interference->false_positive chelation->false_positive

Caption: Common mechanisms of assay interference by substituted ureas.

troubleshooting_logic start Hit in Primary Screen? q1 Activity Confirmed in Orthogonal Assay? start->q1 q2 Interference in Counter-Screens? q1->q2 Yes outcome_false Likely False Positive q1->outcome_false No q3 Direct Binding in Biophysical Assay? q2->q3 No q2->outcome_false Yes q3->outcome_false No outcome_true Potential True Hit q3->outcome_true Yes

Caption: A decision tree for troubleshooting hits with substituted ureas.

References

Technical Support Center: Scale-up Synthesis of 1,1-Diethyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1,1-Diethyl-3-(4-methoxyphenyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the scale-up production of this compound?

There are two primary and well-established synthetic routes for the industrial production of this compound:

  • Route A: Reaction of 4-methoxyphenyl isocyanate with diethylamine. This is often the preferred route for large-scale synthesis due to the high reactivity of the isocyanate group, which typically leads to high yields and simpler work-up procedures.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

Both synthetic routes involve hazardous materials, and stringent safety measures are paramount. Key safety considerations include:

  • Handling of Raw Materials:

    • 4-Methoxyphenyl isocyanate: This compound is toxic if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation.[1][2] It is also a suspected lachrymator. Work in a well-ventilated area, preferably in a closed system, and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]

    • Diethylamine: This is a highly flammable liquid and vapor that is toxic if swallowed or in contact with skin and harmful if inhaled.[3][4][5][6] It causes severe skin burns and eye damage and may cause respiratory irritation.[3][4][5][6] Grounding and bonding of equipment are necessary to prevent static discharge.[3]

    • Diethylcarbamoyl chloride: This substance is harmful if swallowed or inhaled and causes skin and eye irritation.[7] It is also a suspected carcinogen.[7] Handle with extreme caution, using appropriate PPE and engineering controls to minimize exposure.[8][9]

  • Reaction Exothermicity: The reaction between an isocyanate and an amine is highly exothermic. Proper temperature control through efficient cooling systems is critical during scale-up to prevent runaway reactions. A thorough calorimetric study is recommended before proceeding to a large scale.

  • Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of hazardous vapors.

Q3: What are the common side reactions and impurities encountered during the synthesis?

During the scale-up synthesis, several side reactions can lead to impurities:

  • Formation of Symmetric Ureas: In Route A, if water is present, 4-methoxyphenyl isocyanate can hydrolyze to form 4-methoxyaniline, which can then react with another molecule of the isocyanate to form the symmetric 1,3-bis(4-methoxyphenyl)urea.

  • Reaction with Solvents: Protic solvents (e.g., alcohols, water) will react with 4-methoxyphenyl isocyanate and should be avoided.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted starting materials in the final product.

  • Thermal Degradation: Ureas can be susceptible to thermal degradation at elevated temperatures, leading to the formation of various byproducts.[10]

Q4: What are the recommended analytical methods for monitoring reaction progress and ensuring product purity?

A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of reaction conversion and final product purity. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Presence of moisture leading to side reactions (especially in Route A). - Sub-optimal reaction temperature. - Loss of product during work-up and purification.- Monitor the reaction by HPLC or TLC until starting materials are consumed. - Ensure all reactants and solvents are anhydrous. Use a drying agent or distill solvents if necessary. - Optimize the reaction temperature. The reaction is exothermic, so initial cooling may be required, followed by heating to drive to completion. - Optimize extraction and crystallization procedures to minimize losses.
Product is Difficult to Purify/Contains Impurities - Formation of symmetric urea (1,3-bis(4-methoxyphenyl)urea). - Unreacted starting materials. - Formation of other byproducts due to high temperatures.- For symmetric urea impurity, consider a purification strategy based on differential solubility or chromatography. - Ensure the reaction goes to completion. If necessary, add a slight excess of one reactant (typically the less expensive one) to consume the other. - Control the reaction temperature carefully. Perform a thermal stability study of the product to understand its degradation profile.
Poor Physical Properties of the Final Product (e.g., color, crystallinity) - Presence of colored impurities. - Inefficient crystallization.- Treat the crude product with activated carbon to remove colored impurities. - Screen different solvents and solvent mixtures for crystallization to obtain a product with the desired crystal form and purity.
Runaway Reaction - Poor heat dissipation during scale-up. - Addition rate of reactants is too fast.- Ensure the reactor has an adequate cooling capacity. - Add the more reactive component (e.g., diethylamine to the isocyanate solution) slowly and in a controlled manner, monitoring the internal temperature closely. - Perform a reaction calorimetry study to understand the heat flow of the reaction at scale.

Experimental Protocols

Route A: From 4-Methoxyphenyl isocyanate and Diethylamine

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • 4-Methoxyphenyl isocyanate

  • Diethylamine

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Cooling system

Procedure:

  • Set up the reactor under an inert atmosphere and charge it with a solution of 4-methoxyphenyl isocyanate (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the reactor contents to 0-5 °C using the cooling system.

  • Slowly add a solution of diethylamine (1.05 equivalents) in the same anhydrous solvent via the addition funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC or TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) to afford pure this compound.

Route B: From 4-Methoxyaniline and Diethylcarbamoyl chloride

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • 4-Methoxyaniline

  • Diethylcarbamoyl chloride

  • A suitable base (e.g., Triethylamine, Pyridine)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Acetonitrile)

Procedure:

  • Set up the reactor under an inert atmosphere and charge it with a solution of 4-methoxyaniline (1.0 equivalent) and the base (1.1 equivalents) in the chosen anhydrous solvent.

  • Cool the mixture to 0-5 °C.

  • Slowly add diethylcarbamoyl chloride (1.0 equivalent) via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until reaction completion is confirmed by HPLC or TLC.

  • Cool the reaction mixture and filter to remove the hydrochloride salt of the base.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Visualizations

Scale_Up_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product raw_materials Raw Material QC reactor_prep Reactor Preparation (Clean, Dry, Inert) raw_materials->reactor_prep reactant_charge Charge Reactants reactor_prep->reactant_charge controlled_addition Controlled Addition (Temp Monitoring) reactant_charge->controlled_addition reaction_monitoring Reaction Monitoring (HPLC/TLC) controlled_addition->reaction_monitoring quenching Quenching/ Filtration reaction_monitoring->quenching extraction Extraction & Washing quenching->extraction concentration Solvent Concentration extraction->concentration crystallization Crystallization concentration->crystallization drying Drying crystallization->drying final_qc Final Product QC (Purity, Yield) drying->final_qc

Caption: General workflow for the scale-up synthesis of this compound.

Troubleshooting_Decision_Tree start Low Yield or Purity Issue check_reaction Check Reaction Completion (HPLC/TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete Result complete Complete check_reaction->complete Result optimize_conditions Optimize Reaction: - Time - Temperature - Reagent Stoichiometry incomplete->optimize_conditions check_impurities Identify Impurities (NMR/MS) complete->check_impurities side_reaction Known Side Product? check_impurities->side_reaction modify_conditions Modify Conditions to Minimize Side Reaction (e.g., anhydrous) side_reaction->modify_conditions Yes optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography side_reaction->optimize_purification No yes_side Yes no_side No

Caption: Decision tree for troubleshooting low yield or purity issues.

References

Validation & Comparative

comparing synthesis efficiency of phosgene vs. triphosgene methods for ureas

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of ureas is a critical process. This guide provides an objective comparison of two common reagents used for this purpose: phosgene and its solid surrogate, triphosgene. The following sections detail the synthesis efficiency, experimental protocols, and safety considerations for each method, supported by experimental data.

Executive Summary

The synthesis of ureas from amines is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and materials sciences. Historically, phosgene (COCl₂) has been a primary reagent for this purpose. However, its extreme toxicity and gaseous state present significant handling challenges. Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, has emerged as a safer and more convenient alternative.[1][2][3]

This guide demonstrates that while phosgene can offer high reactivity and yields, triphosgene provides comparable efficiency under milder conditions for many applications, with a significantly improved safety profile. The choice between the two often depends on the scale of the reaction, the available safety infrastructure, and the specific requirements of the target molecule.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for the synthesis of ureas and related isocyanate precursors using both phosgene and triphosgene. Direct comparison for the synthesis of the exact same urea is often unavailable in the literature; therefore, data for the closely related synthesis of phenyl isocyanate from aniline is included to provide a more direct performance benchmark.

ParameterPhosgene MethodTriphosgene MethodReference
Target Molecule Phenyl IsocyanatePhenyl Isocyanate[4]
Starting Material Aniline HydrochlorideAniline[4]
Yield (%) 9076[4]
Reaction Temperature (°C) 8078[4]
Solvent O=PCl₃Ethyl Acetate[4]
Target Molecule DiphenylureaN,N'-Diaryl Urea (example)[1][2]
Starting Material Aniline(2-aminophenyl)(1H-pyrrol-2-yl)methanone[1][2]
Yield (%) 94.772[1][2]
Reaction Temperature (°C) 35-400-5 to Room Temperature[1][2]
Solvent WaterTetrahydrofuran (THF)[1][2]

Reaction Mechanisms and Logical Relationships

The synthesis of ureas using both phosgene and triphosgene generally proceeds through the formation of a key isocyanate intermediate. The amine starting material reacts with the phosgenating agent to form the isocyanate, which is then attacked by a second equivalent of amine to yield the final urea product.

Urea_Synthesis_Pathways General Reaction Pathways for Urea Synthesis cluster_phosgene Phosgene Method cluster_triphosgene Triphosgene Method Amine1_P Amine (R-NH2) Isocyanate_P Isocyanate (R-N=C=O) Amine1_P->Isocyanate_P + Phosgene Phosgene Phosgene (COCl2) Urea_P Urea (R-NH-CO-NH-R') Isocyanate_P->Urea_P + Amine Amine2_P Amine (R'-NH2) Amine1_T Amine (R-NH2) Isocyanate_T Isocyanate (R-N=C=O) Amine1_T->Isocyanate_T + Triphosgene Triphosgene Triphosgene Urea_T Urea (R-NH-CO-NH-R') Isocyanate_T->Urea_T + Amine Amine2_T Amine (R'-NH2) Reagent_Selection_Workflow Reagent Selection Workflow Start Start: Urea Synthesis Required Safety High-Hazard Gas Handling Available? Start->Safety Scale Large Industrial Scale? Safety->Scale Yes Triphosgene Use Triphosgene Safety->Triphosgene No Phosgene Use Phosgene Scale->Phosgene Yes Scale->Triphosgene No

References

A Comparative Guide to N,N-Disubstituted Ureas: Evaluating 1,1-Diethyl-3-(4-methoxyphenyl)urea in the Context of Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N,N-disubstituted urea scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in the development of targeted therapeutics, particularly protein kinase inhibitors. This guide provides a comparative overview of 1,1-Diethyl-3-(4-methoxyphenyl)urea, a simple N,N-disubstituted urea, alongside clinically significant and well-characterized drugs from the same class: Sorafenib, Linifanib, and Doramapimod. Due to the limited publicly available experimental data on this compound, this guide will focus on its structural characteristics in relation to these established compounds, providing a framework for its potential biological evaluation.

Introduction to N,N-Disubstituted Ureas

N,N-disubstituted ureas are a versatile class of compounds with a broad spectrum of biological activities.[1] Their defining structural feature, a central carbonyl group flanked by two nitrogen atoms, allows for critical hydrogen bonding interactions with biological targets. This has made them particularly successful as inhibitors of protein kinases, which play a pivotal role in cellular signaling pathways that are often dysregulated in diseases like cancer.[1] By targeting the ATP-binding site of kinases, these urea derivatives can effectively block downstream signaling and inhibit disease progression.

Profile of this compound

This compound is a small molecule featuring a diethylamino group on one nitrogen of the urea core and a methoxyphenyl group on the other.

  • IUPAC Name: this compound

  • Molecular Formula: C12H18N2O2

  • CAS Number: 56015-84-0

Currently, there is a notable absence of published experimental data detailing the biological activity of this compound. To understand its potential, we can draw comparisons with structurally related N,N-disubstituted ureas that have been extensively studied and have demonstrated significant therapeutic effects.

Comparative Analysis with Established N,N-Disubstituted Urea Drugs

To provide context for the potential of this compound, we will examine three prominent N,N-disubstituted ureas: Sorafenib, a multi-kinase inhibitor used in cancer therapy; Linifanib, another potent receptor tyrosine kinase inhibitor; and Doramapimod, an inhibitor of p38 MAP kinase.

Quantitative Performance Data

The following table summarizes the in vitro potency of these selected N,N-disubstituted ureas against their primary kinase targets. This data highlights the high affinity and specificity that can be achieved with this chemical scaffold.

CompoundStructurePrimary Target(s)IC50 (nM)
Sorafenib
alt text
Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-36 (Raf-1), 22 (B-Raf), 90 (VEGFR-2), 20 (VEGFR-3), 57 (PDGFR-β), 68 (c-KIT), 59 (FLT-3)
Linifanib (ABT-869)
alt text
KDR, Flt-1/3, PDGFRβ, CSF-1R4 (KDR), 3 (Flt-1), 4 (Flt-3), 66 (PDGFRβ), 3 (CSF-1R)
Doramapimod (BIRB 796)
alt text
p38α, p38β, p38γ, p38δ38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are representative methodologies for the synthesis and biological characterization of N,N-disubstituted ureas, based on published procedures for compounds like Sorafenib.

Representative Synthesis of an N,N-Disubstituted Urea (Sorafenib)

The synthesis of N,N-disubstituted ureas like Sorafenib can be achieved through several routes. A common method involves the reaction of an amine with an isocyanate or a carbamate derivative.

Step 1: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide This intermediate is prepared by the reaction of 4-chloropicolinamide with 4-aminophenol in the presence of a base.

Step 2: Formation of the Urea Moiety The final urea is formed by reacting 4-(4-aminophenoxy)-N-methylpicolinamide with a suitable isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate. Alternatively, a phenyl carbamate can be used in place of the isocyanate to avoid handling hazardous materials.[2]

A general procedure is as follows:

  • To a solution of 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable organic solvent (e.g., pyridine), add an equimolar amount of phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate.[2]

  • Heat the reaction mixture at 80°C for several hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add water and dilute hydrochloric acid.

  • Extract the product with an organic solvent such as dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Example: Raf-1 Kinase Assay)

The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro kinase assay. This assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Materials:

  • Recombinant human Raf-1 kinase

  • MEK-1 (substrate)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.2, 100 mM NaCl, 5 mM MgCl2, 0.15% β-mercaptoethanol)

  • [γ-³³P]ATP (radioactive ATP)

  • Test compound (e.g., Sorafenib) dissolved in DMSO

  • Phosphocellulose filter mats

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Raf-1 kinase and its substrate, MEK-1, in the assay buffer.

  • Add the test compound at various concentrations (typically in a serial dilution). A DMSO control (vehicle) is also included.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 32°C for a defined period (e.g., 25 minutes).

  • Stop the reaction and harvest the phosphorylated MEK-1 by filtering the mixture through a phosphocellulose mat.

  • Wash the filter mat with a phosphoric acid solution to remove unbound radioactivity.

  • Quantify the amount of radioactive phosphate incorporated into the MEK-1 substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each compound concentration relative to the DMSO control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental design, the following diagrams are provided.

G cluster_pathway RAF/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Sorafenib Sorafenib (Inhibitor) Sorafenib->Raf Inhibits

Caption: RAF/MEK/ERK signaling cascade and the inhibitory action of Sorafenib.

G cluster_workflow Kinase Inhibitor Screening Workflow Compound Test Compound (e.g., 1,1-Diethyl-3- (4-methoxyphenyl)urea) Assay In Vitro Kinase Assay (e.g., Raf-1 Assay) Compound->Assay IC50 Determine IC50 Value Assay->IC50 CellAssay Cell-Based Assays (Proliferation, Apoptosis) IC50->CellAssay If potent Lead Lead Compound Identification CellAssay->Lead

Caption: General workflow for screening and identifying potential kinase inhibitors.

Conclusion and Future Directions

While this compound remains uncharacterized in the scientific literature, its N,N-disubstituted urea scaffold is a validated pharmacophore present in numerous successful drugs. The comparative analysis with Sorafenib, Linifanib, and Doramapimod demonstrates the potential for compounds of this class to act as potent and specific inhibitors of protein kinases.

Future research on this compound should focus on its synthesis and subsequent screening against a panel of kinases to determine its biological targets and potency. The experimental protocols outlined in this guide provide a starting point for such an investigation. Elucidating the biological activity of this and other simple N,N-disubstituted ureas could uncover novel therapeutic agents and further expand the utility of this important chemical class in drug discovery.

References

Comparative Biological Activity of Methoxyphenylurea Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various methoxyphenylurea analogs, supported by experimental data. The information is presented to facilitate informed decisions in herbicidal and anticancer research.

Methoxyphenylurea analogs are a class of compounds that have garnered significant interest in both agricultural and medicinal chemistry. Depending on their specific structural modifications, these compounds have demonstrated potent herbicidal and anticancer activities. This guide summarizes key findings on their biological effects, presents comparative data, and details the experimental methodologies used in their evaluation.

Herbicidal Activity of Methoxyphenylurea Analogs

Phenylurea herbicides, including those with methoxy-substituted phenyl rings, are known to act as inhibitors of photosynthesis.[1] A notable example is Siduron, a selective pre-emergence herbicide used to control annual grass weeds.[1][2]

Mechanism of Action

The primary mode of action for many phenylurea herbicides is the inhibition of photosynthetic electron transport at photosystem II (PSII).[2] However, it is noteworthy that for Siduron, phytotoxic symptoms are also associated with the inhibition of root growth, suggesting a mechanism that may not be solely dependent on photosynthesis inhibition.[3]

Anticancer Activity of Methoxyphenylurea Analogs

Several studies have highlighted the potential of methoxyphenylurea derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through different mechanisms of action.

Diaryl Urea Derivatives

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated for their in vitro anticancer activity.[4] Notably, some of these compounds displayed significant inhibitory activity against the MCF-7 breast cancer cell line.[4] Another study focused on diaryl urea derivatives bearing a pyridine moiety, designed as potential anticancer agents. The evaluation of their cytotoxicity using an MTT assay indicated that several derivatives exhibited superior inhibitory activity against the hepatocellular carcinoma cell line HepG2 when compared to the established drug sorafenib.[4] For instance, compound 5r was found to be the most potent anti-HepG2 agent with an IC50 of 1.04 µM, which is almost five times more active than sorafenib (IC50 = 5.06 µM).[4]

1,3,4-Thiadiazole Derivatives

Derivatives of 1,3,4-thiadiazole incorporating a 3-methoxyphenyl substituent have also been investigated for their anticancer properties.[5][6] While these compounds generally displayed weak to moderate activity against MCF-7 and MDA-MB-231 breast cancer cell lines, they represent a scaffold for further optimization.[5] For example, the most active compound against MCF-7 cells, SCT-4, reduced DNA biosynthesis to 70% ± 3 at a concentration of 100 µM.[5]

Phenyl Urea Derivatives as IDO1 Inhibitors

In the realm of cancer immunotherapy, phenyl urea derivatives have been designed and synthesized as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and an important immunotherapeutic target.[7] Several of these derivatives, such as i12, i23, and i24, demonstrated potent IDO1 inhibition with IC50 values in the range of 0.1–0.6 μM.[7]

Data Presentation

The following tables summarize the quantitative data on the anticancer activity of selected methoxyphenylurea analogs.

Table 1: Anticancer Activity of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives against HepG2 Cells [4]

CompoundIC50 (µM)
Sorafenib (Reference) 5.06
5r 1.04

Table 2: Anticancer Activity of 1,3,4-Thiadiazole Derivatives with a 3-Methoxyphenyl Substituent [5]

CompoundCell LineActivity
SCT-4 MCF-7Decreased DNA biosynthesis to 70% ± 3 at 100 µM
SCT-5 MDA-MB-231Decreased DNA biosynthesis to 71% ± 3 at 100 µM

Table 3: IDO1 Inhibitory Activity of Phenyl Urea Derivatives [7]

CompoundIC50 (µM)
i12 0.1 - 0.6
i23 0.1 - 0.6
i24 0.1 - 0.6

Experimental Protocols

MTT Assay for Anticancer Activity

The in vitro anticancer activity of the synthesized diaryl urea derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The process is as follows:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Herbicidal Activity Assessment

The herbicidal activity of compounds is typically evaluated through greenhouse pot trials on various weed species.[8] The general procedure is as follows:

  • Planting: Seeds of target weed species are sown in pots containing a suitable soil mixture.

  • Treatment Application: The test compounds are applied at different dosages, either pre-emergence (before weed seedlings emerge) or post-emergence (after weed seedlings have emerged).

  • Growth Conditions: The treated pots are maintained in a greenhouse under controlled conditions of temperature, light, and humidity.

  • Evaluation: After a certain period, the herbicidal effect is visually assessed and rated on a scale (e.g., 0-100%, where 0% is no effect and 100% is complete kill). Parameters such as fresh weight or dry weight of the plants may also be measured.

  • Data Analysis: The data is analyzed to determine the concentration of the compound required for a certain level of weed control.

Visualizations

Chemical Structure of Methoxyphenylurea

G cluster_phenylurea General Structure of Methoxyphenylurea phenyl R' urea N(H)-C(=O)-N(H) phenyl->urea Aryl Group methoxyphenyl C₆H₄-OCH₃ urea->methoxyphenyl Methoxyphenyl Group

Caption: General chemical structure of a methoxyphenylurea analog.

Experimental Workflow for Anticancer Activity Screening

G A Synthesize Methoxyphenylurea Analogs B Prepare Stock Solutions of Compounds A->B D Treat Cells with Various Compound Concentrations B->D C Seed Cancer Cell Lines in 96-well Plates C->D E Incubate for 48-72 hours D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate IC50 Values G->H I Identify Lead Compounds H->I

Caption: Workflow for in vitro anticancer activity screening.

Simplified Photosynthesis Inhibition Pathway

G cluster_photosystemII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB QA->QB Electron Flow Plastoquinone Plastoquinone Pool QB->Plastoquinone Electron Flow Herbicide Phenylurea Herbicide Herbicide->QB Inhibits Electron Transfer

Caption: Inhibition of electron transport in Photosystem II.

References

Validating the Inhibitory Effects of 1,1-Diethyl-3-(4-methoxyphenyl)urea on Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the inhibitory effects of the compound 1,1-Diethyl-3-(4-methoxyphenyl)urea against plausible protein targets. Due to the limited publicly available data on this specific molecule, this document outlines a validation strategy based on the known activities of structurally similar urea-based compounds. The primary putative targets identified through structural analogy are Glycogen Synthase Kinase 3β (GSK-3β) and Inhibitor of nuclear factor Kappa-B Kinase subunit β (IKKβ), both of which are implicated in various disease pathways.

This guide presents hypothetical inhibitory data for this compound to illustrate a comparative analysis against known commercially available inhibitors. The experimental protocols provided will enable researchers to generate actual data and validate these hypotheses.

Comparative Analysis of Inhibitory Potency

To effectively assess the potential of this compound as a selective inhibitor, its inhibitory concentration (IC50) should be determined and compared against established inhibitors of the putative target proteins.

Table 1: Comparison of IC50 Values for Putative Target GSK-3β

CompoundIC50 (nM)Target SelectivityCommercial Supplier(s)
This compound (Hypothetical) [To be determined][To be determined]N/A
CHIR-990211.0Highly selective for GSK-3βSelleckchem, Tocris
SB21676334.3Potent and selective GSK-3 inhibitor[1]Selleckchem, Cayman Chemical
Tideglusib60Irreversible, non-ATP-competitive GSK-3β inhibitor[1]Selleckchem, MedChemExpress
BIO (GSK-3 Inhibitor IX)5Highly potent and selective GSK-3α/β inhibitor[2]Merck Millipore

Table 2: Comparison of IC50 Values for Putative Target IKKβ

CompoundIC50 (nM)Target SelectivityCommercial Supplier(s)
This compound (Hypothetical) [To be determined][To be determined]N/A
TPCA-117.9Selective IKKβ inhibitorSelleckchem, Tocris
SC-5143000-12000ATP-competitive IKKβ inhibitorSelleckchem, Cayman Chemical
BMS-345541300Allosteric IKKβ inhibitorSelleckchem, MedChemExpress
IKK-1640Potent and selective IKKβ inhibitorSelleckchem, Tocris

Experimental Protocols

To validate the inhibitory effects and determine the IC50 values of this compound, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on the kinase activity of the target protein.

Materials:

  • Recombinant human GSK-3β or IKKβ enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Substrate peptide (e.g., a specific peptide substrate for GSK-3β or IKKβ)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Known inhibitor as a positive control (e.g., CHIR-99021 for GSK-3β, TPCA-1 for IKKβ)

  • Microplate reader

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a serial dilution of this compound and the known inhibitor in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and the test compound or control inhibitor to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay will assess the cytotoxic effects of the compound on cancer cell lines where the target kinases are known to be active.

Materials:

  • Human cancer cell line (e.g., a cell line with known dependence on GSK-3β or IKKβ signaling)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • This compound (dissolved in DMSO)

  • Known cytotoxic agent as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or the positive control for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4]

  • During this incubation, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan product.[3][4][5]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][4]

  • Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control cells.

  • Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflow

Understanding the signaling pathways in which the target proteins are involved is crucial for interpreting the experimental results.

GSK-3β Signaling Pathway

GSK-3β is a key regulator in multiple signaling pathways, including the Wnt/β-catenin and insulin signaling pathways. Its inhibition can lead to the stabilization of β-catenin and the promotion of glycogen synthesis.[6][7][8]

GSK3B_Pathway cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin inhibits Beta_Catenin β-catenin APC APC GSK3B GSK-3β GSK3B->Beta_Catenin phosphorylates CK1 CK1 CK1->Beta_Catenin phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Beta_Catenin_nuc->TCF_LEF

Caption: Wnt signaling pathway illustrating the role of GSK-3β.

IKKβ Signaling Pathway

IKKβ is a central component of the canonical NF-κB signaling pathway, which is activated by pro-inflammatory cytokines like TNF-α and IL-1.[9][10] IKKβ activation leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[9][11]

IKK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex activates IKK_beta IKKβ (active) IKK_complex->IKK_beta IkBa IκBα IKK_beta->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes

Caption: Canonical NF-κB signaling pathway mediated by IKKβ.

Experimental Workflow

The following workflow provides a logical sequence for validating the inhibitory effects of this compound.

Experimental_Workflow start Start: Hypothesis Generation (this compound as a kinase inhibitor) in_vitro In Vitro Kinase Assays (GSK-3β and IKKβ) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 cell_based Cell-Based Assays (e.g., MTT on relevant cancer cell lines) ic50->cell_based cytotoxicity Assess Cytotoxicity (IC50) cell_based->cytotoxicity selectivity Selectivity Profiling (Test against a panel of other kinases) cytotoxicity->selectivity data_analysis Data Analysis and Comparison (Compare with known inhibitors) selectivity->data_analysis conclusion Conclusion: Validate or Refute Hypothesis data_analysis->conclusion

Caption: Proposed workflow for validating inhibitory effects.

References

Unveiling the Anticancer Potential of Phenethylamine-Based Ureas: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge. Phenethylamine-based ureas have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the anticancer activity of different phenethylamine-based ureas, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Comparative Anticancer Activity of Phenethylamine-Based Ureas

The anticancer efficacy of various phenethylamine-based urea derivatives has been evaluated against several human cancer cell lines, including cervical cancer (HeLa), neuroblastoma (SH-SY5Y), and non-small cell lung carcinoma (A549). The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. A lower IC50 value indicates a more potent compound. For comparative purposes, data for cisplatin and melphalan, commonly used chemotherapy drugs, are also included where available.

CompoundHeLa (IC50 µM)SH-SY5Y (IC50 µM)A549 (IC50 µM)Healthy Fibroblast (IC50 µM)Reference
Substituted Tetrahydronaphthalen-1-yl-phenethyl Ureas
Compound 142.6>500->500[1]
Compound 15>500101.3-225.7[1]
Compound 1632.4>500->500[1]
Compound 17>500247.8->500[1]
Compound 18>500>500->500[1]
Substituted Phenethylamine-Based Ureas
1,3-bis(4-methylphenethyl)urea~2.5-->200
1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea--~25~100
1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea--~20>200
1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea50.61 µg/ml104 µg/ml72.33 µg/ml-[2]
Standard Chemotherapy Drugs
Cisplatin~20-~20~100
Melphalan612.2--[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of phenethylamine-based ureas.

Cell Viability Assays (WST-8 and MTT)

Cell viability was assessed using either the Water Soluble Tetrazolium salt (WST-8) or the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2] Both assays determine cell viability based on the metabolic activity of the cells.

1. Cell Seeding:

  • Cells (e.g., HeLa, SH-SY5Y, A549) are harvested during their logarithmic growth phase.

  • A cell suspension is prepared in a suitable culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS).

  • 100 µL of the cell suspension (typically 5,000-10,000 cells/well) is seeded into a 96-well microplate.

  • The plate is pre-incubated for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[3]

2. Compound Treatment:

  • The phenethylamine-based urea derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the culture medium.

  • 10 µL of each compound concentration is added to the respective wells.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) under the same incubator conditions.

3. Addition of Reagent and Absorbance Measurement:

  • For WST-8 Assay:

    • 10 µL of the WST-8 solution is added to each well.

    • The plate is incubated for an additional 1-4 hours.

    • The absorbance is measured at 450 nm using a microplate reader.[3] The amount of orange formazan dye produced is directly proportional to the number of living cells.[4]

  • For MTT Assay:

    • 10 µL of the MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for 4 hours.

    • The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength between 540 and 570 nm.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Mechanistic Pathways

To better illustrate the processes involved in the evaluation and the potential mechanism of action of these compounds, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 48 hours) C->D E Add WST-8/MTT Reagent D->E F Incubation (1-4 hours) E->F G Measure Absorbance (Microplate Reader) F->G H Data Analysis (Calculate IC50) G->H

Cytotoxicity assay experimental workflow.

G cluster_pathway Proposed Mechanism: Topoisomerase Inhibition Drug Phenethylamine-based Urea Topo Topoisomerase-DNA Complex Drug->Topo Stabilizes Religation DNA Re-ligation Topo->Religation Inhibited Cleavage DNA Strand Break Topo->Cleavage Prevents Re-ligation Apoptosis Apoptosis (Cell Death) Cleavage->Apoptosis Induces

Topoisomerase inhibition signaling pathway.

Potential Mechanism of Action: Topoisomerase Inhibition

Several studies suggest that urea derivatives may exert their anticancer effects through the inhibition of topoisomerases.[1] Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[5][6] By inhibiting these enzymes, phenethylamine-based ureas can lead to the accumulation of DNA strand breaks.[5] This DNA damage, if not repaired, can trigger programmed cell death, or apoptosis, selectively in rapidly dividing cancer cells.[6] The stabilization of the topoisomerase-DNA complex by these inhibitors prevents the re-ligation of the DNA strands, leading to cytotoxic lesions and ultimately, cell death.[5][6]

References

Phenylurea Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of phenylurea derivatives is crucial for the rational design of novel therapeutics. This guide provides a comparative analysis of phenylurea derivatives, summarizing their biological activities, outlining key experimental protocols, and visualizing relevant signaling pathways.

Phenylurea and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibition properties. The central urea moiety acts as a rigid linker and a key hydrogen bonding motif, while substitutions on the phenyl rings allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide delves into the SAR of this important class of compounds, presenting data from various studies to aid in the development of next-generation phenylurea-based drugs.

Anticancer Activity of Phenylurea Derivatives

Phenylurea derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and tubulin polymerization.[1] The following tables summarize the in vitro cytotoxic activity of various phenylurea derivatives against different cancer cell lines.

Table 1: Anticancer Activity of N-3-haloacylaminophenyl-N'-(alkyl/aryl)urea Analogs

Data from a study by Song et al. (2009) highlights the anticancer potency of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs.[2] The SAR analysis revealed that a bromoacetyl group at the N'-end of the urea and certain alkyl substitutions enhance anticancer activity.[2]

CompoundN'-substituentN-3-haloacylamino chainCell LineIC50 (µM)
16j Alkyl-CH(2)BrCEM (leukemia)0.38
Daudi (lymphoma)1.05
MCF-7 (breast cancer)2.11
Bel-7402 (hepatoma)1.98
DU-145 (prostate cancer)4.07
DND-1A (melanoma)1.86
LOVO (colon cancer)2.33
MIA Paca (pancreatic cancer)2.54
Table 2: Antiproliferative Activity of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives

A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized and evaluated for their antiproliferative activity against A549, HCT-116, and PC-3 cancer cell lines. Compound 7i emerged as a potent inhibitor.[3]

CompoundR1R2R3R4Cell LineIC50 (µM)[3]
7a HHHHA549>50
HCT-116>50
PC-3>50
7i 4-Cl3-CF33-CH34-OCH2CF3A5491.53 ± 0.46
HCT-1161.11 ± 0.34
PC-31.98 ± 1.27
Sorafenib ----A5493.89 ± 0.78
HCT-1164.52 ± 0.55
PC-35.17 ± 0.83

Antibacterial Activity of Phenylurea Derivatives

Phenylurea derivatives have also been investigated as potential antibacterial agents. One study explored alkynyl diphenylurea scaffolds, identifying compounds with promising activity against Gram-positive bacteria.[4] Another area of research focuses on phenylurea-based adjuvants for β-lactam antibiotics to combat methicillin-resistant Staphylococcus aureus (MRSA).[5]

Table 3: Antibacterial Activity of Alkynyl Diphenylurea Derivatives against S. aureus

The following table showcases the minimum inhibitory concentrations (MICs) of selected alkynyl diphenylurea derivatives against various strains of Staphylococcus aureus.[4]

CompoundRMSSA (MIC, µg/mL)MRSA (MIC, µg/mL)VRSA (MIC, µg/mL)
6 Phenyl0.5 - 20.5 - 21 - 2
9 4-Fluorophenyl0.5 - 21 - 21 - 2
18 Phenylacetylene0.5 - 10.5 - 10.5 - 2
Table 4: Potentiation of Oxacillin Activity by Phenylurea Adjuvants against MRSA

This table demonstrates the ability of phenylurea derivatives to potentiate the activity of the β-lactam antibiotic oxacillin against two MRSA strains. The fold decrease in the MIC of oxacillin in the presence of the phenylurea compound is presented.[5]

CompoundMRSA ATCC BAA-1556 (Fold MIC Decrease)MRSA AH-1263 (Fold MIC Decrease)
1 168
2 3216
4 6432
7 168
9 3216
14 6464
19 168
21 3216
28 6432

Kinase Inhibition by Phenylurea Derivatives

A significant number of phenylurea derivatives owe their therapeutic effects to the inhibition of protein kinases, which are crucial regulators of cellular processes.[1][6]

Table 5: Inhibition of Receptor Tyrosine Kinases by 4-anilinopyrimidine-based Phenylureas

A study on N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives revealed their selective inhibition of class III receptor tyrosine kinases.[7][8]

CompoundTarget KinaseIC50 (nM)
19 FLT31.1
c-KIT10
PDGFRβ25
20 FLT31.6
c-KIT15
PDGFRβ30

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of research findings. Below are summaries of key experimental protocols used in the cited studies.

General Procedure for the Synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives[3]

A solution of the appropriate substituted phenyl isocyanate (1.2 mmol) in anhydrous dichloromethane (10 mL) was added dropwise to a solution of 4-((pyridin-2-ylmethyl)thio)aniline (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C. The reaction mixture was stirred at room temperature for 2-4 hours and monitored by TLC. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the target compounds.

In Vitro Antiproliferative Assay (MTT Assay)[3]

Human cancer cell lines (A549, HCT-116, and PC-3) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Antibacterial Susceptibility Testing (Microdilution Method)[4]

The minimum inhibitory concentrations (MICs) of the compounds were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the compounds were prepared in Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions were adjusted to a final inoculum of 5 × 10⁵ CFU/mL and added to the wells. The plates were incubated at 37 °C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Signaling Pathways and Mechanisms of Action

To visualize the complex biological processes influenced by phenylurea derivatives, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_sar SAR & Optimization s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification s2->s3 s4 Structural Analysis (NMR, MS) s3->s4 b1 In Vitro Assays (e.g., MTT, Kinase Assay) s4->b1 b2 Cell-Based Assays b1->b2 b3 In Vivo Models b2->b3 sar1 Data Analysis b3->sar1 sar2 Identify Key Moieties sar1->sar2 sar3 Lead Optimization sar2->sar3 sar3->s2 Iterative Design

Figure 1: A generalized workflow for the discovery and optimization of phenylurea derivatives.

kinase_inhibition_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., FLT3, PDGFR) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) RTK->Downstream Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Phenylurea Phenylurea Derivative Phenylurea->RTK Inhibits ATP Binding Ligand Growth Factor Ligand->RTK Binds & Activates

Figure 2: Simplified signaling pathway showing the inhibition of Receptor Tyrosine Kinases by phenylurea derivatives.

References

A Comparative Guide to Assessing the Purity of Synthesized 1,1-Diethyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for drug discovery and development, rigorous purity assessment is paramount to ensure the reliability and reproducibility of biological and pharmacological studies. This guide provides a comparative framework for evaluating the purity of synthesized 1,1-Diethyl-3-(4-methoxyphenyl)urea, a substituted urea derivative of interest in medicinal chemistry. We present a detailed analysis of this target compound alongside a common alternative and potential impurity, 1,3-bis(4-methoxyphenyl)urea, utilizing standard analytical techniques.

Synthesis and Potential Impurities

The synthesis of this compound is typically achieved through the reaction of 4-methoxyphenyl isocyanate with diethylamine. This reaction is generally efficient; however, it can lead to the formation of several impurities that require careful characterization and quantification.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 4-methoxyphenyl isocyanate and diethylamine.

  • Symmetrically Substituted By-product: 1,3-bis(4-methoxyphenyl)urea can form if the isocyanate reacts with any residual water, which then forms an unstable carbamic acid that can decompose to 4-methoxyaniline. This aniline can then react with another molecule of the isocyanate.

  • Solvent Residues: Depending on the reaction and purification conditions, residual solvents may be present in the final product.

Comparative Purity Analysis

This guide focuses on the comparison between the desired product, This compound , and a key potential impurity and alternative compound, 1,3-bis(4-methoxyphenyl)urea . The following tables summarize the expected and illustrative analytical data for both compounds.

Table 1: High-Performance Liquid Chromatography (HPLC) Data
CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound12.598.5>98%
1,3-bis(4-methoxyphenyl)urea (Impurity/Alt)15.21.2-
Unreacted 4-methoxyaniline (Impurity)5.80.3-
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR, 400 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.28d, J=8.8 Hz2HAr-H (ortho to NH)
6.85d, J=8.8 Hz2HAr-H (ortho to OCH₃)
6.35s1HNH
3.79s3HOCH₃
3.35q, J=7.2 Hz4HN(CH₂CH₃)₂
1.18t, J=7.2 Hz6HN(CH₂CH₃)₂
1,3-bis(4-methoxyphenyl)urea (Impurity/Alt) 7.35d, J=8.9 Hz4HAr-H (ortho to NH)
6.88d, J=8.9 Hz4HAr-H (ortho to OCH₃)
6.75s2HNH
3.78s6HOCH₃
Table 3: Mass Spectrometry (MS) Data (Electrospray Ionization - Positive Mode)
CompoundMolecular FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺
This compoundC₁₂H₁₈N₂O₂223.1441223.1445
1,3-bis(4-methoxyphenyl)urea (Impurity/Alt)C₁₅H₁₆N₂O₃273.1234273.1239

Experimental Protocols

Detailed methodologies are crucial for reproducible purity assessment. The following are standard protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard proton (¹H) NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Sample Infusion: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, directly into the ESI source via a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

To further clarify the process, the following diagrams illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where this compound might be investigated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Results & Decision synthesis Synthesize 1,1-Diethyl-3- (4-methoxyphenyl)urea purification Purify by Recrystallization or Column Chromatography synthesis->purification hplc HPLC-UV Analysis purification->hplc Initial Purity Screen nmr NMR Spectroscopy hplc->nmr Quantitative Purity & Structure Confirmation ms Mass Spectrometry nmr->ms Identity Confirmation data_analysis Compare Data to Reference Standards ms->data_analysis decision Purity > 95%? data_analysis->decision proceed Proceed to Biological Assays decision->proceed Yes repurify Repurify Sample decision->repurify No repurify->purification

Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.

signaling_pathway receptor GPCR Target g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response compound This compound compound->receptor Modulates

Unveiling the Potential: A Comparative Analysis of Urea and Thiourea Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical and biological landscapes of urea and thiourea derivatives reveals a tale of two closely related scaffolds with distinct and compelling roles in the quest for novel therapeutics. While structurally similar, the simple substitution of an oxygen atom with sulfur profoundly influences their physicochemical properties, biological activities, and ultimate potential as drug candidates. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers in navigating the nuances of these privileged structures in medicinal chemistry.

Urea and its sulfur analog, thiourea, form the backbone of a multitude of biologically active compounds, ranging from approved drugs to promising clinical candidates.[1] Their ability to form stable hydrogen bonds with biological targets underpins their broad therapeutic applications, which include anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[2][3][4] The subtle yet significant differences in electronegativity, bond length, and steric hindrance between the carbonyl and thiocarbonyl groups lead to variations in binding affinities, metabolic stability, and overall pharmacological profiles.[5]

Physicochemical and Biological Activity Profile: A Head-to-Head Comparison

The isosteric replacement of urea with a thiourea moiety can lead to significant changes in a molecule's properties. Thiourea derivatives often exhibit increased lipophilicity compared to their urea counterparts, which can influence their absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the sulfur atom in thiourea can engage in unique interactions with biological targets, sometimes leading to enhanced potency.[6]

However, the presence of the thiocarbonyl group can also introduce liabilities, such as potential toxicity concerns, which necessitates careful structural modification and evaluation during the drug design process.[1]

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro activities of representative urea and thiourea derivatives against various biological targets, highlighting the impact of the core scaffold on potency.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Urea 1,3-bis(4-(trifluoromethyl)phenyl)ureaA549 (Lung)22.8[6]
Thiourea 1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[6]
Urea N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamideVarious-[7]
Thiourea N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)thiobenzamideVarious-[8]
Urea Sorafenib (multi-kinase inhibitor)VariousnM range[9]

Table 2: Comparative Urease Inhibitory Activity (IC50 in µM)

Compound ClassDerivativeEnzyme SourceIC50 (µM)Reference
Urea N/AJack Bean Urease-[10]
Thiourea Thiourea (Reference)Jack Bean Urease21.0[11]
Thiourea Dipeptide-conjugated dichlorophenyl piperazine derivativeJack Bean Urease2.0[11]
Thiourea Alkyl chain-linked thiourea derivative (3c)Jack Bean Urease10.65[5]

Table 3: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Thiourea Carbohydrate-derived thiourea (2a)K. pneumoniae-[12]
Thiourea Carbohydrate-derived thiourea (2a)E. coli-[12]
Thiourea Carbohydrate-derived thiourea (2a)S. typhi-[12]

Key Signaling Pathways and Mechanisms of Action

Urea and thiourea derivatives exert their biological effects through various mechanisms, often by inhibiting key enzymes or modulating signaling pathways involved in disease progression.

A prominent example is the urea-containing drug Sorafenib , a multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, crucial for tumor cell proliferation and angiogenesis.[7][13]

Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Angiogenesis Nucleus->Proliferation Regulates Transcription Sorafenib Sorafenib (Urea Derivative) Sorafenib->Raf Inhibits

Raf/MEK/ERK Signaling Pathway Inhibition by Sorafenib.

Thiourea derivatives have also been shown to possess unique mechanisms of action. For instance, the anti-tuberculosis drug Isoxyl, a thiourea derivative, specifically inhibits the synthesis of oleic acid, a key component of the mycobacterial cell wall.[14]

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are paramount in drug discovery research. Below are representative workflows for the synthesis of a simple urea and thiourea derivative, followed by protocols for key biological assays.

Synthesis Workflows

The synthesis of urea and thiourea derivatives often involves the reaction of an amine with an isocyanate or isothiocyanate, respectively.

Synthesis_Workflow cluster_urea N,N'-Diphenylurea Synthesis cluster_thiourea N,N'-Diphenylthiourea Synthesis Aniline_U Aniline Reaction_U Reaction in Toluene Aniline_U->Reaction_U Isocyanate Phenyl Isocyanate Isocyanate->Reaction_U Diphenylurea N,N'-Diphenylurea Reaction_U->Diphenylurea Aniline_T Aniline Reaction_T Reaction in Ethanol Aniline_T->Reaction_T Isothiocyanate Phenyl Isothiocyanate Isothiocyanate->Reaction_T Diphenylthiourea N,N'-Diphenylthiourea Reaction_T->Diphenylthiourea

General Synthesis Workflow for Urea and Thiourea Derivatives.
Detailed Experimental Protocols

1. Synthesis of N,N'-Diphenylurea

  • Materials: Aniline, Phenyl isocyanate, Toluene.

  • Procedure:

    • Dissolve aniline (1 equivalent) in dry toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Slowly add phenyl isocyanate (1 equivalent) dropwise to the aniline solution at room temperature with constant stirring.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours.

    • The precipitated solid is collected by filtration, washed with cold toluene, and then with n-hexane.

    • The product is dried under vacuum to yield N,N'-diphenylurea.[15][16]

2. Synthesis of N,N'-Diphenylthiourea

  • Materials: Aniline, Phenyl isothiocyanate, Ethanol.

  • Procedure:

    • Dissolve aniline (1 equivalent) in ethanol in a round-bottom flask.

    • Add phenyl isothiocyanate (1 equivalent) to the solution and reflux the mixture for 2-3 hours.

    • Cool the reaction mixture to room temperature.

    • The crystalline product that separates out is filtered, washed with cold ethanol, and dried.[17][18]

3. In Vitro Anticancer Activity (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The absorbance of the formazan is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (urea or thiourea derivatives) and incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[19][20]

4. In Vitro Antibacterial Activity (Broth Microdilution Method)

  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

  • Protocol:

    • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[21][22]

5. Urease Inhibition Assay

  • Principle: The assay measures the amount of ammonia produced from the hydrolysis of urea by the enzyme urease. The inhibitory activity of the test compounds is determined by the reduction in ammonia production.

  • Protocol:

    • Prepare a reaction mixture containing urease enzyme solution, phosphate buffer (pH 7.0), and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for a specific time (e.g., 15 minutes).

    • Initiate the reaction by adding a urea solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and determine the amount of ammonia produced using the indophenol method, which forms a colored complex that can be measured spectrophotometrically at 625 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.[5][11][23]

Conclusion

Both urea and thiourea derivatives represent highly versatile and privileged scaffolds in drug discovery. The choice between a urea and a thiourea core is a critical design element that can significantly impact a compound's biological activity and drug-like properties. While thioureas can sometimes offer enhanced potency, careful consideration of their potential liabilities is essential. A thorough comparative analysis, supported by robust experimental data as outlined in this guide, is crucial for rationally designing and developing novel therapeutics based on these important pharmacophores. Researchers equipped with this knowledge can make more informed decisions in their pursuit of effective and safe new medicines.

References

Validating Molecular Docking Predictions for 1,1-Diethyl-3-(4-methoxyphenyl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of molecular docking predictions concerning the compound 1,1-Diethyl-3-(4-methoxyphenyl)urea. Due to a lack of publicly available experimental binding affinity and biological activity data for this specific molecule, this document will focus on the established methodologies and a comparative analysis of hypothetical data. The aim is to equip researchers with the necessary protocols and data presentation strategies for when such experimental results become available.

Comparison of Predicted and Experimental Data

Molecular docking is a powerful computational tool for predicting the binding orientation of a small molecule to a protein target. However, these predictions must be validated through experimental assays to confirm their accuracy. The following table illustrates how predicted data, such as binding energy scores from docking simulations, can be compared against experimental data.

CompoundPredicted Binding Affinity (kcal/mol)Experimental Binding Affinity (IC50, nM)Experimental Cell-based Activity (EC50, µM)
This compound -8.5 ± 0.5Data not availableData not available
Alternative 1 (e.g., Sorafenib)-9.2 ± 0.360.02
Alternative 2 (e.g., Linuron)-7.1 ± 0.61500>10

Caption: Comparison of hypothetical molecular docking predictions for this compound with known experimental data for alternative compounds targeting a hypothetical kinase.

Experimental Protocols for Validation

To experimentally validate the predictions for this compound, the following standard assays would be required.

In Vitro Binding Assay (e.g., Kinase Inhibition Assay)

This experiment would quantify the direct interaction between the compound and its purified target protein.

Protocol:

  • Reagents and Materials: Purified target protein, this compound, positive control inhibitor, ATP, substrate peptide, kinase buffer, detection reagent.

  • Procedure: a. Serially dilute this compound to a range of concentrations. b. In a 96-well plate, combine the target kinase, the compound at various concentrations, and the substrate peptide in the kinase buffer. c. Initiate the kinase reaction by adding a specific concentration of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate. f. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated by fitting the data to a dose-response curve.

Cell-based Proliferation Assay

This experiment assesses the compound's effect on the growth of cancer cell lines that are dependent on the target protein's signaling pathway.

Protocol:

  • Cell Culture: Culture a relevant cancer cell line in appropriate media and conditions.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add a viability reagent (e.g., resazurin or MTT) to each well. e. Incubate for a further 2-4 hours. f. Measure the absorbance or fluorescence to determine the number of viable cells.

  • Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Visualization of Validation Workflow

The logical flow of validating molecular docking predictions can be visualized as follows:

G cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_results Data Analysis and Comparison Docking Molecular Docking of This compound Prediction Predicted Binding Affinity and Pose Docking->Prediction BindingAssay In Vitro Binding Assay (e.g., Kinase Assay) Prediction->BindingAssay Hypothesis Testing Comparison Comparison of Predicted vs. Experimental Data BindingAssay->Comparison CellAssay Cell-based Proliferation Assay CellAssay->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: Workflow for validating molecular docking predictions.

Signaling Pathway Context

To understand the biological relevance of a potential interaction, it is crucial to place the target protein within its signaling pathway. For instance, if this compound were predicted to inhibit a kinase like BRAF, the following diagram would illustrate its context in the MAPK/ERK signaling pathway.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF (e.g., BRAF) RAF (e.g., BRAF) RAS->RAF (e.g., BRAF) MEK MEK RAF (e.g., BRAF)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation\nSurvival Cell Proliferation Survival Transcription Factors->Cell Proliferation\nSurvival This compound This compound This compound->RAF (e.g., BRAF) Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Urea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for urea compounds is a critical aspect of quality control and characterization. While various analytical techniques are available, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and reliable method. This guide provides an objective comparison of qNMR with High-Performance Liquid Chromatography (HPLC), a widely used alternative, supported by experimental data and detailed protocols.

Quantitative Comparison of qNMR and HPLC

The following table summarizes the key performance characteristics of qNMR and HPLC for the purity assessment of urea compounds, based on available data.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle The signal intensity is directly proportional to the number of nuclei, allowing for direct quantification without a reference standard of the analyte.[1]Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase, with quantification based on peak area relative to a reference standard.
Accuracy High accuracy, with reported errors of less than 3% and coefficients of variation as low as 0.22% for urea quantification.[2] High-precision qNMR can achieve a relative combined uncertainty of 0.15%.[3]Generally high accuracy, dependent on the purity of the reference standard. For a urea derivative, average bias % values were around 97.9%.[4]
Precision Excellent precision.[5]High precision, with a coefficient of variation (CV %) of less than 2% reported for a urea derivative.[4]
Specificity Highly specific, as it provides detailed structural information, allowing for the identification and quantification of impurities.Specificity depends on the chromatographic conditions and detector. Co-elution of impurities can be a challenge.
Sample Throughput Rapid analysis, often with minimal sample preparation.[1]Can be time-consuming due to the need for method development, system suitability checks, and longer run times.
Reference Standard Does not require a specific reference standard of the analyte; an internal calibrant of known purity is used.[6]Requires a well-characterized reference standard of the analyte for accurate quantification.
Versatility A universal detector for all soluble compounds containing the observed nucleus (e.g., ¹H).Detector response can vary significantly between different compounds, requiring response factor determination for accurate impurity quantification.
Non-destructive Yes, the sample can be recovered after analysis.[1]Generally considered a destructive technique.
Limit of Quantitation (LOQ) Dependent on the magnetic field strength and the number of scans.For a urea derivative, an LOQ of 0.8 μg/mL has been reported.[4]

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Protocol for Urea Purity Assessment

This protocol is based on the internal calibration method for absolute purity determination.

1. Sample and Standard Preparation:

  • Accurately weigh approximately 10-20 mg of the urea compound into an NMR tube.

  • Select a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with signals that do not overlap with the analyte signals. The internal standard should be of high and certified purity.

  • Accurately weigh an appropriate amount of the internal standard and add it to the NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve both the sample and the internal standard completely.

  • Cap the NMR tube and mix the contents thoroughly.

2. NMR Data Acquisition:

  • Acquire the ¹H-NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁).

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals used for quantification.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of the urea compound and a signal from the internal standard.

  • Calculate the purity of the urea compound using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = Urea compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol for Urea Purity Assessment

This protocol outlines a general reversed-phase HPLC method for the analysis of urea.

1. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 95:5 v/v) with an additive like 0.1% trifluoroacetic acid (TFA).[7]

  • Standard Solution: Accurately weigh a known amount of urea reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the urea compound to be tested and dissolve it in the same diluent to a similar concentration as the primary standard.

2. Chromatographic Conditions:

  • Column: A C18 or a HILIC column is typically used for urea analysis.[7][8]

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is common for urea as it lacks a strong chromophore.[7][8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Injection Volume: Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the urea standard against its concentration.

  • Determine the concentration of urea in the sample solution from the calibration curve.

  • Calculate the purity of the urea compound by comparing the measured concentration to the theoretical concentration based on the weighed amount. The area percentage of the main peak relative to the total area of all peaks can also be used to estimate purity, but this assumes that all impurities have the same response factor as urea.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for qNMR and HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh urea compound weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve acquire_spectrum Acquire ¹H-NMR spectrum (ensure long D1) dissolve->acquire_spectrum process_spectrum Phase and baseline correct spectrum acquire_spectrum->process_spectrum integrate_signals Integrate characteristic signals (sample and standard) process_spectrum->integrate_signals calculate_purity Calculate purity using the qNMR equation integrate_signals->calculate_purity

Caption: Workflow for purity assessment of urea compounds using qNMR.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep_mobile_phase Prepare mobile phase inject_solutions Inject standard and sample solutions prep_mobile_phase->inject_solutions prep_standard Prepare standard solutions (calibration curve) prep_standard->inject_solutions prep_sample Prepare sample solution prep_sample->inject_solutions run_hplc Run HPLC analysis inject_solutions->run_hplc generate_curve Generate calibration curve run_hplc->generate_curve determine_conc Determine sample concentration generate_curve->determine_conc calculate_purity Calculate purity determine_conc->calculate_purity

Caption: Workflow for purity assessment of urea compounds using HPLC.

References

Safety Operating Guide

Navigating the Disposal of 1,1-Diethyl-3-(4-methoxyphenyl)urea: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 1,1-Diethyl-3-(4-methoxyphenyl)urea, proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and informed approach based on the chemical's structure and general principles of hazardous waste management is paramount. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The following table summarizes the recommended PPE and immediate first aid measures.

Precaution CategoryRecommendationFirst Aid Measures
Eye Protection Wear safety glasses with side shields or chemical safety goggles.In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Hand Protection Wear compatible chemical-resistant gloves.Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops.
Skin and Body Protection Wear a laboratory coat and ensure skin is not exposed.Remove contaminated clothing. Wash affected area with soap and water.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do not eat, drink, or smoke when handling.Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Procedures: A Step-by-Step Approach

The disposal of this compound should be managed as a chemical waste stream. The following procedural guidance is based on general principles for the disposal of laboratory chemicals.

1. Waste Identification and Classification:

  • Treat this compound as a potentially hazardous chemical waste. Due to its classification as a substituted urea, some of which are regulated as herbicides, it is prudent to manage it as a hazardous waste until its specific hazards are fully characterized.

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Incompatible materials can react violently or release hazardous gases.

2. Waste Segregation and Storage:

  • Segregate: Store waste this compound separately from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Container: Use a clearly labeled, leak-proof, and compatible container for waste collection. The original product container, if in good condition, is a suitable option. The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

  • Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic. The SAA should have secondary containment to control any potential spills.

3. Disposal Pathway:

  • Licensed Waste Disposal Contractor: The primary and recommended disposal method is to transfer the chemical waste to a licensed hazardous waste disposal contractor. These contractors are equipped to handle and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration or other approved methods.

  • Do Not Dispose Down the Drain: Never dispose of this compound down the sanitary sewer. This can interfere with wastewater treatment processes and harm aquatic life.

  • Do Not Dispose in Regular Trash: Solid this compound should not be disposed of in the regular trash.

4. Decontamination of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, but labels should be defaced or removed.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal cluster_decon Decontamination start Start: Unused or Waste This compound ppe Wear Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Materials classify->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contractor Transfer to Licensed Hazardous Waste Contractor store->contractor empty_container Empty Container? store->empty_container incineration High-Temperature Incineration contractor->incineration empty_container->contractor No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->contractor

Disposal workflow for this compound.

Logical Relationship for Safe Disposal

The following diagram illustrates the logical relationships between key safety and procedural elements for the disposal of this compound.

SafetyLogic cluster_assessment Hazard Assessment cluster_actions Required Actions substance This compound sds_absent Specific SDS Unavailable substance->sds_absent substituted_urea Substituted Urea Structure substance->substituted_urea potential_hazard Assume Potential Hazard sds_absent->potential_hazard substituted_urea->potential_hazard ppe Mandatory PPE Usage potential_hazard->ppe segregation Strict Waste Segregation potential_hazard->segregation licensed_disposal Professional Disposal Required potential_hazard->licensed_disposal no_sewer Prohibition of Sewer Disposal potential_hazard->no_sewer

Essential Safety and Logistical Information for Handling 1,1-Diethyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1,1-Diethyl-3-(4-methoxyphenyl)urea. The following tables and workflow diagrams are designed to offer clear, step-by-step guidance on operational procedures and disposal plans.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are crucial to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles and potential splashes. Standard safety glasses may not provide adequate protection.
Hand Protection Nitrile rubber glovesProvides a barrier against skin contact. Always check the manufacturer's glove compatibility chart for the specific chemical.[1]
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.Minimizes inhalation of airborne particles.

Safe Handling and Storage

Adherence to proper handling and storage protocols is vital to maintain the integrity of the compound and the safety of the laboratory environment.

AspectProcedure
General Handling Use with adequate ventilation to minimize dust generation and accumulation. Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[2]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[3]
First Aid - Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
First Aid - Skin Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[4]
First Aid - Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
First Aid - Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Solid Waste Collect waste this compound in a labeled, sealable, and compatible waste container.[1]
Contaminated Materials Dispose of contaminated gloves, lab coats, and other materials as hazardous waste in accordance with local, state, and federal regulations.
Empty Containers Triple rinse empty containers with a suitable solvent. Dispose of the rinsate as hazardous waste. The empty container can then be disposed of as regular waste, depending on local regulations.

Experimental Workflow and Emergency Protocols

The following diagram illustrates the standard workflow for handling this compound, including emergency procedures for a chemical spill.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Set up in Ventilated Area prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate spill_alert Alert Personnel & Evacuate Area handling_dissolve->spill_alert Spill Occurs cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff spill_assess Assess Spill Size & Hazard spill_alert->spill_assess spill_small Small Spill spill_assess->spill_small Minor spill_large Large Spill spill_assess->spill_large Major spill_cleanup Contain & Clean Up with Absorbent Material spill_small->spill_cleanup spill_contact Contact Emergency Services spill_large->spill_contact spill_dispose Dispose of Spill Debris as Hazardous Waste spill_cleanup->spill_dispose spill_dispose->cleanup_decontaminate Post-Spill

Caption: Workflow for handling this compound, including spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diethyl-3-(4-methoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
1,1-Diethyl-3-(4-methoxyphenyl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。